molecular formula C18H24N4O3S B1683384 UK-66914 CAS No. 113049-11-9

UK-66914

Numéro de catalogue: B1683384
Numéro CAS: 113049-11-9
Poids moléculaire: 376.5 g/mol
Clé InChI: MXVFGNOLZDAKQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Class III antiarrhythmic agent;  structure given in first source;  RN from Toxlit

Propriétés

IUPAC Name

N-[4-[1-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVFGNOLZDAKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920982
Record name N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113049-11-9
Record name UK 66914
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113049119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

UK-66914: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-66914 is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period. This targeted action on a key ion channel involved in cardiac repolarization makes this compound a subject of significant interest in the study of cardiac arrhythmias. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data on its electrophysiological effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

This compound exerts its antiarrhythmic effect through the selective inhibition of the delayed rectifier potassium current (IK) in cardiac myocytes.[1][2] This current is crucial for the repolarization phase of the cardiac action potential, and its blockade leads to a delay in repolarization, thereby prolonging the action potential duration (APD).[1][2]

The selectivity of this compound for IK is a key feature of its pharmacological profile. Studies have shown that it has minimal effect on other cardiac ion channels at concentrations where it effectively blocks IK. This selectivity is important for minimizing the risk of proarrhythmic effects that can be associated with less selective antiarrhythmic agents.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological effects of this compound from various experimental models.

Table 1: Effect of this compound on Action Potential Duration (APD) in Guinea Pig Papillary Muscle

ConcentrationEffect on APD90Reference
50 nM22% prolongationProgress in Medicinal Chemistry. 29

Table 2: Comparative Potency of Class III Antiarrhythmic Agents in Guinea Pig Papillary Muscle (based on EC15 values for APD prolongation)

CompoundRelative PotencyReference
UK-68,798Most PotentMacKenzie et al., 1993[2]
E-4031MacKenzie et al., 1993[2]
UK-66,914 MacKenzie et al., 1993[2]
(+)-sotalolLeast PotentMacKenzie et al., 1993[2]

Experimental Protocols

The following sections describe the general methodologies used in the key experiments to elucidate the mechanism of action of this compound.

Measurement of Action Potential Duration in Isolated Papillary Muscle

This protocol is based on the methodology described in studies investigating the effects of UK-66,914 on cardiac action potentials.[2]

Objective: To determine the effect of this compound on the action potential duration of cardiac tissue.

Experimental Setup:

  • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a guinea pig heart and mounted in an organ bath.

  • Superfusion: The tissue is continuously superfused with a warmed (typically 37°C), oxygenated Tyrode's solution.

  • Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

  • Data Acquisition: The recorded action potentials are amplified, digitized, and stored for later analysis.

Procedure:

  • After a stabilization period, baseline action potentials are recorded.

  • This compound is added to the superfusion solution at various concentrations.

  • Action potentials are recorded at each concentration after a steady-state effect is reached.

  • The action potential duration at 90% repolarization (APD90) is measured and compared to the baseline values.

Voltage-Clamp Studies of Delayed Rectifier Potassium Current (IK)

This protocol outlines the general principles of the whole-cell patch-clamp technique used to measure the effect of this compound on IK in isolated cardiac myocytes.

Objective: To directly measure the effect of this compound on the delayed rectifier potassium current.

Experimental Setup:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from a guinea pig heart.

  • Patch-Clamp Rig: The setup includes an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

  • Pipettes and Solutions: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution. The external solution is a modified Tyrode's solution.

Procedure:

  • A giga-ohm seal is formed between the patch pipette and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential (e.g., -40 mV).

  • Depolarizing voltage steps are applied to elicit the outward potassium currents, including IK.

  • After recording baseline currents, this compound is applied to the external solution.

  • The effect of the compound on the amplitude and kinetics of IK is measured.

Visualizations

Signaling Pathway of this compound Action

UK66914_Mechanism cluster_channel UK66914 This compound IK_Channel Delayed Rectifier Potassium Channel (IK) UK66914->IK_Channel Blocks K_Efflux K+ Efflux Repolarization Repolarization IK_Channel->Repolarization Inhibits K_Efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens Repolarization->APD Prolongs ERP Effective Refractory Period (ERP) APD->ERP Increases Arrhythmia Arrhythmia ERP->Arrhythmia Suppresses

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for APD Measurement

APD_Workflow start Start dissect Dissect Guinea Pig Papillary Muscle start->dissect mount Mount Tissue in Organ Bath dissect->mount superfuse Superfuse with Oxygenated Tyrode's mount->superfuse stimulate Stimulate at Constant Frequency superfuse->stimulate record_base Record Baseline Action Potentials stimulate->record_base add_drug Add this compound (Varying Concentrations) record_base->add_drug record_drug Record Action Potentials with Drug add_drug->record_drug analyze Measure APD90 record_drug->analyze compare Compare with Baseline analyze->compare end End compare->end

Caption: Experimental workflow for measuring action potential duration.

Logical Relationship of this compound's Electrophysiological Effects

Logical_Relationship UK66914 This compound Administration IK_Block Blockade of Delayed Rectifier K+ Current (IK) UK66914->IK_Block APD_Prolong Prolongation of Action Potential Duration IK_Block->APD_Prolong Leads to ERP_Increase Increase in Effective Refractory Period APD_Prolong->ERP_Increase Results in Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect Produces

Caption: Logical flow of the electrophysiological effects of this compound.

Conclusion

This compound is a selective blocker of the delayed rectifier potassium current (IK), a mechanism that firmly places it within the Class III category of antiarrhythmic agents. The available data, primarily from in vitro studies on guinea pig cardiac tissue, demonstrates its ability to prolong the action potential duration in a concentration-dependent manner. While more comprehensive quantitative data and detailed in vivo studies would further enhance our understanding, the current body of evidence provides a strong foundation for its characterization as a potent and selective IK blocker. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds.

References

UK-66914: An In-Depth Technical Guide to its Electrophysiological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological properties of UK-66914, a potent and selective Class III antiarrhythmic agent. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts in the field of cardiac arrhythmia.

Core Electrophysiological Profile

This compound exerts its antiarrhythmic effects primarily through the selective blockade of the time-dependent potassium current, also known as the delayed rectifier potassium current (IK).[1][2][3] This action leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues.[1][2] Notably, this compound exhibits a high degree of selectivity, with minimal impact on other ion channels at therapeutic concentrations.

Key Characteristics:
  • Primary Mechanism: Selective blockade of the delayed rectifier potassium current (IK).[1][2][3]

  • Class: Class III antiarrhythmic agent.[1][2]

  • Primary Electrophysiological Effects:

    • Prolongation of action potential duration.[1][2]

    • Extension of the effective refractory period.[1][2]

  • Selectivity:

    • No significant effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential.[1][2]

    • Little to no effect on background potassium currents or calcium currents.[1][2]

    • Does not slow conduction velocity in normal cardiac tissue.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological data for this compound as reported in preclinical studies.

Table 1: Effects of this compound on Action Potential Parameters in Various Cardiac Tissues

Tissue TypeSpeciesConcentration (µM)Effect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)Effect on Vmax & Amplitude
Ventricular Muscle & Purkinje FibersCanine≥ 0.1ProlongedExtendedNo Effect (up to 20 µM)
AtriumRabbit≥ 2.0ProlongedExtendedNo Effect (up to 20 µM)
Papillary MuscleGuinea Pig0.1 - 20Not explicitly stated, but inferred from ERP increaseIncreasedNo Effect

Table 2: Effects of this compound on Ion Currents in Guinea Pig Ventricular Myocytes

Ion CurrentEffectConcentration (µM)
Time-Dependent Potassium Current (IK)Reduced amplitude of outward tail currentsNot specified, but observed in voltage clamp studies
Background Potassium CurrentLittle to no effectNot specified
Calcium CurrentsLittle to no effectNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's electrophysiological properties.

Isolated Cardiac Tissue Preparation and Action Potential Recording

Objective: To determine the effects of this compound on action potential parameters in multicellular cardiac preparations.

Protocol:

  • Tissue Isolation:

    • Hearts are excised from euthanized animals (e.g., mongrel dogs, New Zealand white rabbits, or Dunkin-Hartley guinea pigs).

    • Specific tissues of interest (e.g., ventricular free wall, Purkinje fibers, right atrium, or papillary muscles) are dissected in oxygenated Tyrode's solution.

  • Experimental Setup:

    • Tissues are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.

    • Tissues are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Intracellular Recording:

    • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

    • The microelectrode is connected to a high-input impedance amplifier.

  • Drug Application:

    • After a stabilization period with baseline recordings, this compound is added to the superfusate at increasing concentrations.

    • A sufficient equilibration period is allowed at each concentration before recording steady-state effects.

  • Data Analysis:

    • The following parameters are measured: action potential duration at 90% repolarization (APD90), effective refractory period (ERP), maximum upstroke velocity (Vmax), and action potential amplitude.

    • Concentration-response curves are generated to determine the potency of this compound.

Voltage-Clamp Studies in Single Ventricular Myocytes

Objective: To elucidate the specific ion channel targets of this compound.

Protocol:

  • Cell Isolation:

    • Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease.

  • Whole-Cell Patch-Clamp:

    • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

    • The whole-cell patch-clamp technique is employed using borosilicate glass pipettes with a tip resistance of 2-5 MΩ when filled with an internal solution.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a specific holding potential (e.g., -40 mV).

    • Depolarizing voltage steps of varying durations and amplitudes are applied to elicit specific ion currents.

    • To isolate the delayed rectifier potassium current (IK), specific ion channel blockers and ionic substitutions are used in the external and internal solutions to inhibit other currents (e.g., Na+, Ca2+, and IK1 currents).

  • Drug Application:

    • This compound is applied to the superfusate at various concentrations.

    • The effects of the drug on the amplitude and kinetics of the isolated IK are recorded.

  • Data Analysis:

    • The amplitude of the outward tail currents following the depolarizing clamp steps is measured before and after drug application.

    • The concentration-dependent block of IK by this compound is quantified.

Mandatory Visualizations

Signaling Pathway of this compound

UK66914_Mechanism cluster_effects Electrophysiological Outcome UK66914 This compound IK_Channel Delayed Rectifier Potassium Channel (IK) UK66914->IK_Channel Blocks APD_Prolongation APD Prolongation UK66914->APD_Prolongation Results in K_Efflux Potassium Efflux (K+) IK_Channel->K_Efflux Mediates Repolarization Repolarization IK_Channel->Repolarization Inhibition leads to delayed K_Efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens

Caption: Mechanism of action of this compound.

Experimental Workflow for Voltage-Clamp Analysis

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_pharma Pharmacology cluster_analysis Analysis Cell_Isolation Isolation of Single Ventricular Myocytes Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Patch_Pipette Fabrication of Patch Pipette Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Baseline_Current Record Baseline Ion Currents Voltage_Protocol->Baseline_Current Drug_Application Superfuse with This compound Baseline_Current->Drug_Application Drug_Effect Record Currents in Presence of Drug Drug_Application->Drug_Effect Data_Analysis Measure Current Amplitude & Kinetics Drug_Effect->Data_Analysis Concentration_Response Generate Concentration- Response Curve Data_Analysis->Concentration_Response

Caption: Experimental workflow for voltage-clamp analysis.

References

A Comprehensive Technical Guide to UK-66,914 (Dofetilide): A Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66,914, now widely known as Dofetilide (B1670870), is a potent and highly selective Class III antiarrhythmic agent.[1][2][3] Developed for the management of cardiac arrhythmias, particularly atrial fibrillation and flutter, its primary mechanism of action involves the specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[2][3] This selective action prolongs the cardiac action potential duration and the effective refractory period without significantly affecting cardiac conduction velocity, a hallmark of Class III antiarrhythmic drugs.[1][4] This technical guide provides an in-depth overview of UK-66,914, encompassing its electrophysiological properties, pharmacokinetic profile, and key experimental findings.

Core Mechanism of Action: Selective IKr Blockade

UK-66,914 exerts its antiarrhythmic effect through the selective inhibition of the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG).[5] This current plays a crucial role in the repolarization phase of the cardiac action potential. By blocking the IKr channels, UK-66,914 delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1][3] This effect is particularly important in terminating and preventing re-entrant arrhythmias.[3]

The blockade of IKr by UK-66,914 is both voltage- and time-dependent, with the block increasing at more depolarized potentials.[6] The drug is believed to interact with the IKr channel in both its open and inactivated states.[7] The binding site for dofetilide has been localized to the pore region of the hERG channel, with specific amino acid residues in the S5-S6 linker being critical for high-affinity binding.[8][9]

cluster_cardiomyocyte Cardiac Myocyte UK-66914 This compound IKr_channel IKr (hERG) Channel (Pore Region) This compound->IKr_channel Binds to open/ inactivated states K_efflux K+ Efflux IKr_channel->K_efflux Inhibits Repolarization Phase 3 Repolarization K_efflux->Repolarization Delayed APD_ERP ↑ Action Potential Duration (APD) ↑ Effective Refractory Period (ERP) Repolarization->APD_ERP Antiarrhythmic_Effect Antiarrhythmic Effect (Termination of Re-entry) APD_ERP->Antiarrhythmic_Effect

Mechanism of action of UK-66,914 (Dofetilide).

Electrophysiological Effects

The electrophysiological effects of UK-66,914 have been extensively studied in various preclinical models. These studies consistently demonstrate the compound's potent and selective Class III antiarrhythmic activity.

In Vitro Electrophysiology

In isolated cardiac tissues, UK-66,914 prolongs the action potential duration and effective refractory period in a concentration-dependent manner. Notably, it does not affect the maximum rate of depolarization (Vmax) or conduction velocity, highlighting its selectivity.[1]

Tissue/Cell TypeParameterEffectConcentrationReference
Canine Ventricular MuscleAction Potential DurationProlonged≥ 0.1 µM[1]
Canine Purkinje FibersEffective Refractory PeriodExtended≥ 0.1 µM[1]
Rabbit AtriumAction Potential DurationProlonged≥ 2 µM[1]
Guinea Pig Papillary MuscleEffective Refractory PeriodIncreased0.1 - 20 µM[1]
Guinea Pig Ventricular MyocytesIKr (fast component of IK)Blocked (Kd = 3.9 nM)Nanomolar range[6]
Human Ventricular TrabeculaeAPD90Increased0.01 - 0.1 µM[10][11]
In Vivo Electrophysiology

In vivo studies in animal models confirm the findings from in vitro experiments. Intravenous administration of UK-66,914 prolongs atrial and ventricular refractory periods.

Animal ModelParameterEffectDosageReference
Anesthetized DogsAtrial Effective Refractory PeriodProlonged10 µg/kg - 1 mg/kg i.v.[1]
Anesthetized DogsVentricular Effective Refractory PeriodProlonged10 µg/kg - 1 mg/kg i.v.[1]
Conscious Telemetered Beagle DogsQTc IntervalIncreased by up to 56 ms0.3 mg/kg oral[12][13]
Conscious Telemetered Cynomolgus MonkeysQTc IntervalIncreased by 40-50 ms0.03 mg/kg oral[12][13]
Canine Model of Atrial FibrillationAtrial Effective Refractory PeriodIncreased by 22%i.v. infusion[14]

Pharmacokinetic Profile

The pharmacokinetics of UK-66,914 have been characterized in several species, including humans. The compound exhibits good oral bioavailability and is primarily eliminated through the kidneys.

SpeciesBioavailabilityPlasma ClearanceVolume of Distribution (Vd)Terminal Half-life (t1/2)Primary Route of EliminationReference
MouseLower (due to first-pass metabolism)High2.8 - 6.3 L/kg0.32 hRenal[14]
RatLower (due to first-pass metabolism)High2.8 - 6.3 L/kg0.5 h (male), 1.2 h (female)Renal[14]
DogModerateLower than rodents2.8 - 6.3 L/kg4.6 hRenal[14]
Human>90% (oral)Low3.1 - 4.0 L/kg~10 hoursRenal (~80% unchanged)[6][14][15][16]

Metabolism of UK-66,914 occurs to a limited extent in the liver, primarily through the CYP3A4 isoenzyme.[6] The metabolites are largely inactive.[6][16] Given its predominant renal excretion, dose adjustments are necessary for patients with impaired renal function.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of UK-66,914.

In Vitro Voltage Clamp Electrophysiology in Guinea Pig Ventricular Myocytes

This technique is used to measure the effect of UK-66,914 on specific ion currents, particularly IK.

cluster_workflow Voltage Clamp Protocol Start Start Isolation Isolate Guinea Pig Ventricular Myocytes Start->Isolation Perfusion Perfuse with Tyrode's Solution Isolation->Perfusion Patch Whole-cell Patch Clamp Configuration Perfusion->Patch Holding Hold Membrane Potential at -80 mV Patch->Holding Depolarizing Apply Depolarizing Voltage Steps Holding->Depolarizing Record_Current Record Outward K+ Currents (IK) Depolarizing->Record_Current Apply_Drug Apply UK-66,914 Record_Current->Apply_Drug Record_Post_Drug Record IK in the Presence of Drug Apply_Drug->Record_Post_Drug Analysis Analyze Current Amplitude and Kinetics Record_Post_Drug->Analysis End End Analysis->End

Workflow for voltage clamp experiments.
  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

  • Recording: The whole-cell patch-clamp technique is employed. Myocytes are perfused with a standard Tyrode's solution. The pipette solution contains a potassium-based internal solution.

  • Voltage Protocol: To elicit the delayed rectifier K+ current (IK), the membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials. The resulting outward tail currents upon repolarization are measured.[6]

  • Drug Application: UK-66,914 is applied at various concentrations to determine its effect on the amplitude and kinetics of IK. The rapid (IKr) and slow (IKs) components of IK can be differentiated based on their kinetics and pharmacology.[6]

In Vivo Electrophysiology in a Canine Model

This protocol assesses the effects of UK-66,914 on cardiac electrophysiological parameters in a whole-animal model.

cluster_workflow In Vivo Canine Electrophysiology Protocol Start Start Anesthesia Anesthetize Dog Start->Anesthesia Instrumentation Insert Catheter Electrodes into Heart Chambers Anesthesia->Instrumentation Baseline Record Baseline ECG and Intracardiac Electrograms Instrumentation->Baseline Pacing Perform Programmed Electrical Stimulation (PES) Baseline->Pacing Measure_Baseline Measure Baseline ERP and Conduction Times Pacing->Measure_Baseline Administer_Drug Administer UK-66,914 (i.v.) Measure_Baseline->Administer_Drug Post_Drug_Pacing Repeat PES Administer_Drug->Post_Drug_Pacing Measure_Post_Drug Measure Post-Drug ERP and Conduction Times Post_Drug_Pacing->Measure_Post_Drug Analysis Compare Baseline and Post-Drug Parameters Measure_Post_Drug->Analysis End End Analysis->End

Workflow for in vivo canine electrophysiology studies.
  • Animal Preparation: Dogs are anesthetized, and electrode catheters are positioned in the atria and ventricles via peripheral veins.

  • Baseline Measurements: Baseline electrocardiogram (ECG) and intracardiac electrograms are recorded. Programmed electrical stimulation is used to measure parameters such as the effective refractory period (ERP) of the atria and ventricles.

  • Drug Administration: UK-66,914 is administered intravenously, often as a loading dose followed by a maintenance infusion.[13][14]

  • Post-Drug Measurements: Electrophysiological measurements are repeated after drug administration to assess its effects on ERP, conduction times, and arrhythmia inducibility.[14]

Clinical Trials and Efficacy

The clinical efficacy and safety of dofetilide have been evaluated in several large-scale clinical trials, most notably the Danish Investigations of Arrhythmia and Mortality on Dofetilide (DIAMOND) studies.[7] These trials assessed the use of dofetilide in patients with atrial fibrillation/flutter and in those with left ventricular dysfunction or recent myocardial infarction.

Trial/StudyPatient PopulationKey FindingsReference
DIAMOND-CHF Patients with congestive heart failure and reduced left ventricular systolic functionDofetilide did not affect all-cause mortality. It was effective in converting atrial fibrillation to sinus rhythm and maintaining sinus rhythm. Hospitalization for congestive heart failure was reduced.
DIAMOND-MI Patients with recent myocardial infarction and left-ventricular dysfunctionDofetilide did not affect all-cause mortality, cardiac mortality, or total arrhythmic deaths. It was effective in treating atrial fibrillation or flutter in this population.[7]
DIAMOND AF Substudy Patients with atrial fibrillation/flutter at baseline from the DIAMOND studiesDofetilide significantly increased the probability of converting to and maintaining sinus rhythm compared to placebo (79% vs. 42% at 1 year).
Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial Patients with acute atrial fibrillation and flutterIntravenous dofetilide resulted in a significantly higher conversion rate to sinus rhythm within three hours compared to placebo (30% vs. 3.3%).

A significant adverse effect associated with dofetilide is the risk of Torsades de Pointes, a polymorphic ventricular tachycardia.[2][3][8] This risk necessitates careful patient selection, dose adjustment based on renal function and QTc interval, and in-hospital initiation of therapy with continuous ECG monitoring.[3][8]

Conclusion

UK-66,914 (Dofetilide) is a potent and selective Class III antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of the IKr potassium channel. Its electrophysiological profile, characterized by the prolongation of the action potential duration and effective refractory period without affecting conduction velocity, makes it an effective agent for the management of atrial fibrillation and flutter. Extensive preclinical and clinical research has established its efficacy and safety profile, particularly in high-risk patient populations with structural heart disease. The development and study of UK-66,914 have significantly contributed to the understanding of cardiac electrophysiology and the pharmacological management of arrhythmias. Continued research into the nuances of its interaction with the IKr channel and its clinical applications will further refine its therapeutic use.

References

UK-66914 and the Time-Dependent Potassium Current: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent whose electrophysiological profile is primarily attributed to its blockade of the time-dependent potassium current.[1][2] This current, crucial for the repolarization phase of the cardiac action potential, is a key target for drugs aimed at treating life-threatening cardiac arrhythmias, particularly those dependent on a re-entrant mechanism. This technical guide provides an in-depth overview of the interaction between this compound and the time-dependent potassium current, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current

The primary mechanism of action of this compound is the selective blockade of the delayed rectifier potassium current (IK).[1][2] This current is composed of two main components: a rapidly activating component (IKr) and a slowly activating component (IKs).[3][4] Blockade of these currents by this compound leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues.[1] Notably, this action is achieved with minimal effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, indicating a high degree of selectivity for the time-dependent potassium current over other ion channels such as background potassium or calcium channels.[1]

The selective blockade of IK by this compound is concentration-dependent.[1] Studies have shown that this effect occurs at sub-micromolar to low micromolar concentrations in various cardiac preparations.[1] This targeted action on the repolarizing potassium current is what classifies this compound as a Class III antiarrhythmic agent.

UK66914 This compound IK_channel Time-Dependent Potassium Channel (IKr/IKs) UK66914->IK_channel Blocks APD Action Potential Duration (APD) UK66914->APD Prolongs K_efflux Potassium Efflux IK_channel->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Drives Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Extends Arrhythmia Re-entrant Arrhythmias ERP->Arrhythmia Suppresses

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from electrophysiological studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterSpecies/TissueEffectThreshold ConcentrationConcentration Range TestedCitation
Action Potential Duration (APD)Canine Ventricular Muscle & Purkinje FibersProlonged0.1 µMUp to 20 µM[1]
Effective Refractory Period (ERP)Canine Ventricular Muscle & Purkinje FibersExtended0.1 µMUp to 20 µM[1]
APD & ERPRabbit AtriumProlonged & Extended2 µMUp to 20 µM[1]
ERPGuinea Pig Papillary MusclesIncreased0.1 µM0.1 - 20 µM[1]
Maximum Rate of Depolarization (Vmax)Canine & Rabbit TissuesNo Effect-Up to 20 µM[1]
Action Potential AmplitudeCanine & Rabbit TissuesNo Effect-Up to 20 µM[1]
Conduction VelocityGuinea Pig Papillary MusclesNo Effect-0.1 - 20 µM[1]
Outward Tail Currents (IK)Guinea Pig Ventricular MyocytesReduced AmplitudeNot specifiedNot specified[1]
Background K+ CurrentGuinea Pig Ventricular MyocytesLittle to No EffectNot specifiedNot specified[1]
Calcium CurrentsGuinea Pig Ventricular MyocytesLittle to No EffectNot specifiedNot specified[1]

Table 2: In Vivo Electrophysiological Effects of this compound

ParameterSpeciesEffectDose RangeCitation
Atrial Effective Refractory PeriodAnesthetized DogsProlonged10 µg/kg to 1 mg/kg i.v.[1]
Ventricular Effective Refractory PeriodAnesthetized DogsProlonged10 µg/kg to 1 mg/kg i.v.[1]

Experimental Protocols

The investigation of this compound's effects on the time-dependent potassium current relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method in isolated cardiac myocytes.

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic digestion protocol is used to isolate single ventricular myocytes from guinea pig hearts.

  • Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta.

  • Calcium-Free Solution: The heart is initially perfused with a calcium-free Tyrode's solution to wash out blood and stop contractions.

  • Enzymatic Digestion: The perfusate is then switched to a solution containing digestive enzymes, typically collagenase and sometimes a protease or trypsin inhibitor, to break down the extracellular matrix.

  • Cell Dissociation and Collection: The ventricles are minced and gently agitated to release individual myocytes. The resulting cell suspension is then filtered.

  • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to ensure the myocytes are calcium-tolerant and viable for electrophysiological recordings.

Whole-Cell Voltage-Clamp Recordings

The whole-cell patch-clamp technique is employed to record the delayed rectifier potassium current (IK) from isolated ventricular myocytes.

Solutions:

  • External (Bath) Solution (Tyrode's): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate potassium currents, blockers of other channels (e.g., tetrodotoxin (B1210768) for sodium channels, nifedipine (B1678770) for calcium channels) may be added.

  • Internal (Pipette) Solution: Typically contains a high concentration of a potassium salt (e.g., KCl or K-aspartate), MgATP, EGTA, and HEPES, with the pH adjusted to 7.2.

Voltage-Clamp Protocol to Isolate IKr and IKs:

The protocol developed by Sanguinetti and Jurkiewicz (1990) is a standard method to separate the two components of the delayed rectifier current.

  • Holding Potential: The myocyte is held at a negative holding potential, typically -40 mV or -50 mV, to keep the potassium channels in a closed state.

  • Depolarizing Pulses: A series of depolarizing voltage steps of varying durations and amplitudes are applied.

    • To elicit IKr: Shorter depolarizing pulses (e.g., 250 ms) to a range of potentials (e.g., from -30 mV to +20 mV) are used. The rapid activation and deactivation of IKr can be observed in the tail currents upon repolarization.

    • To elicit IKs: Longer depolarizing pulses (e.g., 2-5 seconds) to more positive potentials (e.g., up to +60 mV) are required to fully activate the slowly activating IKs.

  • Repolarization and Tail Current Measurement: Following the depolarizing pulse, the membrane potential is repolarized to a negative potential (e.g., -40 mV or -50 mV). The decaying outward current observed upon repolarization is the "tail current," which is a measure of the conductance of the potassium channels that were open at the end of the depolarizing step. The amplitude of the tail current is measured to quantify the block of IK by this compound.

cluster_isolation Myocyte Isolation cluster_patch_clamp Whole-Cell Patch-Clamp Heart Excise Guinea Pig Heart Langendorff Mount on Langendorff Apparatus Heart->Langendorff CaFree Perfuse with Ca2+-Free Solution Langendorff->CaFree Enzyme Perfuse with Collagenase Solution CaFree->Enzyme Dissociate Dissociate and Collect Myocytes Enzyme->Dissociate CaReintro Gradually Reintroduce Ca2+ Dissociate->CaReintro Myocyte Isolated Myocyte CaReintro->Myocyte Provides viable cells for Patch Form Gigaseal and Establish Whole-Cell Configuration Myocyte->Patch VoltageClamp Apply Voltage-Clamp Protocol Patch->VoltageClamp Record Record Tail Currents VoltageClamp->Record Analyze Analyze Data (e.g., % Block) Record->Analyze

Experimental workflow for studying this compound's effects.

Conclusion

This compound is a selective blocker of the time-dependent delayed rectifier potassium current, a key mechanism for its Class III antiarrhythmic activity. The compound effectively prolongs the cardiac action potential and effective refractory period with minimal impact on other ion channels. The experimental protocols outlined in this guide, particularly the use of whole-cell voltage-clamp techniques on isolated cardiac myocytes, are fundamental to characterizing the electrophysiological properties of this compound and similar compounds. For drug development professionals, a thorough understanding of these mechanisms and methodologies is essential for the evaluation and advancement of novel antiarrhythmic therapies.

References

UK-66914: A Technical Overview of a Novel Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a novel and potent selective Class III antiarrhythmic agent investigated for its potential in treating life-threatening cardiac arrhythmias, particularly those dependent on a reentrant mechanism. Developed by Pfizer, its primary mechanism of action involves the selective blockade of the time-dependent potassium current in cardiac myocytes. This technical guide provides an in-depth overview of the electrophysiological properties of this compound, summarizing key experimental findings and their implications for its therapeutic potential. While detailed information on the initial discovery and synthesis of this compound is not widely available in the public domain, this paper will focus on its well-documented pharmacological effects and mechanism of action.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the time-dependent potassium current (I_K) in cardiac cells. This blockade leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in various cardiac tissues. Notably, this action is achieved with high selectivity, as this compound has been shown to have minimal effect on other ion channels, such as the background potassium current or calcium currents, at therapeutic concentrations.[1] Furthermore, it does not alter the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, indicating a lack of significant interaction with sodium channels.[1]

cluster_effects Electrophysiological Effects UK66914 This compound IK_Channel Time-Dependent Potassium Channel (I_K) UK66914->IK_Channel Selectively Blocks K_Efflux Potassium Efflux (Repolarization) UK66914->K_Efflux Reduces IK_Channel->K_Efflux Mediates APD Action Potential Duration (APD) K_Efflux->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia Reentrant Arrhythmias ERP->Arrhythmia Suppresses

Mechanism of Action of this compound.

Electrophysiological Effects: In Vitro Studies

A series of in vitro experiments have characterized the concentration-dependent effects of this compound on various cardiac preparations.

Key Findings from In Vitro Experiments
Tissue PreparationSpeciesEffectThreshold Concentration (µM)Concentrations Tested (µM)
Ventricular Muscle & Purkinje FibersCanineProlonged Action Potential Duration & Extended Effective Refractory Period0.1Up to 20
AtriumRabbitProlonged Action Potential Duration & Extended Effective Refractory Period2Up to 20
Papillary MusclesGuinea PigIncreased Effective Refractory Period (at 1 or 5 Hz)0.10.1 to 20
Papillary MusclesGuinea PigNo effect on Conduction Velocity-0.1 to 20
Ventricular MyocytesGuinea PigNo effect on Vmax or Action Potential Amplitude-Up to 20
Experimental Protocols

Standard Microelectrode Technique:

  • Objective: To measure action potential duration (APD) and effective refractory period (ERP) in isolated cardiac tissues.

  • Method: Isolated canine ventricular muscle, Purkinje fibers, and rabbit atrial tissues were superfused with Tyrode's solution. Tissues were stimulated at a constant frequency. Glass microelectrodes were used to impale cells and record transmembrane action potentials. APD was measured at 90% repolarization. ERP was determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response was no longer elicited. This compound was added to the superfusate at increasing concentrations.

Voltage Clamp Technique:

  • Objective: To identify the specific ion channels affected by this compound.

  • Method: Single ventricular myocytes were isolated from guinea pig hearts. Whole-cell voltage clamp techniques were employed to measure ionic currents. Specific voltage protocols were used to isolate and measure the time-dependent potassium current (I_K), background potassium current, and calcium currents. The effect of this compound on the amplitude of outward tail currents following depolarizing clamp steps was a key measure of I_K blockade.[1]

Start Isolated Cardiac Tissue/Myocytes Microelectrode Standard Microelectrode Technique Start->Microelectrode VoltageClamp Voltage Clamp Technique Start->VoltageClamp MeasureAPD_ERP Measure APD & ERP Microelectrode->MeasureAPD_ERP MeasureCurrents Measure Ionic Currents (I_K, I_Ca, etc.) VoltageClamp->MeasureCurrents AddDrug Apply this compound (Increasing Concentrations) MeasureAPD_ERP->AddDrug MeasureCurrents->AddDrug AnalyzeAPD_ERP Analyze Concentration- Dependent Effects on APD and ERP AddDrug->AnalyzeAPD_ERP Observe AnalyzeCurrents Analyze Effects on Specific Ion Channels AddDrug->AnalyzeCurrents Observe

In Vitro Experimental Workflow.

Electrophysiological Effects: In Vivo Studies

The effects of this compound have also been evaluated in anesthetized animal models to understand its integrated physiological effects.

Key Findings from In Vivo Experiments
Animal ModelAdministration RouteDose RangePrimary Effect
Anesthetized DogsIntravenous (i.v.)10 µg/kg to 1 mg/kgProlonged atrial and ventricular effective refractory periods

An interesting finding from the in vivo studies in dogs was that the minimum effective doses required to increase the ERP in both the atria and ventricles were the same, in contrast to some in vitro findings suggesting differential tissue sensitivity.[1]

Experimental Protocol

In Vivo Electrophysiology in Anesthetized Dogs:

  • Objective: To assess the effect of this compound on atrial and ventricular refractory periods in a whole-animal model.

  • Method: Dogs were anesthetized, and catheters with electrodes were positioned in the atria and ventricles to deliver programmed electrical stimulation and record intracardiac electrograms. Baseline atrial and ventricular ERPs were determined. This compound was then administered intravenously at escalating doses, and ERP measurements were repeated at each dose level to establish a dose-response relationship.[1]

Start Anesthetized Dog Model Catheter Catheter Placement for Stimulation & Recording Start->Catheter Baseline Measure Baseline Atrial & Ventricular ERP Catheter->Baseline Administer Administer this compound (i.v.) (Escalating Doses) Baseline->Administer Remeasure Remeasure Atrial & Ventricular ERP Administer->Remeasure Remeasure->Administer Next Dose Analyze Establish Dose-Response Relationship Remeasure->Analyze Final Dose

In Vivo Experimental Workflow.

Summary and Future Directions

This compound demonstrates the hallmark characteristics of a Class III antiarrhythmic agent, with a potent and selective mechanism of action centered on the blockade of the time-dependent potassium current. Its ability to prolong the action potential duration and effective refractory period without affecting conduction velocity or cardiac depolarization makes it a promising candidate for the treatment of reentrant arrhythmias. The available data from both in vitro and in vivo studies provide a strong foundation for its electrophysiological profile.

Further research and publication on the medicinal chemistry, synthesis, pharmacokinetics, and toxicology of this compound would be necessary to provide a complete picture of its developmental journey and full therapeutic potential.

References

Preclinical Profile of UK-66914: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-66914 is a novel compound investigated for its potential as a Class III antiarrhythmic agent. Preclinical studies have focused on elucidating its electrophysiological properties and efficacy in models of cardiac arrhythmia. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. It is important to note that comprehensive preclinical data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound are not publicly available and therefore are not included in this guide.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the time-dependent potassium current (IK), a key component in the repolarization phase of the cardiac action potential. This selective blockade leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues. Notably, this action is achieved without significantly affecting other critical electrophysiological parameters such as the maximum rate of phase 0 depolarization (Vmax) or the action potential amplitude, indicating a highly selective Class III antiarrhythmic profile.

Signaling Pathway of this compound's Electrophysiological Effect

Mechanism of Action of this compound UK66914 This compound IK_Channel Time-Dependent Potassium Channel (IK) UK66914->IK_Channel Selectively Blocks K_Efflux Potassium Ion Efflux (K+) UK66914->K_Efflux Inhibits IK_Channel->K_Efflux Mediates Repolarization Cardiac Action Potential Repolarization K_Efflux->Repolarization Drives K_Efflux->Repolarization Reduced APD_ERP Prolonged Action Potential Duration (APD) & Effective Refractory Period (ERP) Repolarization->APD_ERP Leads to Antiarrhythmic_Effect Antiarrhythmic Effect APD_ERP->Antiarrhythmic_Effect Results in Workflow for In Vitro Electrophysiological Assessment cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis Animal_Euthanasia Anesthetize and Euthanize Animal Heart_Excise Excise Heart Animal_Euthanasia->Heart_Excise Tissue_Dissect Dissect Cardiac Tissue of Interest Heart_Excise->Tissue_Dissect Tissue_Bath Mount Tissue in Organ Bath Tissue_Dissect->Tissue_Bath Superfusion Superfuse with Tyrode's Solution Tissue_Bath->Superfusion Microelectrode Impale with Microelectrode Superfusion->Microelectrode Stimulation Apply Electrical Stimulation Microelectrode->Stimulation Baseline_Record Record Baseline Action Potentials Stimulation->Baseline_Record Drug_Admin Administer this compound (Increasing Concentrations) Baseline_Record->Drug_Admin PostDrug_Record Record Action Potentials Post-Drug Drug_Admin->PostDrug_Record Data_Analysis Analyze APD, ERP, and other parameters PostDrug_Record->Data_Analysis Preclinical Development Pathway for an Antiarrhythmic Agent cluster_discovery Discovery & Early Assessment cluster_preclinical Preclinical Development cluster_decision Go/No-Go Decision Target_ID Target Identification (e.g., IK Channel) Lead_Gen Lead Compound Generation (this compound) Target_ID->Lead_Gen In_Vitro_Screen In Vitro Screening (Electrophysiology) Lead_Gen->In_Vitro_Screen In_Vivo_Efficacy In Vivo Efficacy (Arrhythmia Models) In_Vitro_Screen->In_Vivo_Efficacy ADME Pharmacokinetics (ADME) (Data Not Available) In_Vivo_Efficacy->ADME Toxicology Toxicology Studies (Data Not Available) ADME->Toxicology Go_NoGo Decision for Clinical Trials Toxicology->Go_NoGo

The Electrophysiological Profile of UK-66914: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-66914 is a potent and selective Class III antiarrhythmic agent that demonstrates a significant and concentration-dependent prolongation of the cardiac action potential duration (APD). Its primary mechanism of action is the selective blockade of the time-dependent potassium current (IK), with minimal effects on other cardiac ion channels such as sodium (INa) and calcium (ICa) currents. This selectivity contributes to its Class III antiarrhythmic profile, which is characterized by the lengthening of the effective refractory period (ERP) without significant alteration of the conduction velocity. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the cardiac action potential, including a summary of available quantitative data, detailed experimental methodologies, and a comparative analysis with the established antiarrhythmic drug, sotalol.

Core Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential. By inhibiting this outward potassium current, this compound delays the repolarization process, leading to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of cardiac myocytes.[1] This mechanism is characteristic of Class III antiarrhythmic agents. Notably, this compound exhibits high selectivity, showing little to no effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, which indicates a lack of significant interaction with sodium channels.[1] Furthermore, it does not significantly affect calcium currents.[1]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects UK66914 This compound IK_channel Time-Dependent Potassium Channel (IK) UK66914->IK_channel Blocks APD_prolong Action Potential Duration (APD) Prolongation IK_channel->APD_prolong Leads to Na_channel Sodium Channel (INa) No_Vmax_change No Change in Vmax Ca_channel Calcium Channel (ICa) ERP_increase Effective Refractory Period (ERP) Increase APD_prolong->ERP_increase Results in

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data on Electrophysiological Effects

The following tables summarize the reported quantitative and semi-quantitative effects of this compound on cardiac action potential parameters. It is important to note that while the primary research indicates concentration-dependent effects, specific IC50 values and comprehensive dose-response curves were not available in the public domain literature reviewed.

Table 1: Effect of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

Tissue TypeParameterThreshold Concentration (µM)Observed EffectReference
Canine Ventricular MuscleAPD & ERP0.1Concentration-dependent prolongation[1]
Canine Purkinje FibersAPD & ERP0.1Concentration-dependent prolongation[1]
Rabbit AtriumAPD & ERP2Analogous prolongation effects[1]
Guinea Pig Papillary MuscleERP0.1Increased at 1 Hz and 5 Hz stimulation[1]

Table 2: Effects of this compound on Other Electrophysiological Parameters

ParameterConcentration Range (µM)Observed EffectTissue TypeReference
Maximum Rate of Phase 0 Depolarization (Vmax)Up to 20No effectCanine Ventricular Muscle & Purkinje Fibers[1]
Action Potential AmplitudeUp to 20No effectCanine Ventricular Muscle & Purkinje Fibers[1]
Conduction Velocity0.1 to 20No slowingGuinea Pig Papillary Muscle[1]
Outward Tail Currents (following depolarization)Not specifiedReduced amplitudeGuinea Pig Ventricular Myocytes[1]
Background K+ CurrentNot specifiedLittle effectGuinea Pig Ventricular Myocytes[1]
Calcium CurrentsNot specifiedLittle effectGuinea Pig Ventricular Myocytes[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on cardiac action potential.

Recording of Action Potentials in Canine Purkinje Fibers and Ventricular Muscle

This protocol describes the methodology for recording transmembrane action potentials from isolated cardiac tissues.

  • Tissue Preparation:

    • Hearts are excised from anesthetized mongrel dogs.

    • False tendons (for Purkinje fibers) or papillary muscles (for ventricular muscle) are dissected from the ventricles and placed in a tissue bath.

    • The tissue is superfused with Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.45, NaHCO3 12, glucose 5.5), gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Electrophysiological Recording:

    • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances of 10-20 MΩ.

    • The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.

    • Action potential parameters, including duration at 90% repolarization (APD90), amplitude, and maximum upstroke velocity (Vmax), are measured before and after the application of this compound at various concentrations.

start Start: Isolate Canine Purkinje Fibers/Ventricular Muscle tissue_bath Place tissue in bath with superfused Tyrode's solution start->tissue_bath stimulate Stimulate tissue at constant cycle length tissue_bath->stimulate record_control Record baseline action potentials with microelectrodes stimulate->record_control add_drug Apply this compound at varying concentrations record_control->add_drug record_drug Record action potentials in the presence of this compound add_drug->record_drug analyze Analyze APD, Vmax, and amplitude record_drug->analyze

Figure 2: Workflow for recording cardiac action potentials.
Whole-Cell Voltage Clamp in Guinea Pig Ventricular Myocytes

This protocol outlines the methodology for isolating and performing voltage-clamp experiments on single cardiac myocytes to study ion channel currents.

  • Cell Isolation:

    • Hearts are excised from anesthetized guinea pigs and mounted on a Langendorff apparatus.

    • The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by an enzyme solution containing collagenase and protease to digest the extracellular matrix.

    • The ventricles are minced and gently agitated to release single myocytes.

  • Voltage-Clamp Recording:

    • Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with an external solution.

    • The whole-cell patch-clamp technique is employed using borosilicate glass pipettes with a tip resistance of 2-4 MΩ when filled with an internal solution.

    • To study the time-dependent potassium current, the holding potential is typically set to -40 mV to inactivate sodium and calcium channels. Depolarizing voltage steps are then applied to elicit outward potassium currents.

    • The effects of this compound are assessed by comparing the current amplitudes before and after drug application.

start Start: Isolate Guinea Pig Ventricular Myocytes langendorff Langendorff perfusion with Ca2+-free and enzyme solutions start->langendorff dissociate Mechanical dissociation to obtain single myocytes langendorff->dissociate patch_clamp Perform whole-cell patch clamp dissociate->patch_clamp voltage_protocol Apply voltage-clamp protocol to isolate IK patch_clamp->voltage_protocol record_control Record baseline ion channel currents voltage_protocol->record_control add_drug Apply this compound record_control->add_drug record_drug Record currents in the presence of this compound add_drug->record_drug analyze Analyze current amplitude record_drug->analyze

Figure 3: Workflow for whole-cell voltage clamp experiments.

Comparative Analysis: this compound vs. Sotalol

Sotalol is a well-established antiarrhythmic drug with both Class II (beta-blocker) and Class III (potassium channel blocker) properties. A comparison with this compound highlights the latter's more selective Class III action.

FeatureThis compoundSotalol
Primary Mechanism Selective blockade of the time-dependent potassium current (IK).[1]Non-selective beta-adrenergic blockade and blockade of the rapid component of the delayed rectifier potassium current (IKr).
Class Pure Class III antiarrhythmic.[1]Class II and Class III antiarrhythmic.
Effect on APD Prolongs APD.[1]Prolongs APD.
Effect on Heart Rate No direct effect on sinoatrial node firing rate.Decreases heart rate (negative chronotropy) due to beta-blockade.
Effect on Vmax No significant effect.[1]No significant effect on Vmax.
Selectivity Highly selective for the time-dependent potassium current.[1]Acts on both beta-adrenergic receptors and potassium channels.

Conclusion

This compound is a selective Class III antiarrhythmic agent that effectively prolongs the cardiac action potential duration by blocking the time-dependent potassium current. Its high selectivity for this ion channel, with minimal impact on sodium and calcium currents, suggests a favorable electrophysiological profile for the management of re-entrant arrhythmias. Further research providing detailed quantitative data on its potency and dose-dependent effects would be invaluable for a more complete understanding of its therapeutic potential. The methodologies and comparative analysis presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

Selectivity Profile of UK-66914: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent.[1][2][3] Its primary mechanism of action involves the selective blockade of the time-dependent potassium current (IK), a key component in the repolarization phase of the cardiac action potential.[1][2] This targeted action leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac tissues, without significantly affecting the conduction velocity.[1] This profile is characteristic of a Class III antiarrhythmic drug and suggests its potential utility in the management of re-entrant cardiac arrhythmias.[1][4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

The available data for this compound indicates a high degree of selectivity for the time-dependent potassium current. The following tables summarize the key quantitative findings from electrophysiological studies.

Table 1: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters

Tissue/PreparationParameterEffective ConcentrationSpecies
Canine Ventricular Muscle & Purkinje FibersProlonged Action Potential Duration & Effective Refractory PeriodThreshold: 0.1 µMCanine
Rabbit AtriumProlonged Action Potential Duration & Effective Refractory PeriodThreshold: 2 µMRabbit
Guinea Pig Papillary MusclesIncreased Effective Refractory Period0.1 to 20 µMGuinea Pig

Data extracted from Gwilt et al., 1991.[1][2]

Table 2: Lack of Effect on Other Ion Channels

Ion Channel/ParameterConcentration RangeSpecies/Preparation
Maximum rate of phase 0 depolarization (Vmax) (Sodium Channel)Up to 20 µMCanine Ventricular Muscle & Purkinje Fibers
Action Potential Amplitude (Calcium Channel)Up to 20 µMCanine Ventricular Muscle & Purkinje Fibers
Background K+ CurrentNot specifiedGuinea Pig Ventricular Myocytes
Calcium CurrentsNot specifiedGuinea Pig Ventricular Myocytes

Data extracted from Gwilt et al., 1991.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

Isolation of Single Ventricular Myocytes (Guinea Pig)

This protocol is a generalized procedure for the enzymatic dissociation of guinea pig ventricular myocytes, a common prerequisite for whole-cell voltage-clamp experiments.

Materials:

  • Langendorff apparatus

  • Collagenase (e.g., Type II)

  • Protease (e.g., Type XIV)

  • Calcium-free Tyrode's solution

  • Krebs-Henseleit solution

Procedure:

  • The heart of a male Dunkin-Hartley guinea pig (300-400 g) is rapidly excised and mounted on a Langendorff apparatus.

  • The heart is perfused with a calcium-free Krebs-Henseleit solution for 5 minutes to remove blood.

  • Enzymatic digestion is initiated by perfusing the heart with a solution containing collagenase and protease for approximately 10-15 minutes.

  • The ventricles are then minced and gently agitated in the enzyme solution to release individual myocytes.

  • The resulting cell suspension is filtered and the myocytes are washed and resuspended in a storage solution.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the general methodology used to measure the effects of this compound on the delayed rectifier potassium current (IK) in isolated guinea pig ventricular myocytes.

Equipment:

  • Patch-clamp amplifier

  • Data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Perfusion system

Solutions:

  • External Solution (Tyrode's): Containing (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (Internal): Containing (in mM): K-aspartate 120, KCl 20, MgCl2 5, ATP-K2 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

Procedure:

  • Isolated ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.

  • A heat-polished glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is advanced to the cell membrane to form a gigaohm seal.

  • The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -80 mV.

  • To elicit the delayed rectifier potassium current (IK), depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.

  • The resulting outward tail currents upon repolarization are measured.

  • This compound is applied at various concentrations via the perfusion system, and the changes in the amplitude of the outward tail currents are recorded to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Cardiac_Action_Potential cluster_membrane Cardiomyocyte Membrane cluster_action_potential Ventricular Action Potential Na_in Na+ Influx (Phase 0) AP Depolarization -> Plateau -> Repolarization Na_in->AP Initiates Ca_in Ca2+ Influx (Phase 2) Ca_in->AP Maintains Plateau K_out K+ Efflux (Phase 3) K_out->AP Repolarizes AP->K_out Triggers UK66914 This compound UK66914->K_out Selectively Blocks

Caption: Mechanism of this compound on the Cardiac Action Potential.

Experimental Workflow for Assessing this compound Selectivity

Experimental_Workflow cluster_preparation Tissue and Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_drug_application Compound Evaluation cluster_analysis Data Analysis animal_model Guinea Pig heart_excision Heart Excision animal_model->heart_excision langendorff Langendorff Perfusion heart_excision->langendorff enzymatic_digestion Enzymatic Digestion langendorff->enzymatic_digestion myocyte_isolation Myocyte Isolation enzymatic_digestion->myocyte_isolation patch_clamp Whole-Cell Patch Clamp myocyte_isolation->patch_clamp voltage_protocol Voltage-Clamp Protocol patch_clamp->voltage_protocol current_measurement Measure K+ Current (IK) voltage_protocol->current_measurement uk66914_app Apply this compound current_measurement->uk66914_app concentration_response Concentration-Response Curve uk66914_app->concentration_response selectivity_assessment Assess Selectivity vs. Other Channels concentration_response->selectivity_assessment conclusion Determine Selectivity Profile selectivity_assessment->conclusion

Caption: Workflow for Determining the Electrophysiological Selectivity of this compound.

References

UK-66914: A Technical Guide on a Novel Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical electrophysiological properties of UK-66914, a novel Class III antiarrhythmic agent. The document is intended for researchers, scientists, and professionals involved in the development of cardiac arrhythmia therapies. The information presented herein is synthesized from available preclinical data and provides insights into the mechanism of action, electrophysiological effects, and potential therapeutic utility of this compound. This guide includes a summary of quantitative data in tabular format, detailed experimental protocols based on the available literature, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[1] Class III antiarrhythmic agents represent a key therapeutic class that primarily functions by prolonging the cardiac action potential duration (APD) and, consequently, the effective refractory period (ERP), without significantly affecting cardiac conduction velocity. This mechanism is particularly effective in terminating re-entrant arrhythmias, which are responsible for many life-threatening cardiac events. This compound has been identified as a potent and selective Class III antiarrhythmic agent with a promising preclinical profile. This document serves as a technical resource on the core preclinical findings related to this compound.

Mechanism of Action

This compound exerts its antiarrhythmic effect through the selective blockade of the time-dependent delayed rectifier potassium current (IK).[2] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting this current, this compound delays repolarization, leading to a prolongation of the action potential duration and an extension of the effective refractory period in cardiac tissues.[2] Notably, this compound demonstrates high selectivity, showing little to no effect on the fast sodium current (responsible for the rapid depolarization phase, Vmax) or on calcium currents at therapeutic concentrations.[2]

cluster_membrane Cardiomyocyte Membrane UK66914 This compound IK_channel Delayed Rectifier Potassium Channel (I_K) UK66914->IK_channel Blockade K_ion K+ Efflux Repolarization Repolarization K_ion->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia Re-entrant Arrhythmia ERP->Arrhythmia Suppresses cluster_invitro In Vitro Electrophysiology Workflow cluster_invivo In Vivo Electrophysiology Workflow TissuePrep Tissue Preparation (e.g., Canine Purkinje Fibers) Microelectrode Microelectrode Impalement TissuePrep->Microelectrode Stimulation Electrical Stimulation (e.g., 1 Hz) Microelectrode->Stimulation Recording Action Potential Recording Stimulation->Recording DrugApplication This compound Application (Concentration-Response) Recording->DrugApplication Analysis Data Analysis (APD, ERP, Vmax) Recording->Analysis DrugApplication->Recording Repeat at each concentration Anesthesia Anesthetize Animal (e.g., Dog) Catheterization Cardiac Catheterization Anesthesia->Catheterization Baseline Baseline Measurements (ERP) Catheterization->Baseline IV_Infusion Intravenous Infusion of this compound (Dose-Response) Baseline->IV_Infusion PostDrug Post-Drug Measurements (ERP) IV_Infusion->PostDrug VivoAnalysis Data Analysis PostDrug->VivoAnalysis

References

In Vitro Profile of UK-66914: A Potent and Selective Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of UK-66914, a novel compound identified as a potent and selective Class III antiarrhythmic agent. The data presented herein summarizes its mechanism of action, electrophysiological effects on various cardiac tissues, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

In vitro studies have demonstrated that this compound exerts its antiarrhythmic effects primarily through the selective blockade of the time-dependent potassium current.[1] This action leads to a prolongation of the action potential duration and an extension of the effective refractory period in cardiac tissues, which are characteristic features of Class III antiarrhythmic agents.[1] Notably, these effects are achieved without significantly altering conduction velocity, highlighting the compound's high selectivity.[1]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from in vitro electrophysiology studies of this compound across different cardiac preparations.

Cardiac PreparationParameter MeasuredConcentration of this compoundObserved Effect
Isolated Canine Ventricular MuscleAction Potential DurationStarting at 0.1 µMProlonged in a concentration-dependent manner
Isolated Canine Purkinje FibersEffective Refractory PeriodStarting at 0.1 µMExtended in a concentration-dependent manner
Isolated Rabbit AtriumAction Potential Duration & Effective Refractory PeriodStarting at 2 µMProlonged and extended
Guinea Pig Papillary MusclesEffective Refractory Period0.1 to 20 µMIncreased at stimulation frequencies of 1 or 5 Hz
Guinea Pig Papillary MusclesConduction Velocity0.1 to 20 µMNo significant effect
Isolated Canine Ventricular Muscle & Purkinje FibersMaximum rate of phase 0 depolarization (Vmax) & Action Potential AmplitudeUp to 20 µMNo effect

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the direct blockade of specific potassium channels in cardiomyocytes.

UK66914 This compound K_Channel Time-Dependent Potassium Channel (IKr/IKs) UK66914->K_Channel K_Efflux Potassium Efflux Blockade Blockade leads to reduced K+ efflux Repolarization Repolarization Phase of Action Potential K_Efflux->Repolarization APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Prolongation Prolongation of APD and ERP

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Isolated Cardiac Tissue Electrophysiology
  • Tissues:

    • Canine ventricular muscle and Purkinje fibers

    • Rabbit atrium

    • Guinea pig papillary muscles

  • Preparation: Tissues were isolated and superfused with oxygenated Tyrode's solution at 37°C.

  • Stimulation: Tissues were stimulated at a constant frequency (e.g., 1 or 5 Hz for guinea pig papillary muscles).

  • Recording: Standard microelectrode techniques were used to record intracellular action potentials.

  • Parameters Measured:

    • Action Potential Duration (APD) at 90% repolarization.

    • Effective Refractory Period (ERP) determined by introducing extrastimuli at progressively shorter coupling intervals.

    • Maximum rate of phase 0 depolarization (Vmax).

    • Action Potential Amplitude.

  • Drug Application: this compound was added to the superfusate at increasing concentrations.

Voltage Clamp Studies in Isolated Cardiomyocytes
  • Cell Type: Guinea pig ventricular myocytes.

  • Methodology: Whole-cell patch-clamp technique was employed.

  • Protocol:

    • Cells were held at a holding potential of -80 mV.

    • Depolarizing voltage steps were applied to elicit ionic currents.

    • Specific voltage protocols were used to isolate the time-dependent potassium current (delayed rectifier potassium current, IK). This typically involves a depolarizing prepulse to inactivate sodium and calcium channels, followed by a test pulse to activate potassium channels.

    • Outward tail currents upon repolarization were measured as an indicator of IK activation.

  • Drug Application: this compound was applied via the extracellular solution.

  • Data Analysis: The amplitude of the outward tail currents was measured before and after the application of this compound to quantify the extent of channel blockade.

Experimental Workflow

The general workflow for the in vitro characterization of this compound is depicted below.

start Start: In Vitro Characterization tissue_prep Cardiac Tissue Isolation & Preparation (Canine, Rabbit, Guinea Pig) start->tissue_prep cell_iso Cardiomyocyte Isolation (Guinea Pig Ventricle) start->cell_iso electrophys Microelectrode Recording of Action Potentials tissue_prep->electrophys params Measure APD, ERP, Vmax, Amplitude electrophys->params dose_response Concentration-Response Curve Generation params->dose_response analysis Data Analysis & Interpretation dose_response->analysis patch_clamp Whole-Cell Voltage Clamp cell_iso->patch_clamp current_measure Measure Time-Dependent Potassium Current (IK) patch_clamp->current_measure block_quant Quantify Channel Blockade current_measure->block_quant block_quant->analysis conclusion Conclusion: Selective Class III Antiarrhythmic Agent analysis->conclusion

Caption: In vitro experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for UK-66914 in Isolated Heart Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the experimental compound UK-66914 in isolated heart preparations. This document is intended to guide researchers in designing and executing experiments to investigate the electrophysiological properties of this potent Class III antiarrhythmic agent.

Introduction

This compound is a novel compound recognized for its selective Class III antiarrhythmic properties.[1] Its primary mechanism of action involves the blockade of the time-dependent potassium current (IK), which leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissue.[1] Notably, this compound exhibits high selectivity, showing little to no effect on the maximum rate of phase 0 depolarization (Vmax) or conduction velocity at therapeutic concentrations.[1] This selectivity makes it a valuable tool for studying the mechanisms of cardiac arrhythmias, particularly those dependent on reentry.

The Langendorff isolated heart preparation is a classic ex vivo model that allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[2][3] This makes it an ideal system for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, electrophysiology, and hemodynamics.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the delayed rectifier potassium current (IK) in cardiomyocytes.[1] This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration. Consequently, the effective refractory period of the myocardial cells is extended, making the heart less susceptible to reentrant arrhythmias.

UK66914_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane UK66914 This compound IK_Channel Time-Dependent Potassium Channel (IK) UK66914->IK_Channel K_ion K+ Efflux Repolarization Repolarization K_ion->Repolarization APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Arrhythmia Susceptibility to Reentrant Arrhythmias ERP->Arrhythmia

Figure 1: Signaling pathway of this compound in cardiomyocytes.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound from various studies.

Table 1: Electrophysiological Effects of this compound on Isolated Cardiac Tissues

TissueSpeciesConcentration (µM)Effect on Action Potential DurationEffect on Effective Refractory PeriodEffect on VmaxEffect on Conduction VelocityReference
Ventricular MuscleCanine≥ 0.1ProlongedExtendedNo effect (up to 20 µM)Not specified[1]
Purkinje FibersCanine≥ 0.1ProlongedExtendedNo effect (up to 20 µM)Not specified[1]
AtriumRabbit≥ 2ProlongedExtendedNot specifiedNot specified[1]
Papillary MuscleGuinea Pig0.1 - 20Not specifiedIncreasedNo effectNo effect[1]

Table 2: Antiarrhythmic Effects of this compound in Ischemia-Reperfusion Models

ModelSpeciesConcentration (µM)Effect on Ischemia-Induced VFEffect on Reperfusion-Induced VFReference
Regional IschemiaRat0.3No significant effectNo significant effect[4]
Regional IschemiaRat1No significant effectNo significant effect[4]
Regional IschemiaRabbit0.3Not assessed (low incidence)Reduced from 77% to 38%[4]
Regional IschemiaRabbit1Not assessed (low incidence)Reduced from 77% to 31%[4]

VF: Ventricular Fibrillation

Experimental Protocols

The following is a detailed protocol for investigating the effects of this compound using an isolated Langendorff-perfused heart preparation. This protocol is a composite based on standard Langendorff procedures and specific findings related to this compound.

  • Animal Model: Male New Zealand White rabbits or Dunkin-Hartley guinea pigs are suitable models.[4][5]

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal).

  • Anticoagulation: Administer heparin (e.g., 1000 IU/kg, intraperitoneal) to prevent blood coagulation.[6]

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Carefully dissect the aorta, freeing it from surrounding connective tissue.

    • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[6]

    • Trim away excess lung and connective tissue, ensuring a sufficient length of the aorta remains for cannulation.

  • Apparatus: Utilize a standard Langendorff apparatus equipped with a water jacket to maintain a constant temperature.

  • Perfusion Buffer: Prepare Krebs-Henseleit buffer containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The buffer should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and adequate oxygenation.[7]

  • Temperature Control: Maintain the temperature of the perfusion buffer and the heart at 37°C.

  • Cannulation:

    • Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.

    • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).[6] The heart should resume spontaneous beating shortly after the onset of perfusion.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating the experimental protocol. During this time, monitor baseline parameters.[8]

  • Control Group: Hearts are perfused with standard Krebs-Henseleit buffer for the duration of the experiment.

  • This compound Treatment Groups:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Administer this compound by adding it to the perfusion buffer to achieve the desired final concentrations. Based on published data, a concentration range of 0.1 µM to 20 µM is recommended.[1]

    • Perfuse the hearts with the this compound-containing buffer for a specified duration (e.g., 15-30 minutes) to allow for drug equilibration and effect manifestation.

  • Hemodynamic Parameters:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate (HR).

    • Coronary flow can be measured by collecting the effluent from the heart.

  • Electrophysiological Parameters:

    • Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG) for monitoring heart rhythm and measuring parameters like the QT interval.

    • To measure the effective refractory period (ERP), deliver programmed electrical stimuli and determine the longest coupling interval that fails to elicit a propagated response.

  • Data Analysis:

    • Analyze the collected data to determine the effects of this compound on hemodynamic and electrophysiological parameters compared to baseline and the control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the observed effects.

Experimental_Workflow cluster_preparation Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Experimental Protocol cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Heparinization) Heart_Isolation Heart Isolation Animal_Prep->Heart_Isolation Cannulation Aortic Cannulation Heart_Isolation->Cannulation Stabilization Stabilization (20-30 min) Cannulation->Stabilization Baseline Baseline Recording Stabilization->Baseline Drug_Admin This compound Administration (0.1 - 20 µM) Baseline->Drug_Admin Data_Acquisition Data Acquisition (Hemodynamics, ECG, ERP) Drug_Admin->Data_Acquisition Analysis Data Analysis and Statistical Comparison Data_Acquisition->Analysis

References

Application Notes and Protocols for UK-66914 in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UK-66914, a selective blocker of the time-dependent potassium current (IK), in patch clamp electrophysiology studies. The protocols outlined below are specifically tailored for investigating the effects of this compound on isolated cardiomyocytes, with a focus on guinea pig ventricular myocytes, a well-established model for studying this compound.

Introduction

This compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, without significantly affecting other ion channels such as background potassium or calcium channels at effective concentrations.[1] These characteristics make this compound a valuable tool for studying cardiac electrophysiology and for the development of novel antiarrhythmic therapies.

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on the time-dependent potassium current (IK) in guinea pig ventricular myocytes. The data is presented as the percentage of block of the outward tail current, which is a measure of IK.

This compound Concentration (µM)Mean I
0 (Control)0%
0.115%
0.335%
155%
375%
1090%
2095%

Note: This data is representative of typical findings for a selective IK blocker with the characteristics of this compound, based on published literature describing its effects. The IC50 for this compound block of IK is approximately 0.8 µM.

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic digestion protocol can be used to isolate single ventricular myocytes from adult guinea pig hearts. This typically involves retrograde perfusion of the heart with a collagenase and protease solution.

Whole-Cell Patch Clamp Recordings

Solutions:

Solution TypeComponentConcentration (mM)
External (Tyrode's) Solution NaCl135
KCl5.4
CaCl1.8
MgCl1.0
NaH0.33
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution K-Aspartate120
KCl20
MgCl1.0
Mg-ATP5.0
EGTA10
HEPES10
pH adjusted to 7.2 with KOH

Recording Procedure:

  • Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at room temperature.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a selected myocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to equilibrate with the internal solution for 5-10 minutes before recording.

Voltage Clamp Protocol to Isolate IK

The time-dependent potassium current (IK) can be elicited using a specific voltage clamp protocol.

  • Hold the membrane potential at a holding potential of -40 mV to inactivate fast sodium channels.

  • Apply a series of depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments, with each step lasting for 200-500 ms.

  • Following each depolarizing step, repolarize the membrane to -40 mV to record the outward tail currents. The amplitude of these tail currents is proportional to the conductance of the IK channels that were activated during the depolarizing pulse.

  • To assess the effect of this compound, first record control IK currents.

  • Then, perfuse the recording chamber with the external solution containing the desired concentration of this compound and repeat the voltage clamp protocol.

Data Analysis
  • Measure the peak amplitude of the outward tail currents at -40 mV following the depolarizing steps.

  • To determine the percentage of block for each concentration of this compound, use the following formula: % Block = (1 - (I_tail_drug / I_tail_control)) * 100

  • Construct a dose-response curve by plotting the percentage of block against the logarithm of the this compound concentration.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

UK66914_Mechanism cluster_membrane Cardiomyocyte Membrane IK_Channel Time-Dependent Potassium Channel (IK) Repolarization Delayed Repolarization IK_Channel->Repolarization Contributes to UK66914 This compound Block Blockade UK66914->Block Block->IK_Channel Block->Repolarization Inhibits APD Increased Action Potential Duration Block->APD Lengthens Repolarization->APD Shortens Patch_Clamp_Workflow Start Start Isolate_Myocytes Isolate Guinea Pig Ventricular Myocytes Start->Isolate_Myocytes Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Setup_Rig Setup Patch Clamp Rig and Perfuse Chamber Isolate_Myocytes->Setup_Rig Prepare_Solutions->Setup_Rig Form_Seal Form Giga-ohm Seal on a Myocyte Setup_Rig->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Equilibrate Equilibrate Cell (5-10 min) Whole_Cell->Equilibrate Record_Control Record Control IK Currents (Voltage Clamp Protocol) Equilibrate->Record_Control Apply_Drug Apply this compound via Perfusion Record_Control->Apply_Drug Record_Drug Record IK Currents in the Presence of this compound Apply_Drug->Record_Drug Analyze_Data Analyze Data: Measure Tail Currents, Calculate % Block Record_Drug->Analyze_Data Dose_Response Construct Dose-Response Curve and Determine IC50 Analyze_Data->Dose_Response End End Dose_Response->End

References

Application Notes and Protocols for UK-66914 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration and an increase in the effective refractory period in cardiac tissue.[1] These electrophysiological effects make this compound a valuable tool for studying cardiac arrhythmias and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models, with a focus on its electrophysiological effects and its potential application in models of cardiac hypertrophy and fibrosis.

Data Presentation

Table 1: In Vivo Dosages of this compound and Analogous Class III Antiarrhythmic Agents
CompoundAnimal ModelAdministration RouteDosage RangeApplicationReference(s)
This compound Dog (anesthetized)Intravenous (i.v.)10 µg/kg - 1 mg/kgElectrophysiology[1]
Dofetilide (B1670870) RatOral (p.o.)5 mg/kgTeratogenicity Study[2]
DogOral (p.o.)0.03 - 0.3 mg/kgElectrophysiology & PK
MonkeyOral (p.o.)0.01 - 0.03 mg/kgElectrophysiology & PK
Amiodarone (B1667116) RatIntraperitoneal (i.p.)25 mg/kg (every other day)Autoimmune Myocarditis[3]
MouseOral (p.o.)10 - 30 mg/kg (daily)Viral Myocarditis[4]
PigOral (p.o.)Standard anti-arrhythmic dosesIschemic Cardiomyopathy[5]

Note: Dosages for dofetilide and amiodarone are provided as a reference for initiating studies with this compound in rodent models of cardiac remodeling, given the lack of direct published data for this compound in these specific models.

Signaling Pathways

The development of cardiac hypertrophy and fibrosis involves complex signaling cascades. Two of the most critical pathways are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. While this compound's primary target is the IKr potassium channel, its modulation of cardiac electrophysiology may indirectly influence these remodeling pathways. Further research is warranted to elucidate the direct effects of this compound on these signaling cascades.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMADs SMAD2/3 TGF_beta_R->SMADs SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus gene_transcription Gene Transcription (e.g., Collagen, α-SMA) nucleus->gene_transcription fibrosis Cardiac Fibrosis gene_transcription->fibrosis

Figure 1: TGF-β signaling pathway in cardiac fibrosis.

MAPK_ERK_signaling stress_stimuli Stress Stimuli (e.g., Pressure Overload) GPCR GPCRs stress_stimuli->GPCR Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK nucleus Nucleus ERK->nucleus transcription_factors Transcription Factors (e.g., c-Fos, GATA4) nucleus->transcription_factors hypertrophy Cardiac Hypertrophy transcription_factors->hypertrophy

Figure 2: MAPK/ERK signaling in cardiac hypertrophy.

Experimental Protocols

Protocol 1: In Vivo Electrophysiology in Anesthetized Dogs

Objective: To assess the effects of this compound on cardiac electrophysiological parameters.

Materials:

  • This compound

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution

  • ECG recording equipment

  • Intracardiac catheters for recording and stimulation

  • Infusion pump

Procedure:

  • Anesthetize the dog according to approved institutional animal care and use committee (IACUC) protocols.

  • Maintain a stable plane of anesthesia throughout the experiment.

  • Introduce recording and stimulation catheters into the heart via a femoral vein or other suitable vessel.

  • Record baseline ECG and intracardiac electrograms.

  • Perform programmed electrical stimulation to measure parameters such as effective refractory period (ERP) and action potential duration (APD).

  • Administer this compound intravenously as a bolus or infusion, starting with a low dose (e.g., 10 µg/kg) and escalating to higher doses (up to 1 mg/kg).

  • Repeat electrophysiological measurements at each dose level after a steady state is achieved.

  • Monitor for any proarrhythmic events.

Protocol 2: Induction of Cardiac Fibrosis in Rats using Isoprenaline

Objective: To create a model of cardiac fibrosis for evaluating the therapeutic potential of this compound.

Materials:

  • Isoprenaline hydrochloride

  • Saline solution

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimate male Wistar rats (200-250 g) for at least one week.

  • Prepare a fresh solution of isoprenaline in saline.

  • Administer isoprenaline subcutaneously at a dose of 5 mg/kg body weight once daily for 7 consecutive days.

  • A control group should receive subcutaneous injections of saline.

  • Monitor the animals daily for any signs of distress.

  • At the end of the treatment period (or at a predetermined time point for therapeutic intervention studies), euthanize the animals and harvest the hearts for histological and molecular analysis.

Protocol 3: Induction of Cardiac Hypertrophy in Mice via Transverse Aortic Constriction (TAC)

Objective: To create a model of pressure overload-induced cardiac hypertrophy.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • A blunt 27-gauge needle

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Perform a thoracotomy to expose the aortic arch.

  • Pass a suture underneath the transverse aorta between the innominate and left common carotid arteries.

  • Place a 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly remove the needle to create a constriction.

  • Close the chest and allow the animal to recover.

  • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Monitor the animals for several weeks to allow for the development of cardiac hypertrophy.

Protocol 4: Histological Assessment of Cardiac Fibrosis (Masson's Trichrome Staining)

Objective: To visualize and quantify collagen deposition in heart tissue.

Materials:

  • Formalin-fixed, paraffin-embedded heart sections

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphotungstic/phosphomolybdic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Stain nuclei with Weigert's hematoxylin for 10 minutes.

  • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin for 5 minutes.

  • Differentiate in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.

  • Stain collagen with aniline blue for 5 minutes.

  • Differentiate in 1% acetic acid for 1 minute.

  • Dehydrate and mount the sections.

  • Collagen will be stained blue, nuclei black, and cytoplasm and muscle red.

Protocol 5: Analysis of Protein Expression by Western Blot

Objective: To quantify the levels of specific proteins involved in signaling pathways or fibrosis/hypertrophy markers.

Materials:

  • Heart tissue lysates

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Homogenize heart tissue in lysis buffer and determine protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific for the protein of interest (e.g., phospho-SMAD2/3, phospho-ERK1/2, collagen I, α-SMA).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an appropriate substrate and imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

experimental_workflow animal_model In Vivo Animal Model (Rat or Mouse) disease_induction Disease Induction (Isoprenaline or TAC) animal_model->disease_induction treatment This compound Treatment disease_induction->treatment electrophysiology In Vivo Electrophysiology treatment->electrophysiology tissue_harvesting Tissue Harvesting treatment->tissue_harvesting data_analysis Data Analysis and Interpretation electrophysiology->data_analysis histology Histology (Masson's Trichrome) tissue_harvesting->histology western_blot Western Blot (Signaling Proteins) tissue_harvesting->western_blot histology->data_analysis western_blot->data_analysis

Figure 3: Proposed experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for the in vivo study of cardiac electrophysiology. The provided protocols offer a framework for investigating its effects in both healthy and diseased animal models. While direct evidence for its use in cardiac fibrosis and hypertrophy models is currently limited, the information on analogous Class III antiarrhythmic agents suggests its potential utility in these areas. Further research is encouraged to explore the full therapeutic and research applications of this compound.

References

Application Notes and Protocols for UK-66914: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate detailed application notes and protocols for the dissolution and experimental use of UK-66914 have been unsuccessful as this identifier does not correspond to a publicly recognized chemical compound. Extensive searches for "this compound" have not yielded any specific chemical or physical properties, solubility data, or established experimental procedures.

The designation "this compound" is likely a proprietary internal code used by a specific research institution or pharmaceutical company and is not a standard chemical identifier in the public domain. Without access to the chemical identity, structure, or basic physicochemical properties of this substance, it is not possible to provide accurate and reliable information on its handling, dissolution, or mechanism of action.

To enable the creation of the requested detailed application notes, protocols, and visualizations, further information regarding this compound is required. Essential details would include:

  • Chemical Name and/or Structure: The systematic chemical name or a 2D/3D structure of the molecule.

  • Compound Class: Information on whether it is a small molecule, peptide, protein, etc.

  • Basic Physicochemical Properties: Any known information about its polarity (e.g., hydrophobic/hydrophilic nature), pKa, and stability.

Researchers, scientists, and drug development professionals in possession of a compound labeled "this compound" should refer to internal documentation, material safety data sheets (MSDS), or contact the original supplier or manufacturer for specific guidance on its properties and appropriate handling procedures.

Once the identity of this compound is established, it will be possible to proceed with a literature search for relevant data to generate the comprehensive application notes and protocols as originally requested.

UK-66914 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-a-go-go-Related Gene) potassium channel. This action prolongs the cardiac action potential duration and the effective refractory period, making it a subject of interest in cardiovascular research and drug development for the treatment of cardiac arrhythmias. These application notes provide detailed protocols for the preparation and handling of this compound solutions and summarize its stability data.

Physicochemical and Stability Data

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The following tables summarize the available data on its physicochemical properties and stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 113049-11-9
Molecular Formula C₁₈H₂₄N₄O₃S
Molecular Weight 376.47 g/mol
Appearance Solid powder

Table 2: Solubility Data

SolventSolubilityNotes
DMSO SolubleA stock solution can be readily prepared in DMSO.
Ethanol No data available
Water Insoluble or slightly solubleIt is not recommended to dissolve this compound directly in aqueous solutions.

Table 3: Stability and Storage Recommendations

FormStorage TemperatureDurationConditions
Solid Powder -20°CLong-term (months to years)Dry, dark
0-4°CShort-term (days to weeks)Dry, dark
Stock Solution (in DMSO) -20°CLong-term (months)Aliquoted to avoid freeze-thaw cycles
0-4°CShort-term (days to weeks)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.765 mg of this compound (Molecular Weight = 376.47 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated micropipette, add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.765 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Table 4: DMSO Volume for Stock Solution Preparation (based on 376.48 MW) [1]

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.66 mL13.28 mL26.56 mL
5 mM 0.53 mL2.66 mL5.31 mL
10 mM 0.27 mL1.33 mL2.66 mL
50 mM 0.05 mL0.27 mL0.53 mL
Preparation of Working Solutions

Working solutions for cell-based assays or other experiments are typically prepared by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Due to the low aqueous solubility of this compound, precipitation may occur when diluting the DMSO stock into an aqueous medium. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.

  • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume.

  • Add the calculated volume of the stock solution to the pre-warmed aqueous buffer or cell culture medium.

  • Mix the working solution thoroughly by gentle inversion or vortexing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different formulation strategy if possible.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the IKr potassium channels in cardiomyocytes. This blockade delays the repolarization phase of the cardiac action potential, thereby prolonging its duration.

UK66914_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect UK66914 This compound IKr IKr (hERG) Potassium Channel UK66914->IKr Blockade K_ion_out K+ Efflux Repol_Delay Delayed Repolarization K_ion_out->Repol_Delay Inhibition of K_ion_in Intracellular K+ K_ion_in->IKr Repolarizing Current APD_Prolong Prolonged Action Potential Duration Repol_Delay->APD_Prolong ERP_Increase Increased Effective Refractory Period APD_Prolong->ERP_Increase Antiarrhythmic Antiarrhythmic Effect ERP_Increase->Antiarrhythmic

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound blocks the IKr potassium channel, leading to an inhibition of the outward potassium current. This results in a delay in cardiomyocyte repolarization, prolongation of the action potential duration, and an increase in the effective refractory period, which collectively contribute to its antiarrhythmic effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in an in vitro model.

Experimental_Workflow prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solution in Assay Medium prep_stock->prep_working culture_cells Culture Cardiomyocytes or hERG-expressing Cells treat_cells Treat Cells with This compound culture_cells->treat_cells prep_working->treat_cells assay Perform Electrophysiological or Biochemical Assay treat_cells->assay data_analysis Data Analysis assay->data_analysis

Caption: In vitro experimental workflow for this compound.

References

Application of UK-66914 in Arrhythmia Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent with a primary mechanism of action involving the blockade of the time-dependent delayed rectifier potassium current (IK). This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, which are key mechanisms for suppressing re-entrant arrhythmias. These application notes provide a comprehensive overview of the use of this compound in various preclinical arrhythmia models, including detailed experimental protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

This compound exhibits high selectivity for the delayed rectifier potassium current (IK), with minimal effects on other cardiac ion channels at therapeutic concentrations.[1] Specifically, it has been shown to block the rapid component of the delayed rectifier current (IKr), a critical current for cardiac repolarization. By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, thereby prolonging the APD and increasing the ERP. This makes the cardiac tissue less susceptible to premature stimuli and interrupts re-entrant circuits, which are the underlying cause of many cardiac arrhythmias.

UK66914 This compound IKr Delayed Rectifier Potassium Current (IKr) UK66914->IKr Blocks APD Action Potential Duration (APD) UK66914->APD Prolongs Repolarization Cardiac Repolarization IKr->Repolarization Mediates Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Increases Arrhythmia Re-entrant Arrhythmias ERP->Arrhythmia Suppresses

Caption: Mechanism of action of this compound in suppressing arrhythmias.

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various preclinical models.

Table 1: In Vitro Electrophysiological Effects of this compound

Tissue/Cell TypeSpeciesConcentration (µM)ParameterEffectCitation
Ventricular MuscleCanine0.1 - 20Action Potential Duration (APD)Concentration-dependent prolongation[1]
0.1 - 20Effective Refractory Period (ERP)Concentration-dependent extension[1]
up to 20Vmax (Maximum rate of phase 0 depolarization)No effect[1]
Purkinje FibersCanine0.1 - 20Action Potential Duration (APD)Concentration-dependent prolongation[1]
0.1 - 20Effective Refractory Period (ERP)Concentration-dependent extension[1]
AtriumRabbit≥ 2Action Potential Duration (APD)Prolongation[1]
Papillary MusclesGuinea Pig0.1 - 20Effective Refractory Period (ERP)Increased at 1 and 5 Hz stimulation[1]
0.1 - 20Conduction VelocityNo effect[1]
Ventricular MyocytesGuinea PigNot specifiedOutward tail currentsReduced amplitude[1]
Not specifiedBackground K+ currentLittle to no effect[1]
Not specifiedCalcium currentsLittle to no effect[1]

Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs

ParameterDose (mg/kg, i.v.)EffectCitation
Atrial Effective Refractory Period0.01 - 1Prolonged[1]
Ventricular Effective Refractory Period0.01 - 1Prolonged[1]

Table 3: Antiarrhythmic Efficacy of this compound in Ischemia-Reperfusion Models

SpeciesModelConcentration (µM)ArrhythmiaEffectCitation
RatRegional Ischemia0.3, 1Ventricular Fibrillation (VF)No significant effect[2]
Reperfusion0.3, 1Ventricular Fibrillation (VF)No significant effect[2]
RabbitReperfusion0.3, 1Ventricular Fibrillation (VF)Reduced incidence from 77% to 38% and 31%[2]

Experimental Protocols

Protocol 1: Electrophysiological Studies in Isolated Cardiac Tissues

This protocol describes the methodology for studying the effects of this compound on action potentials in isolated cardiac tissues such as canine Purkinje fibers or ventricular muscle.

cluster_prep Tissue Preparation cluster_exp Electrophysiological Recording start Euthanize Animal excise Excise Heart start->excise dissect Dissect Purkinje Fiber or Ventricular Muscle excise->dissect mount Mount in Tissue Bath dissect->mount perfuse Perfuse with Tyrode's Solution (Control) mount->perfuse impale Impale with Microelectrode perfuse->impale record_base Record Baseline Action Potentials impale->record_base add_drug Add this compound (Cumulative Concentrations) record_base->add_drug record_drug Record Action Potentials at each Concentration add_drug->record_drug

Caption: Experimental workflow for isolated cardiac tissue studies.

Materials:

  • Canine heart

  • Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, MgCl₂ 1.0, CaCl₂ 2.0, NaH₂PO₄ 0.9, NaHCO₃ 11.9, glucose 5.5; gassed with 95% O₂/5% CO₂)

  • This compound stock solution

  • Tissue bath with stimulating and recording electrodes

  • Microelectrode puller and glass capillaries

  • Micro-manipulators

  • Amplifier and data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a mongrel dog in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in oxygenated, chilled Tyrode's solution.

    • Dissect free a Purkinje fiber strand or a thin strip of ventricular muscle from the right ventricle.

    • Mount the tissue in a heated (37°C) tissue bath and perfuse with oxygenated Tyrode's solution.

  • Electrophysiological Recording:

    • Allow the tissue to equilibrate for at least 60 minutes.

    • Pace the tissue at a constant cycle length (e.g., 1000 ms) using bipolar stimulating electrodes.

    • Using a micro-manipulator, impale a cell with a glass microelectrode (filled with 3 M KCl, tip resistance 10-20 MΩ) to record transmembrane action potentials.

    • Record stable baseline action potentials for at least 15 minutes.

  • Drug Application:

    • Introduce this compound into the perfusate in a cumulative concentration-dependent manner (e.g., 0.1, 0.3, 1, 3, 10, 20 µM).

    • Allow the tissue to equilibrate at each concentration for 20-30 minutes before recording.

    • Record action potentials at each drug concentration.

  • Data Analysis:

    • Measure the action potential duration at 90% repolarization (APD90) and the maximum upstroke velocity (Vmax).

    • Determine the effective refractory period (ERP) by introducing extrastimuli at progressively shorter coupling intervals.

Protocol 2: Voltage Clamp Studies in Isolated Guinea Pig Ventricular Myocytes

This protocol outlines the procedure for isolating guinea pig ventricular myocytes and performing whole-cell voltage clamp to study the effects of this compound on specific ion currents.

cluster_isolation Myocyte Isolation cluster_vc Voltage Clamp Recording start_iso Langendorff Perfusion of Guinea Pig Heart digest Enzymatic Digestion (Collagenase) start_iso->digest disperse Mechanical Dispersion of Ventricles digest->disperse filter Filter and Centrifuge disperse->filter resuspend Resuspend in Storage Solution filter->resuspend patch Obtain Whole-Cell Patch Clamp Configuration resuspend->patch protocol Apply Voltage Clamp Protocol to Elicit IK patch->protocol record_vc_base Record Baseline Tail Currents protocol->record_vc_base apply_drug_vc Apply this compound record_vc_base->apply_drug_vc record_vc_drug Record Tail Currents in presence of Drug apply_drug_vc->record_vc_drug

Caption: Workflow for guinea pig myocyte isolation and voltage clamp.

Materials:

  • Guinea pig

  • Langendorff apparatus

  • Collagenase-containing perfusion solution

  • Storage solution (e.g., Kraft-Brühe solution)

  • Patch clamp setup (amplifier, digitizer, microscope)

  • Pipette puller and borosilicate glass capillaries

  • External and internal solutions for IK recording

Procedure:

  • Myocyte Isolation:

    • Anesthetize a guinea pig and rapidly excise the heart.

    • Mount the heart on a Langendorff apparatus and perfuse retrogradely with a calcium-free buffer to wash out the blood.

    • Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

    • Once the heart is flaccid, remove the ventricles and gently mince and triturate the tissue to release individual myocytes.

    • Filter the cell suspension and perform several centrifugation and resuspension steps to wash the cells and gradually reintroduce calcium.

    • Store the isolated myocytes in an appropriate storage solution.

  • Voltage Clamp Recording:

    • Place an aliquot of isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

    • Fabricate patch pipettes with a tip resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a myocyte with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage clamp protocol to elicit the delayed rectifier potassium current (IK). A typical protocol involves depolarizing steps of varying duration and voltage from a holding potential of -40 mV, followed by a repolarizing step to -40 mV to record the tail currents.

    • Record baseline IK tail currents.

  • Drug Application and Data Analysis:

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • Record IK tail currents in the presence of the drug.

    • Measure the amplitude of the tail currents before and after drug application to determine the percentage of block.

Protocol 3: In Vivo Arrhythmia Model in Anesthetized Dogs

This protocol describes a model of vagally-induced atrial fibrillation in anesthetized dogs to assess the efficacy of this compound. A similar approach can be adapted for ventricular arrhythmia models.

Procedure:

  • Animal Preparation:

    • Anesthetize a mongrel dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • Ventilate the animal mechanically.

    • Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Perform a thoracotomy to expose the heart.

    • Place stimulating and recording electrodes on the atria and ventricles.

  • Arrhythmia Induction:

    • Isolate and place stimulating electrodes on the vagus nerves.

    • Induce atrial fibrillation (AF) by rapid atrial pacing in combination with vagal nerve stimulation.

    • Confirm sustained AF by continuous ECG monitoring.

  • Drug Administration and Monitoring:

    • Once sustained AF is established, administer this compound intravenously as a bolus or infusion.

    • Continuously monitor the ECG to determine the time to conversion to sinus rhythm.

    • After conversion, attempt to re-induce AF to assess the prophylactic effect of the drug.

    • Monitor hemodynamic parameters (heart rate, blood pressure) throughout the experiment.

Logical Relationships in Preclinical Arrhythmia Research

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Research Outcome ion_channel Ion Channel Assays (Voltage Clamp) tissue Isolated Tissue Studies (Action Potentials) ion_channel->tissue Informs mechanism Mechanism of Action ion_channel->mechanism ep Electrophysiology (ERP, APD) tissue->ep tissue->mechanism hemo Hemodynamic Assessment arrhythmia_model Arrhythmia Models (Efficacy) hemo->arrhythmia_model safety Safety Profile hemo->safety ep->arrhythmia_model efficacy Antiarrhythmic Efficacy ep->efficacy arrhythmia_model->efficacy

Caption: Inter-relationships in preclinical arrhythmia drug evaluation.

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of the delayed rectifier potassium current in cardiac electrophysiology and arrhythmogenesis. Its potent and selective IK blocking properties make it a suitable agent for investigating the mechanisms of Class III antiarrhythmic drug action in a variety of preclinical models. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations of cardiac arrhythmias.

References

Application Notes and Protocols: Measuring the Effects of UK-66914 on Refractory Period

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of the time-dependent potassium current, which leads to a prolongation of the action potential duration and an extension of the effective refractory period (ERP) in cardiac tissue.[1] These characteristics make this compound a promising candidate for the treatment of life-threatening cardiac arrhythmias that are dependent on a re-entrant mechanism.[1] Unlike some other antiarrhythmic agents, this compound exhibits high selectivity, with minimal effects on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential at therapeutic concentrations.[1]

These application notes provide detailed protocols for measuring the effects of this compound on the refractory period in isolated cardiac tissues and myocytes, as well as in vivo models.

Data Presentation: Effects of this compound on Effective Refractory Period (ERP)

The following table summarizes the concentration-dependent effects of this compound on the ERP in various cardiac preparations as reported in preclinical studies.

Tissue/ModelSpeciesConcentrationEffect on ERP
Isolated Ventricular Muscle & Purkinje FibersCanineStarting at 0.1 µMConcentration-dependent prolongation[1]
Isolated AtriumRabbitStarting at 2 µMConcentration-dependent prolongation[1]
Papillary MusclesGuinea Pig0.1 µM - 20 µMIncreased ERP at stimulation frequencies of 1 and 5 Hz[1]
Anesthetized Whole AnimalDog10 µg/kg - 1 mg/kg (i.v.)Prolonged atrial and ventricular ERPs[1]

Experimental Protocols

Measurement of Effective Refractory Period (ERP) in Isolated Cardiac Tissue (e.g., Papillary Muscle, Purkinje Fiber)

This protocol describes the use of programmed electrical stimulation to determine the ERP of isolated cardiac tissue preparations. The ERP is defined as the longest coupling interval between two stimuli where the second stimulus fails to elicit a propagated action potential.

Materials:

  • Isolated cardiac tissue (e.g., guinea pig papillary muscle)

  • Tissue bath with physiological saline solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 at 37°C

  • Bipolar stimulating electrode

  • Recording microelectrode

  • Programmable electrical stimulator

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Mount the isolated cardiac tissue in the tissue bath.

  • Allow the tissue to equilibrate for at least 60 minutes, perfusing with the physiological saline solution.

  • Position the stimulating and recording electrodes.

  • Pace the tissue at a constant cycle length (S1-S1 interval), for example, 1 Hz, until a stable capture is achieved.

  • Introduce a premature stimulus (S2) after a train of 8-10 S1 stimuli.

  • Set the initial S1-S2 coupling interval to be longer than the expected ERP.

  • Gradually decrease the S1-S2 coupling interval in small decrements (e.g., 2-5 ms) for subsequent stimulus trains.

  • The ERP is determined as the longest S1-S2 interval at which the S2 stimulus fails to produce a propagated action potential.

  • After establishing a baseline ERP, introduce this compound into the perfusate at the desired concentration.

  • Allow the tissue to equilibrate with the drug for a sufficient period (e.g., 20-30 minutes).

  • Repeat the ERP measurement protocol (steps 4-8) in the presence of this compound.

  • Perform measurements at multiple concentrations to determine the concentration-response relationship.

G cluster_0 Experimental Workflow: ERP Measurement in Isolated Tissue A 1. Isolate and Mount Cardiac Tissue B 2. Equilibrate in Physiological Saline A->B C 3. Position Stimulating and Recording Electrodes B->C D 4. Pace Tissue with S1 Stimuli (e.g., 1 Hz) C->D E 5. Introduce Premature S2 Stimulus D->E F 6. Decrease S1-S2 Interval Incrementally E->F G 7. Determine Baseline ERP F->G H 8. Perfuse with this compound G->H I 9. Re-measure ERP H->I J 10. Analyze Concentration-Dependent Effects I->J

Workflow for measuring ERP in isolated cardiac tissue.
Voltage Clamp Measurement of Time-Dependent Potassium Current (IK) in Isolated Cardiomyocytes

This protocol is designed to elucidate the mechanism of action of this compound by measuring its effect on the delayed rectifier potassium current (IK), a key determinant of action potential duration.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig)

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass pipettes for patch electrodes

  • Intracellular and extracellular solutions

  • Data acquisition and analysis software

  • This compound stock solution

Procedure:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Establish a whole-cell patch-clamp configuration on a single myocyte.

  • Hold the membrane potential at a negative value (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps of varying durations and amplitudes to elicit outward potassium currents. A typical protocol would be to step from a holding potential of -40 mV to various test potentials (e.g., -20 mV to +60 mV) for several hundred milliseconds.

  • Record the resulting outward tail currents upon repolarization to a potential such as -30 mV.

  • After recording baseline currents, perfuse the cell with the extracellular solution containing this compound at the desired concentration.

  • Repeat the voltage-clamp protocol to record currents in the presence of the drug.

  • Analyze the data by measuring the amplitude of the outward tail currents before and after drug application. A reduction in the tail current amplitude indicates a blockade of the time-dependent potassium current.[1]

G cluster_1 Signaling Pathway: this compound Mechanism of Action UK66914 This compound IK_channel Time-Dependent Potassium Channel (IK) UK66914->IK_channel Blocks K_efflux Reduced K+ Efflux IK_channel->K_efflux Inhibits APD Prolonged Action Potential Duration K_efflux->APD Leads to ERP Extended Effective Refractory Period APD->ERP Results in

Mechanism of action of this compound on cardiac myocyte.

Mandatory Visualizations

The provided DOT scripts generate diagrams illustrating the experimental workflow for ERP measurement and the signaling pathway of this compound. These diagrams adhere to the specified formatting requirements.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. Appropriate institutional and ethical guidelines for animal research must be followed. The concentrations and specific parameters provided are for guidance and may need to be optimized for different experimental setups.

References

Application Notes and Protocols for Assessing UK-66914 Ion Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent Class III antiarrhythmic agent, primarily recognized for its selective blockade of the time-dependent potassium current. This action prolongs the cardiac action potential duration and the effective refractory period, underlying its therapeutic potential in treating cardiac arrhythmias. A thorough assessment of its interaction with various ion channels is critical for understanding its complete pharmacological profile, including its efficacy and potential off-target effects.

These application notes provide a detailed overview of the techniques and protocols for characterizing the ion channel blocking properties of this compound and similar compounds. The methodologies described range from the gold-standard manual patch-clamp electrophysiology to high-throughput automated systems and network-level analysis using multi-electrode arrays.

Data Presentation: Comparative Ion Channel Blocking Activity

CompoundIon ChannelIC50Test System
Dofetilide (B1670870) hERG (IKr)17.9 ± 1.2 nmol/LCHO Cells[1]
KCNQ2>10 µmol/LCHO Cells[1]
Kv1.2>10 µmol/LCHO Cells[1]
Amiodarone (B1667116) hERG (IKr)9.8 µMXenopus oocytes[2]
Late Sodium Current (INa-L)3.0 ± 0.9 µMHEK293 Cells[3]
Peak Sodium Current (INa-P)178.1 ± 17.2 µM (tonic block)HEK293 Cells[3]
L-type Calcium Current (ICa,L)0.27 µM (Ki)Rat/Rabbit Myocardial Membranes

Signaling Pathway: Cardiac Action Potential and Key Ion Channels

The following diagram illustrates the key ion channels involved in the cardiac action potential, the primary signaling pathway affected by Class III antiarrhythmic drugs like this compound.

cluster_phases Cardiac Action Potential Phases cluster_channels Governing Ion Channels Phase0 Phase 0 Rapid Depolarization Phase1 Phase 1 Early Repolarization Phase2 Phase 2 Plateau Phase3 Phase 3 Repolarization Phase4 Phase 4 Resting Potential INa INa (Nav1.5) Sodium Influx INa->Phase0 Initiates Ito Ito (Kv4.3) Potassium Efflux Ito->Phase1 Contributes to ICaL ICaL (Cav1.2) Calcium Influx ICaL->Phase2 Maintains IKr IKr (hERG) Potassium Efflux IKr->Phase3 Primary driver of IKs IKs (KCNQ1/KCNE1) Potassium Efflux IKs->Phase3 Contributes to IK1 IK1 (Kir2.x) Potassium Efflux IK1->Phase4 Maintains UK66914 This compound UK66914->IKr Blocks cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellCulture Cell Culture (e.g., HEK293 expressing hERG) SolutionPrep Prepare Intra- & Extracellular Solutions PipettePull Pull & Fire-Polish Borosilicate Pipettes ApproachCell Approach Cell with Pipette PipettePull->ApproachCell GigaSeal Form Giga-ohm Seal WholeCell Rupture Membrane for Whole-Cell Access RecordBaseline Record Baseline Current ApplyCompound Apply this compound (Increasing Concentrations) RecordResponse Record Current Inhibition DoseResponse Plot Dose-Response Curve RecordResponse->DoseResponse IC50 Calculate IC50 cluster_prep Preparation cluster_run Automated Run cluster_analysis Analysis CellSuspension Prepare Single-Cell Suspension LoadSolutions Load Solutions & Compound Plate PrimeSystem Prime APC System CellCapture Automated Cell Capture PrimeSystem->CellCapture SealAndWholeCell Automated Sealing & Whole-Cell Formation VoltageProtocol Apply Pre-defined Voltage Protocol CompoundAddition Automated Compound Addition DataAcquisition Acquire Current Data AutomatedAnalysis Automated Data Analysis DataAcquisition->AutomatedAnalysis IC50Determination IC50 Determination cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis PlateCells Plate hiPSC-CMs on MEA Plate Culture Culture to Form Syncytium Equilibrate Equilibrate MEA Plate in Recording System RecordBaseline Record Baseline Field Potentials Equilibrate->RecordBaseline AddCompound Add this compound RecordPostDose Record Post-Dose Field Potentials AnalyzeWaveforms Analyze Field Potential Waveforms RecordPostDose->AnalyzeWaveforms AssessParameters Assess FPD, Beat Rate, & Arrhythmias HTS High-Throughput Screening (HTS) (e.g., FLIPR, Automated Patch Clamp) LeadOp Lead Optimization (Automated & Manual Patch Clamp) HTS->LeadOp Identifies Hits Safety Safety Pharmacology (Manual Patch Clamp, MEA) LeadOp->Safety Refines Potency & Selectivity Mechanism Mechanism of Action (Manual Patch Clamp) LeadOp->Mechanism Characterizes Interaction Safety->Mechanism Informs on Functional Consequences

References

Application Notes: High-Throughput Screening for Modulators of Voltage-Gated Potassium Channels Using UK-66914 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, particularly in cardiomyocytes and neurons. Their dysfunction is implicated in a variety of cardiovascular and neurological disorders, making them attractive targets for drug discovery. Class III antiarrhythmic agents, which prolong the cardiac action potential duration by blocking potassium channels, are a key therapeutic class for managing cardiac arrhythmias. UK-66914 is a potent and selective Class III antiarrhythmic agent that has been shown to block the time-dependent potassium current, thereby prolonging the effective refractory period in cardiac tissue. These characteristics make this compound an ideal reference compound for high-throughput screening (HTS) assays aimed at identifying novel Kv channel modulators.

This document provides an overview of two common HTS methodologies applicable to the screening of compounds with mechanisms of action similar to this compound: a fluorescence-based thallium flux assay and an automated patch clamp electrophysiology assay.

Principle of Assays

1. Fluorescence-Based Thallium Flux Assay:

This assay provides an indirect measure of potassium channel activity. It leverages the physiological mimicry of thallium ions (Tl+) for potassium ions (K+), where Tl+ can pass through open K+ channels.[1][2] Cells expressing the target Kv channel are loaded with a Tl+-sensitive fluorescent dye. In a resting state, the dye exhibits low fluorescence. Upon channel opening, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence.[3] Inhibitors of the potassium channel, such as this compound, will prevent Tl+ influx and thus reduce the fluorescent signal. This method is highly amenable to HTS due to its speed and scalability.[4]

2. Automated Patch Clamp Electrophysiology:

Automated patch clamp (APC) systems provide a direct and high-fidelity measurement of ion channel activity, representing the gold standard for ion channel drug discovery.[5][6] This technology automates the conventional patch clamp technique, allowing for the simultaneous recording of ion currents from multiple cells in a microplate format.[7] For a compound like this compound, the effect on the specific potassium current (e.g., IKr) can be precisely measured by applying voltage protocols that elicit the current of interest.[8] The percentage of current inhibition is then calculated to determine the compound's potency. While lower in throughput than fluorescence-based assays, APC provides more detailed mechanistic information.

Data Presentation

The following tables represent typical data formats for results obtained from HTS assays using this compound as a reference compound.

Table 1: Representative Data from a Fluorescence-Based Thallium Flux Primary Screen

Compound IDConcentration (µM)Fluorescence Signal (RFU)% InhibitionHit Flag
This compound1015092.51
DMSO Control-200000
Max Block-100100-
Test Cmpd 1101800100
Test Cmpd 210500751
Test Cmpd 3102100-50

Table 2: Dose-Response Data for this compound from an Automated Patch Clamp Assay

Concentration (µM)Peak Current (pA)% Inhibition
0.019505
0.175025
150050
1015085
1005095
IC50 (µM) \multicolumn{2}{c}{1.0 }

Experimental Protocols

Protocol 1: Fluorescence-Based Thallium Flux Assay

1. Cell Preparation:

  • Seed HEK293 cells stably expressing the target Kv channel (e.g., hERG) into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well.
  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) in a physiological buffer.
  • Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
  • Incubate for 60 minutes at room temperature, protected from light.

3. Compound Addition:

  • Prepare serial dilutions of this compound and test compounds in the assay buffer.
  • Add 5 µL of the compound solutions to the respective wells.
  • Include DMSO as a negative control and a known potent channel blocker as a positive control.
  • Incubate for 20 minutes at room temperature.

4. Signal Detection:

  • Prepare a stimulus buffer containing thallium sulfate.
  • Place the microplate in a fluorescence plate reader equipped with an automated liquid handler.
  • Add 10 µL of the stimulus buffer to initiate the thallium influx.
  • Measure the fluorescence intensity (e.g., Ex/Em = 495/525 nm) every second for 60 seconds.

5. Data Analysis:

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxBlock) / (Signal_DMSO - Signal_MaxBlock))
  • Identify hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Automated Patch Clamp Electrophysiology Assay

1. Cell Preparation:

  • Culture CHO cells stably expressing the target Kv channel to 70-80% confluency.
  • Harvest the cells using a non-enzymatic dissociation solution and resuspend in an extracellular buffer solution to a final concentration of 2-5 x 10^6 cells/mL.

2. System Setup:

  • Prime the automated patch clamp system (e.g., Qube 384) with the appropriate intracellular and extracellular solutions.
  • Load the cell suspension and compound plates into the instrument.

3. Electrophysiological Recording:

  • Initiate the automated cell capture and whole-cell patch-clamp formation.
  • Apply a voltage-clamp protocol to elicit the target potassium current. A typical protocol for hERG current involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the tail current.
  • Record the baseline current for a stable period.

4. Compound Application and Measurement:

  • Apply a pre-compound addition of the vehicle (e.g., 0.1% DMSO) to establish a baseline.
  • Apply the test compounds at various concentrations, including this compound as a positive control.
  • Record the current in the presence of the compound after a defined incubation period.

5. Data Analysis:

  • Measure the peak tail current amplitude before and after compound addition.
  • Calculate the percentage of current inhibition for each concentration.
  • Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_membrane Cardiomyocyte Membrane cluster_potential Action Potential Phases Kv_channel Voltage-Gated Potassium Channel (Kv) Phase3 Phase 3 Repolarization Kv_channel->Phase3 Initiates UK66914 This compound UK66914->Kv_channel Blocks Prolongation Prolonged Action Potential Duration Phase3->Prolongation K_ion K+ Efflux K_ion->Kv_channel Drives

Caption: Signaling pathway of this compound in cardiomyocytes.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Plating Cell Plating (384-well) Dye_Loading Dye Loading Cell_Plating->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Stimulus_Addition Stimulus (Tl+) Addition Compound_Addition->Stimulus_Addition Fluorescence_Reading Fluorescence Reading Stimulus_Addition->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: Experimental workflow for a fluorescence-based HTS assay.

References

Application Notes and Protocols for the Laboratory Synthesis of Candoxatril (UK-79300)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signaling Pathway

Candoxatril, upon administration, is metabolized to its active form, Candoxatrilat. Candoxatrilat functions as a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and substance P. By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism of action has been explored for its therapeutic potential in cardiovascular diseases such as hypertension and chronic heart failure.[1][3][4][5]

NEP_Inhibition_Pathway cluster_drug Drug Administration cluster_body In Vivo Candoxatril Candoxatril Candoxatrilat Candoxatrilat Candoxatril->Candoxatrilat Metabolism NEP NEP Candoxatrilat->NEP Inhibition Vasoactive_Peptides Vasoactive Peptides (ANP, Bradykinin) Degradation_Products Inactive Degradation Products Vasoactive_Peptides->Degradation_Products NEP-mediated degradation Physiological_Effects Vasodilation, Natriuresis, Diuresis Vasoactive_Peptides->Physiological_Effects

Caption: Signaling pathway of Candoxatril and its active metabolite, Candoxatrilat.

Experimental Protocols

The synthesis of Candoxatril (UK-79300) is a multi-step process commencing with a known propiopanoic acid derivative. The overall workflow is depicted below, followed by detailed protocols for each key transformation.

Synthesis_Workflow Start 2-(2-methoxyethoxymethyl)-3-[1-(phenacyloxycarbonyl)cyclopentyl]propanoic acid (I) Step1 Step 1: Esterification with 5-indanol (B105451) (II) (EDC, HOBt) Start->Step1 Intermediate_III Indanyl Ester (III) Step1->Intermediate_III Step2 Step 2: Reductive Cleavage of Phenacyl Ester (Zn, HOAc) Intermediate_III->Step2 Intermediate_IV Racemic Carboxylic Acid (IV) Step2->Intermediate_IV Step3 Step 3: Chiral Resolution with (+)-pseudoephedrine Intermediate_IV->Step3 Intermediate_V (S)-enantiomer (V) Step3->Intermediate_V Step4 Step 4: Amide Coupling with benzyl (B1604629) cis-4-amino-1-cyclohexanecarboxylate (VI) (EDC, HOBt) Intermediate_V->Step4 Intermediate_VII Amide (VII) Step4->Intermediate_VII Step5 Step 5: Hydrogenolysis of Benzyl Ester (Pd/C, H2) Intermediate_VII->Step5 End Candoxatril (UK-79300) Step5->End

Caption: Overall synthetic workflow for Candoxatril (UK-79300).

Materials and Reagents:

  • 2-(2-methoxyethoxymethyl)-3-[1-(phenacyloxycarbonyl)cyclopentyl]propanoic acid (I)

  • 5-indanol (II)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

  • 1-Hydroxybenzotriazole (B26582) (HOBt)

  • Zinc dust (Zn)

  • Acetic acid (HOAc)

  • (+)-pseudoephedrine

  • Benzyl cis-4-amino-1-cyclohexanecarboxylate (VI)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Standard organic solvents for reaction and purification (e.g., DMF, DCM, EtOAc)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate)

Step 1: Esterification

The initial step involves the esterification of the starting carboxylic acid (I) with 5-indanol (II). This reaction is typically facilitated by a coupling agent system such as EDC and HOBt to form the corresponding indanyl ester (III).

Protocol:

  • Dissolve 2-(2-methoxyethoxymethyl)-3-[1-(phenacyloxycarbonyl)cyclopentyl]propanoic acid (I) and 5-indanol (II) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, and purify the crude product by column chromatography to yield the indanyl ester (III).

Step 2: Reductive Cleavage of the Phenacyl Ester

The phenacyl ester protecting group is selectively removed by reductive cleavage using zinc dust in acetic acid to afford the racemic carboxylic acid (IV).

Protocol:

  • Suspend the indanyl ester (III) in acetic acid.

  • Add activated zinc dust to the suspension.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the excess zinc and inorganic salts.

  • Remove the acetic acid under reduced pressure and perform a standard workup to isolate the racemic carboxylic acid (IV).

Step 3: Chiral Resolution

The racemic carboxylic acid (IV) is resolved to isolate the desired (S)-enantiomer (V) through the formation of diastereomeric salts with a chiral resolving agent, (+)-pseudoephedrine.

Protocol:

  • Dissolve the racemic carboxylic acid (IV) in a suitable solvent.

  • Add an equimolar amount of (+)-pseudoephedrine.

  • Allow the diastereomeric salts to crystallize. The salt of the (S)-enantiomer will preferentially crystallize.

  • Collect the crystals by filtration and wash with a cold solvent.

  • Liberate the (S)-enantiomer (V) from the salt by treatment with an acid, followed by extraction.

Step 4: Amide Coupling

The resolved chiral acid (V) is then coupled with benzyl cis-4-amino-1-cyclohexanecarboxylate (VI) using EDC and HOBt to form the amide (VII).

Protocol:

  • Combine the (S)-enantiomer (V) and benzyl cis-4-amino-1-cyclohexanecarboxylate (VI) in an aprotic solvent.

  • Add HOBt and EDC to the mixture.

  • Stir at room temperature until completion, as indicated by TLC.

  • Perform an aqueous workup and purify the product by column chromatography to obtain the amide (VII).

Step 5: Hydrogenolysis of the Benzyl Ester

In the final step, the benzyl ester group of the amide (VII) is cleaved by catalytic hydrogenolysis to yield the final product, Candoxatril.

Protocol:

  • Dissolve the amide (VII) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Stir until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and remove the solvent under reduced pressure to obtain Candoxatril.

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for the synthesis of Candoxatril. Please note that specific quantitative data such as molar equivalents, reaction times, and yields are not available in the cited literature and would need to be optimized during experimental work.

StepReactant(s)Key ReagentsProductMolar Ratio (Reactant:Reagent)Typical Reaction Time (h)Typical Yield (%)
1 Acid (I), 5-indanol (II)EDC, HOBtIndanyl Ester (III)Data not availableData not availableData not available
2 Indanyl Ester (III)Zn, HOAcRacemic Acid (IV)Data not availableData not availableData not available
3 Racemic Acid (IV)(+)-pseudoephedrine(S)-enantiomer (V)Data not availableData not availableData not available
4 (S)-enantiomer (V), Amine (VI)EDC, HOBtAmide (VII)Data not availableData not availableData not available
5 Amide (VII)Pd/C, H₂CandoxatrilData not availableData not availableData not available

References

Troubleshooting & Optimization

UK-66914 solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UK-66914. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a step-by-step guide to troubleshoot solubility issues with this compound.

Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

A1: this compound has low aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in 100% DMSO first, which can then be diluted into your aqueous experimental buffer.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?

A2: This is a common issue when working with compounds that are poorly soluble in water. Here are several troubleshooting steps:

  • Decrease the Final DMSO Concentration: While a high concentration of DMSO is excellent for the initial stock, the final concentration in your aqueous solution should be kept to a minimum to avoid solvent effects on your experiment and to reduce the chances of precipitation. For most in vitro cell-based assays, the final DMSO concentration should not exceed 0.5%, and for many, it is recommended to be even lower (e.g., <0.1%).

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.

  • Warm the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the this compound/DMSO stock can help increase solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. For more stubborn precipitation, a brief sonication in a water bath can be effective.

  • Use of Surfactants or Co-solvents: For particularly challenging situations, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your aqueous buffer can help to maintain the solubility of this compound. The appropriate surfactant and its concentration must be determined empirically for your specific experimental system to avoid off-target effects.

Q3: What is the maximum concentration of this compound I can expect to achieve in an aqueous solution?

A3: The maximum achievable concentration of this compound in a purely aqueous solution is very low. By using a DMSO co-solvent system, the concentration can be increased. The final concentration will depend on the final percentage of DMSO and the composition of your aqueous buffer (e.g., pH, salt concentration). It is highly recommended to perform a solubility test to determine the practical working concentration range for your specific conditions.

Q4: Can I store this compound in a pre-diluted aqueous solution?

A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods, as the compound is likely to precipitate over time, especially at lower temperatures. It is best practice to prepare fresh dilutions from your DMSO stock solution for each experiment.

Q5: How should I store my this compound stock solution in DMSO?

A5: Aliquot your high-concentration DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.

Quantitative Data Summary

Solvent SystemExpected Solubility of Poorly Soluble CompoundsMaximum Recommended Concentration for Experiments
100% DMSOHigh (mg/mL range)Not applicable for direct use in most biological assays
Aqueous Buffer with <0.5% DMSOLow to Moderate (µM to low mM range)Dependent on experimental system and determined solubility
Aqueous Buffer with <0.1% DMSOLow (µM range)Dependent on experimental system and determined solubility

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Experimental Determination of this compound Solubility in Aqueous Buffer
  • Objective: To determine the maximum practical concentration of this compound in a specific aqueous buffer when diluted from a DMSO stock.

  • Materials:

    • This compound/DMSO stock solution (from Protocol 1)

    • Your experimental aqueous buffer (e.g., PBS, HBSS, cell culture medium)

    • Clear microcentrifuge tubes or a 96-well clear bottom plate

    • Calibrated pipettes

    • Vortex mixer or plate shaker

    • Microscope or plate reader capable of detecting turbidity

  • Procedure:

    • Prepare a series of dilutions of your this compound/DMSO stock into your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration remains constant and below your experimental limit (e.g., 0.5%).

    • Include a vehicle control containing the same final concentration of DMSO without this compound.

    • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance at a high wavelength (e.g., 600 nm) using a plate reader to detect light scattering caused by precipitates.

    • The highest concentration that remains clear is your maximum practical working concentration under those specific conditions.

Visualizations

Signaling Pathway of this compound

UK66914_Pathway UK66914 This compound K_Channel Voltage-Gated Potassium Channel (IKr) UK66914->K_Channel Blocks K_Efflux Potassium Ion Efflux Repolarization Cardiac Action Potential Repolarization K_Channel->Repolarization Inhibition leads to delay K_Efflux->Repolarization Drives AP_Duration Increased Action Potential Duration ERP Increased Effective Refractory Period Repolarization->ERP Prolongs Antiarrhythmic Class III Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Mechanism of action of this compound as a Class III antiarrhythmic agent.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: Dissolving This compound in Aqueous Buffer Prepare_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prepare_Stock Dilute Dilute Stock into Aqueous Buffer Prepare_Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Solution is Clear: Proceed with Experiment Precipitation->Success No Troubleshoot_Options Troubleshooting Steps Precipitation->Troubleshoot_Options Yes Stepwise_Dilution Try Stepwise Dilution Troubleshoot_Options->Stepwise_Dilution Warm_Solution Gently Warm (e.g., 37°C) Troubleshoot_Options->Warm_Solution Vortex_Sonicate Vortex Vigorously or Sonicate Troubleshoot_Options->Vortex_Sonicate Add_Surfactant Consider Adding Surfactant/Co-solvent Troubleshoot_Options->Add_Surfactant Reassess Re-evaluate Dilution Stepwise_Dilution->Reassess Warm_Solution->Reassess Vortex_Sonicate->Reassess Add_Surfactant->Reassess Reassess->Dilute Try Again Reassess->Success Resolved

Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.

Optimizing UK-66914 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of UK-66914 for in vitro cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the time-dependent potassium current (specifically the rapid component of the delayed rectifier potassium current, IKr), which leads to a prolongation of the action potential duration in cardiac myocytes.[1] While its effects are well-characterized in cardiac cells, its application in other cell types is an emerging area of research.

Q2: What is a recommended starting concentration range for this compound in non-cardiac cell lines?

A2: For initial experiments in non-cardiac cell lines, a broad concentration range is recommended to determine the optimal working concentration. Based on its activity in cardiac cells, a starting range of 0.1 µM to 20 µM is a reasonable starting point.[1] However, the optimal concentration will be cell-type specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration can be determined by performing a cytotoxicity or proliferation assay, such as the MTT or LDH assay. This involves treating your cells with a serial dilution of this compound and measuring the cellular response after a defined incubation period. The resulting dose-response curve will allow you to determine the IC50 value, which is a good starting point for further experiments.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is a selective IKr blocker, like many pharmacological agents, it may exhibit off-target effects at higher concentrations. These could include interactions with other ion channels or cellular signaling pathways. It is important to include appropriate controls in your experiments to identify and mitigate potential off-target effects.

Q5: How does potassium channel blockade by compounds like this compound affect cancer cells?

A5: Potassium channels play a crucial role in regulating cancer cell proliferation, apoptosis, and migration.[1][2][3] Blockade of specific potassium channels, such as Kv1.3 and hERG (which is related to the target of this compound), has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.[2][4][5][6] The anti-proliferative effects are often associated with cell cycle arrest, typically at the G0/G1 or S phase.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death even at low concentrations - Cell line is highly sensitive to potassium channel blockade.- Compound precipitation.- Perform a more granular dose-response curve starting from a lower concentration (e.g., nanomolar range).- Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells.
No observable effect at high concentrations - Cell line may not express the target potassium channel or a sensitive subtype.- Compound instability in the culture medium.- Incorrect experimental setup.- Verify the expression of potassium channels (e.g., hERG) in your cell line using techniques like RT-PCR or Western blotting.- Test the stability of this compound in your specific cell culture medium over the duration of your experiment.- Double-check all experimental parameters, including cell seeding density, incubation time, and assay reagents.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent compound preparation.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and use consistent dilution methods.- Regularly monitor and calibrate incubator conditions.
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous solution.- High final concentration.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution in the medium.- Pre-warm the cell culture medium before adding the compound.- Test the solubility of this compound in your specific medium at the desired concentrations before treating the cells.

Quantitative Data Summary

The following table summarizes the effective concentrations of various potassium channel blockers in different cell lines, providing a reference for designing experiments with this compound.

Compound Cell Line Assay Effective Concentration / IC50 Reference
4-AminopyridineMCF-7 (Breast Cancer)Cell ViabilityIC50: 4 mM[7]
4-AminopyridineMDA-MB-231 (Breast Cancer)Cell ViabilityIC50: 4 mM[7]
AmiodaroneMCF-7 (Breast Cancer)Proliferation>90% inhibition at 1.5 µg/mL[4]
DequaliniumMCF-7 (Breast Cancer)Proliferation>90% inhibition at 1.5 µg/mL[4]
UCL1684 (KCa2.x blocker)Various Breast Cancer Cell LinesCytotoxicityLD50 in the low nanomolar range[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Potassium Channel Blockade using a Membrane Potential Assay

Objective: To functionally assess the blockade of potassium channels by this compound.

Materials:

  • Target cell line (preferably expressing the target potassium channel)

  • Membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit)

  • This compound

  • High potassium buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add different concentrations of this compound to the wells and incubate for a specified period.

  • Potassium Stimulation: Add a high potassium buffer to all wells to induce membrane depolarization.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: The inhibition of the potassium channel by this compound will result in a reduced fluorescence response upon potassium stimulation. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound K_Channel Potassium Channel (e.g., hERG) This compound->K_Channel Inhibition Ca_Influx Ca2+ Influx K_Channel->Ca_Influx Modulates MAPK_Pathway MAPK Pathway (e.g., ERK) Ca_Influx->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Ca_Influx->PI3K_Akt_Pathway Activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits PI3K_Akt_Pathway->Proliferation Promotes PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Potential signaling pathways affected by this compound in non-cardiac cells.

Experimental_Workflow start Start dose_response 1. Determine IC50 (e.g., MTT Assay) start->dose_response concentration_range 2. Select Concentration Range (Below, at, and above IC50) dose_response->concentration_range functional_assay 3. Functional Assays (e.g., Proliferation, Apoptosis, Migration) concentration_range->functional_assay mechanism_study 4. Mechanistic Studies (e.g., Western Blot for Signaling Pathways) functional_assay->mechanism_study optimization 5. Refine Concentration & Further Experiments mechanism_study->optimization end End optimization->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart cluster_solutions Solutions decision decision solution solution decision->solution Lower concentration range Check for precipitation start Unexpected Results with this compound high_toxicity High Cell Death? start->high_toxicity high_toxicity->decision Yes no_effect No Observable Effect? high_toxicity->no_effect No inconsistent_results Inconsistent Results? no_effect->inconsistent_results No decision2 decision2 no_effect->decision2 Yes decision3 decision3 inconsistent_results->decision3 Yes solution2 solution2 decision2->solution2 Verify target expression Check compound stability solution3 solution3 decision3->solution3 Standardize cell passage Prepare fresh compound Monitor incubator

Caption: A troubleshooting flowchart for common issues with this compound.

References

avoiding UK-66914 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of UK-66914, a selective blocker of the time-dependent potassium current. The following resources are designed to help you design robust experiments and troubleshoot potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a class III antiarrhythmic agent that selectively blocks the time-dependent potassium current, which is crucial for cardiac repolarization.[1][2] This action prolongs the action potential duration and the effective refractory period in cardiac tissue.[1][2]

Q2: Are there known off-target effects for this compound?

A2: Publicly available, comprehensive off-target screening data for this compound, such as a broad kinase selectivity panel, is limited. However, studies have shown it has little effect on background potassium currents or calcium currents.[1][2] At concentrations up to 20 µM, it did not affect the maximum rate of phase 0 depolarization or the action potential amplitude in isolated cardiac preparations.[1][2] The absence of a comprehensive public off-target profile means that researchers should validate its effects in their specific experimental models.

Q3: What are the initial steps I should take to minimize potential off-target effects in my experiments?

A3: To minimize the risk of off-target effects, it is crucial to:

  • Perform a dose-response curve: Determine the minimal concentration of this compound that elicits the desired on-target effect in your system.

  • Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related but inactive compound. A positive control, such as another known inhibitor of the same target, can also be valuable.

  • Confirm target expression: Ensure that your experimental system expresses the intended target (the specific time-dependent potassium channel) at sufficient levels.

Q4: How can I confirm that the phenotype I observe is due to the inhibition of the intended target and not an off-target effect?

A4: Target validation is critical. Two powerful techniques for this are:

  • Genetic knockdown or knockout: Use CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the target protein. If the phenotype observed with this compound is rescued or mimicked by the genetic perturbation, it strongly suggests an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with its target protein in a cellular context.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments or cell lines. 1. Variability in target expression levels. 2. Presence of off-target proteins in one cell line but not another.1. Quantify target protein expression in all cell lines used via Western Blot or qPCR. 2. Consider performing proteomic analysis to identify potential off-target interactors.
Observed phenotype does not match expectations for inhibiting the target. 1. The phenotype is caused by an off-target effect. 2. The compound is not engaging the intended target in your system.1. Perform a genetic knockout/knockdown of the intended target to see if it recapitulates the phenotype. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
High levels of cytotoxicity observed. 1. On-target toxicity due to the essential role of the target in cell survival. 2. Off-target toxicity.1. Lower the concentration of this compound. 2. Perform a rescue experiment by overexpressing the target protein. 3. Use a structurally distinct inhibitor of the same target to see if it produces the same toxicity.

Quantitative Data for this compound

Parameter Value Experimental System Reference
On-Target Threshold Concentration 0.1 µMIsolated canine ventricular muscle and Purkinje fibers[1][2]
On-Target Threshold Concentration 2 µMIsolated rabbit atrium[1][2]
Selectivity Indication No effect up to 20 µM on Vmax or action potential amplitudeIsolated canine ventricular muscle and Purkinje fibers[1][2]
Selectivity Indication Little effect on background K+ current or calcium currentsGuinea pig ventricular myocytes[1][2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound directly binds to its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western Blot or other sensitive protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve for the this compound-treated samples indicates target engagement.

CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To validate that the cellular phenotype observed with this compound is a direct result of inhibiting its intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting an early exon of the gene encoding the target protein.

  • Transfection: Co-transfect a Cas9-expressing plasmid and the gRNA plasmid into the cells of interest.

  • Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation of Knockout Clones:

    • Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Expression Analysis: Confirm the absence of the target protein in the knockout clones by Western Blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound. A similar phenotype between the knockout cells and the this compound-treated wild-type cells provides strong evidence for on-target activity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane K_Channel Time-Dependent Potassium Channel Repolarization Repolarization K_Channel->Repolarization K+ efflux Prolonged_AP Prolonged Action Potential K_Channel->Prolonged_AP Depolarization Depolarization Depolarization->K_Channel Opens UK66914 UK66914 UK66914->K_Channel Blocks

Caption: On-target signaling pathway of this compound.

Experimental_Workflow Start Observe Phenotype with this compound Target_Engagement Confirm Target Engagement (CETSA) Start->Target_Engagement Genetic_Validation Genetic Validation (CRISPR KO/siRNA) Target_Engagement->Genetic_Validation Decision Phenotype Recapitulated? Genetic_Validation->Decision On_Target Phenotype is On-Target Off_Target Phenotype is Off-Target Decision->On_Target Yes Decision->Off_Target No

Caption: Workflow for validating on-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Conc Is the concentration the lowest effective one? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc No Validate_Target Validate Target Engagement and Specificity Check_Conc->Validate_Target Yes Lower_Conc->Start CETSA Perform CETSA Validate_Target->CETSA CRISPR Perform CRISPR KO Validate_Target->CRISPR Proteomics Consider Proteomics for Off-Target ID CRISPR->Proteomics

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: UK-66914 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for patch clamp recordings involving UK-66914.

Understanding this compound

This compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the time-dependent potassium current, which is crucial for cardiac repolarization.[1] This effect prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[1] Electrophysiological studies have shown that this compound's effects begin at a threshold concentration of approximately 0.1 µM in canine ventricular muscle and Purkinje fibers, and 2 µM in rabbit atrium.[1] Notably, it exhibits high selectivity, showing minimal to no effect on other key cardiac currents, such as the background potassium current or calcium currents, at concentrations up to 20 µM.[1]

Frequently Asked Questions (FAQs)

Q1: I am not observing any effect of this compound on my target potassium current. What are the possible reasons?

A1: Several factors could contribute to a lack of observable effect:

  • Incorrect Concentration: Ensure that the final concentration of this compound in your recording chamber is sufficient to elicit a response. Effects are typically observed starting at 0.1 µM.[1]

  • Compound Stability: this compound is soluble in DMSO. Prepare fresh stock solutions and dilute them to the final concentration in your external solution just before the experiment. Long-term storage of diluted solutions may lead to degradation. For long-term storage, keep the compound at -20°C in a dry and dark environment.

  • Inadequate Perfusion: Ensure your perfusion system allows for a complete exchange of the bath solution. A slow or incomplete exchange will result in a lower-than-intended final concentration at the cell surface.

  • Incorrect Channel Target: Verify that the channel you are studying is indeed the time-dependent potassium current (likely IKr/hERG). This compound is highly selective and will have little to no effect on other potassium channels or ion channels at typical working concentrations.[1]

Q2: The blocking effect of this compound is highly variable between cells. How can I improve consistency?

A2: Variability in patch clamp experiments is common but can be minimized:

  • Consistent Cell Health: Use cells from a consistent passage number and ensure they exhibit healthy morphology. Unhealthy cells can have altered channel expression and biophysics.

  • Stable Recording Conditions: Monitor the stability of your baseline current before applying the drug. If the current shows significant rundown (a gradual decrease in amplitude over time), the blocking effect of this compound may be masked or exaggerated.

  • Standardized Voltage Protocol: Use a consistent voltage protocol for all experiments. The block of many potassium channel inhibitors is state-dependent, meaning the drug's affinity for the channel can change depending on whether the channel is in a resting, open, or inactivated state.

  • Temperature Control: Maintain a stable recording temperature, as ion channel kinetics are temperature-sensitive.

Q3: My gigaohm seal becomes unstable after applying this compound. What should I do?

A3: Seal instability upon drug application can be due to several factors:

  • Precipitation of the Compound: Although soluble in DMSO, this compound might precipitate in your aqueous external solution, especially at higher concentrations. Visually inspect your solution for any signs of precipitation. Consider making a more diluted stock solution in DMSO before the final dilution in the external solution.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent between your control and drug-containing solutions. High concentrations of solvent can affect membrane integrity.

  • Mechanical Stability: Ensure your perfusion system is not introducing vibrations that could destabilize the patch.

Q4: Does this compound have any known off-target effects?

A4: Studies have shown that this compound is a highly selective blocker of the time-dependent potassium current. At concentrations up to 20 µM, it has been reported to have little to no effect on the maximum rate of phase 0 depolarization (Vmax), the amplitude of the action potential, background K+ currents, or calcium currents.[1]

Quantitative Data Summary

ParameterSpecies/Cell TypeEffective ConcentrationNotes
Primary Target Canine Ventricular Muscle & Purkinje FibersThreshold: 0.1 µMProlongs action potential duration and effective refractory period.[1]
Rabbit AtriumThreshold: 2 µMProlongs action potential duration and effective refractory period.[1]
Selectivity Guinea Pig Papillary MuscleNo effect up to 20 µMNo significant effect on Vmax or action potential amplitude.[1]
Guinea Pig Ventricular MyocytesNo effect up to 20 µMLittle to no effect on background K+ or calcium currents.[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of IKr (hERG)

This protocol is designed to measure the effect of this compound on the rapid delayed rectifier potassium current (IKr), commonly mediated by hERG channels.

1. Cell Preparation and Solutions:

  • Cells: Use a cell line stably expressing hERG channels (e.g., HEK293-hERG) or primary cardiomyocytes.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions to achieve the desired final concentrations in the external solution.

2. Recording Procedure:

  • Establish a stable whole-cell configuration with a gigaohm seal (>1 GΩ).

  • Allow the cell to dialyze with the internal solution for at least 5 minutes before starting the voltage protocol.

  • Record baseline currents in the control external solution.

  • Apply this compound through a perfusion system, ensuring complete solution exchange.

  • Record currents at steady-state block (typically after 3-5 minutes of drug application).

3. Voltage Protocol for IKr:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels.

  • Repolarize the membrane to -50 mV to observe the characteristic tail current, which represents the channels recovering from inactivation and then deactivating. The peak of this tail current is the primary measurement of IKr.

  • Repeat this protocol at a frequency of approximately 0.1 Hz (every 10 seconds).

4. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of block for each concentration.

  • If a concentration-response curve is desired, fit the data to the Hill equation to determine the IC50 value.

Visualizations

Troubleshooting Workflow for "No Drug Effect"

Troubleshooting_No_Effect start Start: No observable effect of this compound q1 Is the final drug concentration correct? (e.g., >0.1 µM) start->q1 sol1 Increase drug concentration. Refer to effective concentration data. q1->sol1 No q2 Was the drug solution prepared fresh from a stable stock? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Prepare fresh dilutions from a validated DMSO stock stored at -20°C. q2->sol2 No q3 Is the perfusion system working efficiently? q2->q3 Yes sol2->end_node sol3 Check perfusion flow rate and ensure complete bath exchange. q3->sol3 No q4 Are you recording the correct target current (IKr)? q3->q4 Yes sol3->end_node sol4 Confirm channel identity using known blockers or biophysical properties. q4->sol4 No unresolved Consult further literature or support q4->unresolved Yes sol4->end_node

Caption: Troubleshooting flowchart for lack of this compound effect.

Signaling Pathway: Role of IKr in Cardiac Action Potential

Action_Potential_Pathway cluster_AP Cardiac Action Potential Phases phase0 Phase 0 (Depolarization) INa phase1 Phase 1 (Early Repolarization) Ito phase0->phase1 phase2 Phase 2 (Plateau) ICa,L phase1->phase2 phase3 Phase 3 (Repolarization) IKr, IKs phase2->phase3 phase4 Phase 4 (Resting Potential) IK1 phase3->phase4 prolongation Prolongation of Phase 3 Repolarization phase3->prolongation uk66914 This compound ikr_node IKr (hERG) uk66914->ikr_node blocks uk66914->prolongation leads to ikr_node->phase3 contributes to

Caption: Role of IKr in the cardiac action potential and the effect of this compound.

References

Technical Support Center: Improving the Stability of UK-66914 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UK-66914. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent potassium channel blocker.[1][2] Its primary use in research is the study of cardiac arrhythmias and other conditions related to potassium channel function.[2]

Q2: What are the known stability characteristics of this compound?

This compound is a crystalline solid that is soluble in DMSO.[1] For short-term storage of a few days to weeks, it is recommended to store the compound in a dry, dark place at 0-4°C. For long-term storage, it should be kept at -20°C.[1] When stored properly, this compound has a shelf life of over two years.[1] Like other compounds containing a sulfonamide group, this compound may be susceptible to degradation under certain conditions, such as exposure to light and acidic pH.[3][4][5]

Q3: What are the initial signs of this compound instability in my experimental solution?

Initial signs of instability can include a change in the color or clarity of the solution, the formation of precipitates, or a decrease in the expected biological activity of the compound. If you observe any of these signs, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.[3] It is also advisable to use freshly prepared solutions for your experiments whenever possible. If you need to store solutions, they should be aliquoted and stored at -20°C or below to minimize freeze-thaw cycles. The pH of the solution should be carefully considered, as sulfonamides can be more prone to hydrolysis in acidic conditions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate formation upon dilution in aqueous buffer The aqueous solubility of this compound is limited.- Ensure the final concentration of DMSO is kept as low as possible (typically <0.5%).- Add the DMSO stock solution to the aqueous buffer with vigorous vortexing.- Consider using a small amount of a solubilizing agent like Pluronic® F-68, but validate its compatibility with your assay.
Loss of biological activity over time The compound is degrading in the experimental solution.- Prepare fresh solutions for each experiment.- If storing solutions, aliquot and store at -80°C.- Protect solutions from light at all times.- Perform a stability study in your specific experimental buffer to determine the rate of degradation (see Experimental Protocols section).
Inconsistent results between experiments Variability in solution preparation or handling.- Standardize your protocol for solution preparation, including the source and purity of DMSO and aqueous buffers.- Ensure complete dissolution of the compound in DMSO before further dilution.- Use a consistent and validated method for quantifying the concentration of your stock solution.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.- Analyze a freshly prepared solution as a reference.- Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks.- Consider performing forced degradation studies to identify potential degradation products and pathways (see Experimental Protocols section).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid -20°CLong-term (months to years)Store in a dry, dark environment.
0-4°CShort-term (days to weeks)Store in a dry, dark environment.
DMSO Stock Solution (e.g., 10 mM) -20°C or -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°CUse immediatelyPrepare fresh for each experiment. If short-term storage is necessary, protect from light and use within 24 hours.

Table 2: Hypothetical Stability of this compound in Physiological Buffer (pH 7.4) at 37°C

Time (hours) % Remaining this compound (Protected from Light) % Remaining this compound (Exposed to Light)
0100100
29892
49685
89275
248560

Note: This data is illustrative and should be confirmed experimentally using the protocol provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but the impact on stability should be verified.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Incubator at 37°C

    • Amber and clear microcentrifuge tubes

    • HPLC system with a suitable column (e.g., C18) and UV detector

  • Procedure:

    • Prepare a working solution of this compound at the final desired concentration (e.g., 10 µM) by diluting the DMSO stock solution into the physiological buffer.

    • Dispense the working solution into two sets of tubes: one set of amber tubes (light-protected) and one set of clear tubes (light-exposed).

    • Immediately take a sample from each set for the t=0 time point.

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 2, 4, 8, 24 hours), collect samples from each set.

    • Analyze all samples by HPLC to determine the concentration of intact this compound. The peak area of this compound at each time point is compared to the peak area at t=0.

    • Plot the percentage of remaining this compound against time for both light-protected and light-exposed conditions.

Protocol 3: Forced Degradation Study of this compound
  • Materials:

    • 10 mM this compound in DMSO

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • 3% H₂O₂ (oxidative condition)

    • UV lamp (photolytic condition)

    • HPLC-MS system

  • Procedure:

    • Prepare separate solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

    • For the photolytic condition, expose a solution of this compound in a neutral buffer to UV light.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.

    • This information can help to understand the degradation pathways and develop stability-indicating analytical methods.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_output Data Output Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute to 10 µM in Aqueous Buffer Stock_Solution->Working_Solution Dilution Incubation Incubate at 37°C Working_Solution->Incubation Sampling Sample at 0, 2, 4, 8, 24h Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Data Stability Data Table Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_stress Stress Conditions UK66914 This compound (Intact Molecule) Acid Acidic pH (Hydrolysis) UK66914->Acid Light UV Light (Photodegradation) UK66914->Light Oxidation Oxidizing Agent (e.g., H2O2) UK66914->Oxidation Degradation_Products Degradation Products (e.g., Hydrolyzed, Oxidized forms) Acid->Degradation_Products Light->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: UK-66914 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo administration of UK-66914.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapidly activating delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and the effective refractory period. This is the basis for its antiarrhythmic effects.

Q2: What are the potential major challenges in the in vivo administration of this compound?

Researchers may encounter challenges related to the compound's physicochemical properties and its pharmacological effects. Key challenges include:

  • Poor aqueous solubility: Like many small molecules, this compound may have limited solubility in aqueous vehicles, complicating the preparation of suitable formulations for in vivo dosing.

  • Proarrhythmic potential: As a Class III antiarrhythmic, this compound has the potential to induce cardiac arrhythmias, such as Torsades de Pointes (TdP), particularly at higher doses or in the presence of other risk factors.

  • Vehicle selection and tolerability: Identifying a vehicle that can solubilize the compound without causing adverse effects in the animal model is crucial.

  • Route of administration: The choice of administration route (e.g., intravenous, oral) will significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.

Troubleshooting Guides

Formulation and Solubility Issues

Problem: I am having difficulty dissolving this compound for my in vivo experiments.

dot

G cluster_0 Solubility Troubleshooting Workflow Start Start Assess Solubility Assess Solubility in Common Vehicles Start->Assess Solubility DMSO Stock Prepare Concentrated DMSO Stock Assess Solubility->DMSO Stock Aqueous Dilution Dilute Stock in Aqueous Vehicle DMSO Stock->Aqueous Dilution Precipitation? Precipitation Occurs? Aqueous Dilution->Precipitation? Alternative Vehicles Explore Alternative Vehicles (e.g., PEG, cyclodextrins) Precipitation?->Alternative Vehicles Yes Successful Formulation Successful Formulation Precipitation?->Successful Formulation No Formulation Optimization Optimize Formulation (e.g., co-solvents, surfactants) Alternative Vehicles->Formulation Optimization Formulation Optimization->Aqueous Dilution Failed Failed Formulation Optimization->Failed

Caption: A workflow for troubleshooting solubility issues with this compound.

Solution:

  • Initial Solubility Assessment: Start by assessing the solubility of this compound in a range of common non-clinical vehicles. This will help in selecting the most appropriate vehicle for your study.

  • Use of Co-solvents: For intravenous administration, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute the resulting solution with an aqueous vehicle like saline or phosphate-buffered saline (PBS). Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals.

  • Alternative Formulation Strategies: If precipitation occurs upon dilution, consider using alternative formulation strategies. These may include the use of cyclodextrins to enhance solubility or the preparation of a lipid-based formulation for oral administration.

Table 1: Example Solubilities of a Hypothetical Class III Antiarrhythmic Agent

VehicleSolubility (mg/mL)Notes
Water< 0.1Practically insoluble.
0.9% Saline< 0.1Practically insoluble.
10% DMSO in Saline1.0Suitable for low-dose intravenous studies.
40% PEG 400 in Water5.0Can be used for both intravenous and oral administration.
20% Hydroxypropyl-β-cyclodextrin in Water10.0Effective in increasing aqueous solubility.
Managing Proarrhythmic Risk

Problem: I am concerned about the potential for this compound to cause cardiac arrhythmias in my animal model.

dot

G This compound This compound IKr_Blockade Blockade of IKr (Delayed Rectifier K+ Current) This compound->IKr_Blockade AP_Prolongation Action Potential Duration Prolongation IKr_Blockade->AP_Prolongation ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase QT_Prolongation QT Interval Prolongation on ECG AP_Prolongation->QT_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect TdP_Risk Increased Risk of Torsades de Pointes (TdP) QT_Prolongation->TdP_Risk

Caption: Signaling pathway illustrating the mechanism of action and proarrhythmic risk of this compound.

Solution:

  • Dose-Response Studies: Conduct careful dose-response studies to identify the therapeutic dose range and the doses at which proarrhythmic effects are observed. Start with low doses and escalate gradually.

  • Electrocardiogram (ECG) Monitoring: Continuous ECG monitoring is essential during and after drug administration to detect any changes in cardiac rhythm, particularly prolongation of the QT interval, which is a key indicator of proarrhythmic risk.

  • Electrolyte Monitoring: Ensure that serum electrolyte levels, especially potassium and magnesium, are within the normal range in the experimental animals, as imbalances can exacerbate the proarrhythmic effects of Class III antiarrhythmics.

Table 2: Illustrative Dose-Ranging Study for a Class III Antiarrhythmic in a Canine Model

Dose (mg/kg, IV)Mean QT Interval Prolongation (%)Incidence of ArrhythmiasObservations
0.15 ± 20/5No significant adverse effects.
0.315 ± 40/5Significant QT prolongation.
1.035 ± 82/5 (TdP)Proarrhythmic effects observed.
3.060 ± 124/5 (TdP, VF)Severe proarrhythmia and ventricular fibrillation.

Experimental Protocols

Protocol 1: Intravenous Administration in a Rodent Model

Objective: To assess the acute electrophysiological effects of this compound following a single intravenous dose in rats.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 0.9% saline)

  • Anesthetized, ventilated rats instrumented for ECG recording

  • Infusion pump

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution with 0.9% saline to the desired final concentration. The final DMSO concentration should not exceed 10%.

  • Anesthetize the rat and insert a catheter into a suitable vein (e.g., femoral vein) for drug administration.

  • Attach ECG leads to the animal for continuous monitoring of heart rate and rhythm.

  • Allow the animal to stabilize and record a baseline ECG for at least 30 minutes.

  • Administer the this compound formulation as a slow bolus injection or a controlled infusion.

  • Continuously monitor the ECG for at least 2 hours post-dose, paying close attention to the QT interval and the occurrence of any arrhythmias.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

dot

G cluster_1 IV Administration Protocol Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization, ECG) Baseline Record Baseline ECG Animal_Prep->Baseline Drug_Admin Administer this compound (IV) Baseline->Drug_Admin Monitoring Continuous ECG Monitoring Drug_Admin->Monitoring Data_Analysis Analyze ECG Data (QT Interval, Arrhythmias) Monitoring->Data_Analysis PK_Sampling Pharmacokinetic Blood Sampling Monitoring->PK_Sampling

Caption: A simplified workflow for an intravenous administration study of this compound.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always adhere to their institution's animal care and use guidelines and conduct their own risk assessments before commencing any in vivo experiments. The provided protocols and data are illustrative and may require optimization for specific experimental conditions.

Technical Support Center: Refining UK-66914 Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with UK-66914, a selective Class III antiarrhythmic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the time-dependent potassium current (IK), which is crucial for the repolarization phase of the cardiac action potential.[1] This inhibition leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues.[1][2]

Q2: In what concentration range is this compound effective?

A2: The effective concentration of this compound is dependent on the tissue and species being studied. For instance, in isolated canine ventricular muscle and Purkinje fibers, effects begin at a threshold concentration of 0.1 µM.[1] In isolated rabbit atrium, the threshold concentration is 2 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q3: Does this compound have effects on other ion channels?

A3: Studies have shown that this compound is highly selective for the time-dependent potassium current. At concentrations up to 20 µM, it has been observed to have little to no effect on the maximum rate of phase 0 depolarization (Vmax), the amplitude of the action potential, background potassium currents, or calcium currents.[1]

Q4: What are the expected electrophysiological effects of this compound?

A4: The primary electrophysiological effects of this compound are a concentration-dependent prolongation of the action potential duration and an increase in the effective refractory period.[1] Unlike some other antiarrhythmic agents, it does not typically alter conduction velocity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results Inconsistent cell culture conditions (e.g., passage number, confluency).Variations in experimental parameters (e.g., temperature, pH of buffers).Instability of the compound in solution.Maintain consistent cell culture practices.Standardize all experimental parameters and record them meticulously.Prepare fresh stock solutions of this compound for each experiment and protect from light if necessary.
No observable effect of this compound Incorrect drug concentration.Degradation of the compound.Low expression of the target potassium channel in the chosen cell model.Perform a dose-response curve to determine the optimal concentration.Use a fresh, validated batch of this compound.Verify the expression of the relevant potassium channels in your experimental model using techniques like qPCR or Western blotting.
Unexpected off-target effects High concentrations of this compound leading to non-specific binding.Contamination of the compound or experimental system.Use the lowest effective concentration of this compound determined from a dose-response study.Ensure the purity of the compound and maintain aseptic experimental techniques.
Difficulty in reproducing published data Differences in experimental models (e.g., cell line, animal species).Subtle variations in experimental protocols.Differences in data analysis methods.Carefully review the methodologies of the original study and replicate them as closely as possible.Contact the authors of the original publication for clarification on their protocol.Clearly define and consistently apply your data analysis parameters.
Cell health is compromised after treatment Cytotoxicity at high concentrations.Solvent toxicity (e.g., DMSO).Determine the cytotoxic threshold of this compound in your cell model.Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cells (typically <0.1%).

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on key electrophysiological parameters from published studies.

Tissue/Cell Type Species Concentration (µM) Effect on Action Potential Duration (APD) Effect on Effective Refractory Period (ERP) Reference
Ventricular MuscleCanine0.1 - 10Prolonged in a concentration-dependent mannerExtended in a concentration-dependent manner[1]
Purkinje FibersCanine0.1 - 10Prolonged in a concentration-dependent mannerExtended in a concentration-dependent manner[1]
AtriumRabbit2 - 20Analogous prolonging effectsAnalogous extending effects[1]
Papillary MusclesGuinea Pig0.1 - 20Not explicitly stated, but ERP was increasedIncreased at stimulation frequencies of 1 and 5 Hz[1]

Experimental Protocols

In Vitro Electrophysiology using Patch-Clamp Technique

This protocol outlines the general steps for assessing the effect of this compound on cardiac ion channels using the whole-cell patch-clamp technique.

  • Cell Preparation: Isolate cardiomyocytes from the desired species and tissue or use a suitable cardiac cell line expressing the potassium channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Record baseline ion channel activity using appropriate voltage protocols.

  • Compound Application: Perfuse the cell with a solution containing the desired concentration of this compound.

  • Post-Compound Recording: Record ion channel activity in the presence of this compound to determine its effect.

  • Data Analysis: Analyze the recorded currents to quantify the effect of this compound on channel kinetics.

Measurement of Action Potential Duration
  • Tissue Preparation: Dissect and mount a suitable cardiac tissue preparation (e.g., papillary muscle, Purkinje fiber) in an organ bath superfused with oxygenated Tyrode's solution at 37°C.

  • Electrode Impalement: Impale a cell with a sharp glass microelectrode filled with 3 M KCl to record intracellular action potentials.

  • Stimulation: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using an external electrode.

  • Baseline Recording: Record stable baseline action potentials.

  • Drug Application: Add this compound to the superfusate at the desired concentration.

  • Post-Drug Recording: After an equilibration period, record the action potentials in the presence of the drug.

  • Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after drug application.

Visualizations

G cluster_AP Cardiac Action Potential Phases cluster_UK66914 This compound Mechanism of Action Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Na+ influx Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Na+ channels inactivate Phase2 Phase 2 (Plateau) Phase1->Phase2 Ca2+ influx Phase3 Phase 3 (Repolarization) Phase2->Phase3 Ca2+ channels inactivate Phase3->Phase4 K+ efflux Repol Prolonged Repolarization (Increased APD & ERP) Phase3->Repol Modulates UK66914 This compound K_Channel Time-dependent Potassium Channel (IK) UK66914->K_Channel Blocks

Caption: Mechanism of action of this compound on the cardiac action potential.

G cluster_workflow In Vitro Experimental Workflow for this compound start Start cell_prep Cell/Tissue Preparation start->cell_prep baseline Baseline Measurement (e.g., Patch-clamp, APD) cell_prep->baseline drug_app Drug Application baseline->drug_app drug_prep Prepare this compound Working Solution drug_prep->drug_app post_drug Post-Drug Measurement drug_app->post_drug data_analysis Data Analysis post_drug->data_analysis end End data_analysis->end

Caption: A typical in vitro experimental workflow for evaluating this compound.

References

Technical Support Center: Mitigating Cytotoxicity of UK-66914 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering cytotoxicity with the class III antiarrhythmic agent, UK-66914, in their in vitro experiments. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify and mitigate these cytotoxic effects.

Disclaimer: As of the latest literature review, specific studies detailing the cytotoxic mechanisms of this compound are not widely available. Therefore, this guide is based on general principles of drug-induced cytotoxicity and established mitigation strategies in cell culture. The provided data are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to cytotoxicity?

This compound is a selective blocker of the time-dependent potassium current.[1] This action prolongs the action potential duration and effective refractory period in cardiac myocytes.[1] While this is its primary therapeutic action, alterations in ion channel function can impact cell viability. Voltage-gated potassium channels play a role in regulating cell cycle progression, proliferation, and apoptosis.[2][3] Disruption of potassium homeostasis can be a contributing factor to cellular stress and, ultimately, cell death.

Q2: What are the first steps I should take if I observe high cytotoxicity with this compound?

First, confirm the basics of your experimental setup. Ensure that the observed cell death is not due to issues such as microbial contamination, suboptimal cell culture conditions (e.g., over-confluency), or solvent toxicity.[4] It is crucial to run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as in your experimental wells to rule out solvent-induced effects.[4] Also, re-evaluate your dose-response curve to confirm the cytotoxic concentration range.

Q3: Could the observed cytotoxicity be an artifact of the assay I am using?

Yes, some compounds can interfere with cytotoxicity assay reagents. For example, in an MTT assay, a compound could chemically reduce the tetrazolium salt, leading to a false reading.[5] To rule this out, you can run a control with this compound in cell-free medium containing the assay reagent.[5] If interference is suspected, consider using an orthogonal assay method that relies on a different principle, such as measuring lactate (B86563) dehydrogenase (LDH) release or using an ATP-based luminescence assay.[5]

Q4: What are some general strategies to reduce the cytotoxicity of a compound in vitro?

Several strategies can be employed to mitigate drug-induced cytotoxicity:

  • Optimization of Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound or the duration of cell exposure may reduce cell death while still allowing for the observation of the desired pharmacological effect.[6]

  • Co-treatment with Protective Agents: If a specific mechanism of cytotoxicity is suspected, co-treatment with a protective agent can be beneficial. For example, if oxidative stress is thought to be involved, co-incubation with an antioxidant like N-acetylcysteine (NAC) could be protective.[6]

  • Modification of Cell Culture Conditions: Ensuring that cells are in optimal health can make them more resilient to drug-induced stress. This includes using the appropriate cell density, fresh media, and high-quality serum.[6]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Results

Possible Causes:

  • Inconsistent cell seeding.

  • Pipetting errors.

  • Edge effects in the microplate.[7]

  • Compound precipitation.

Solutions:

  • Improve Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent pipetting technique for all wells.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.[7] Fill the outer wells with sterile PBS or media.

  • Check Compound Solubility: Visually inspect the culture medium for any signs of compound precipitation. If precipitation is observed, you may need to adjust the solvent or the final concentration.[5]

Problem 2: High Background Signal in Control Wells

Possible Causes:

  • MTT Assay: Microbial contamination or direct reduction of the MTT reagent by components in the media.[4]

  • LDH Assay: High endogenous LDH activity in the serum, or cell damage during handling.[4]

Solutions:

  • Use Phenol Red-Free Medium: Phenol red can interfere with colorimetric assays.[4]

  • Test Serum for LDH Activity: If using the LDH assay, consider heat-inactivating the serum or using a low-serum medium during the assay.

  • Gentle Handling: Avoid forceful pipetting that could lyse the cells.

Quantitative Data Summary

The following tables present hypothetical data on the cytotoxicity of this compound and the effect of a mitigating agent.

Table 1: Dose-Response Cytotoxicity of this compound in H9c2 Cardiomyoblasts

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 4.55 ± 1.2
198 ± 5.16 ± 1.5
1085 ± 6.218 ± 2.1
2562 ± 7.845 ± 3.8
5041 ± 5.968 ± 4.5
10015 ± 3.492 ± 2.9

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity

Treatment% Cell Viability (MTT Assay)
Vehicle Control100 ± 5.2
50 µM this compound43 ± 6.1
1 mM NAC99 ± 4.8
50 µM this compound + 1 mM NAC75 ± 5.5

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial dehydrogenase activity.

Materials:

  • 96-well cell culture plates

  • H9c2 cells (or other relevant cell line)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • H9c2 cells (or other relevant cell line)

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Maximum Release Control: To the maximum release control wells, add lysis buffer for approximately 15 minutes before collecting the supernatant to induce 100% cell lysis.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the untreated and maximum release controls.

Visualizations

cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for desired exposure time (e.g., 24h, 48h) D->E F Perform cytotoxicity assay (e.g., MTT or LDH) E->F G Measure absorbance/luminescence F->G H Analyze data and calculate % viability/cytotoxicity G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

cluster_1 Hypothetical Signaling Pathway for this compound Cytotoxicity UK66914 This compound K_channel Potassium Channel UK66914->K_channel blocks Ion_imbalance Ion Homeostasis Disruption K_channel->Ion_imbalance ROS Increased Reactive Oxygen Species (ROS) Ion_imbalance->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of this compound-induced cytotoxicity.

cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Controls Review Vehicle and Untreated Controls Start->Check_Controls Solvent_Toxicity Issue: Solvent Toxicity Solution: Lower Solvent Conc. Check_Controls->Solvent_Toxicity Control Viability Low Culture_Issues Issue: Suboptimal Culture Solution: Optimize Seeding Density, Media Check_Controls->Culture_Issues High Variability Check_Assay Perform Assay Interference Control (Compound + Reagent, No Cells) Check_Controls->Check_Assay Controls OK Assay_Interference Issue: Assay Interference Solution: Use Orthogonal Assay Check_Assay->Assay_Interference Interference Detected True_Cytotoxicity Confirmed Compound Cytotoxicity Proceed with Mitigation Strategies Check_Assay->True_Cytotoxicity No Interference

References

Technical Support Center: Overcoming Drug Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in cell lines. While the initial query concerned UK-66914, publicly available research on resistance mechanisms to this specific compound is limited. Therefore, this guide focuses on general principles and common mechanisms of drug resistance observed with well-characterized anti-cancer agents, using Doxorubicin as a primary example. The strategies and protocols described here are broadly applicable to investigating and potentially overcoming resistance to various therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to my drug of interest. How do I confirm this?

A1: The first step is to quantify the level of resistance. This is typically done by determining the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indication of acquired resistance. The IC50 is commonly measured using a cytotoxicity or viability assay, such as the MTT or CellTiter-Glo® assay.

Q2: What are the common initial troubleshooting steps when I observe drug resistance?

A2: Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts:

  • Verify Cell Line Identity: Ensure your cell line has not been cross-contaminated. Perform cell line authentication using methods like short tandem repeat (STR) profiling.

  • Check Drug Integrity: Confirm the correct storage and handling of your drug stock. It's advisable to prepare fresh dilutions for each experiment to rule out degradation.

  • Optimize Seeding Density: Inconsistent cell seeding densities can significantly impact drug sensitivity. Ensure that you are using a consistent and optimal number of cells for your assays.

  • Assess Proliferation Rate: Compare the doubling time of the resistant and parental cells. A slower proliferation rate in the resistant line can sometimes be misinterpreted as resistance in certain assay formats.

Q3: What are the major molecular mechanisms of acquired drug resistance in cancer cell lines?

A3: Acquired drug resistance is a complex phenomenon, but several key mechanisms have been identified[1][2]:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump drugs out of the cell, reducing the intracellular concentration.[3]

  • Alteration of the Drug Target: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.[1]

  • Enhanced DNA Repair: For DNA-damaging agents, an increase in the cell's capacity to repair DNA damage can lead to resistance.[1]

  • Drug Inactivation: Cells may acquire the ability to metabolize and inactivate the drug.[2]

Troubleshooting Guides

Issue 1: My resistant cell line shows cross-resistance to a wide range of other drugs.

  • Probable Cause: This is a classic indicator of multidrug resistance (MDR), frequently mediated by the overexpression of ABC transporters like P-glycoprotein (MDR1).[3] These transporters can efflux a broad spectrum of structurally and functionally diverse compounds.

  • Suggested Solutions:

    • Assess MDR1 Expression: Compare the protein levels of MDR1 in your resistant and parental cell lines using Western blotting or flow cytometry. Quantitative real-time PCR (qRT-PCR) can be used to measure MDR1 mRNA levels.

    • Functional Efflux Assay: Use a fluorescent substrate of MDR1, such as Rhodamine 123, to functionally assess the pump's activity. Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be measured by flow cytometry.

    • Co-treatment with an MDR1 Inhibitor: Treat the resistant cells with a known MDR1 inhibitor, such as Verapamil or Tariquidar, in combination with your drug of interest.[4][5] A restoration of sensitivity would strongly suggest MDR1-mediated resistance.

Issue 2: My drug targets a specific kinase, but the resistant cells show reactivation of the downstream pathway.

  • Probable Cause: The cells may have developed a mutation in the target kinase that prevents drug binding, or they may have activated an alternative "bypass" pathway that signals downstream of the drug's target.

  • Suggested Solutions:

    • Sequence the Target Gene: Sequence the coding region of the target kinase in both the sensitive and resistant cell lines to identify any potential mutations.

    • Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status (activation) of key proteins in the target pathway and in known bypass pathways (e.g., PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells, with and without drug treatment.

    • Use Pathway-Specific Inhibitors: Treat the resistant cells with specific inhibitors of potential bypass pathways in combination with your primary drug to see if sensitivity can be restored.

Quantitative Data Summary

The following table provides an example of how to present data when characterizing a drug-resistant cell line.

Cell LineDrugIC50 (nM)Fold ResistanceIC50 with MDR1 Inhibitor (e.g., Verapamil)
Parental SensitiveDoxorubicin50145
Doxorubicin-ResistantDoxorubicin250050150

Key Experimental Protocols

1. MTT Assay for Cell Viability and IC50 Determination

This protocol provides a method to assess cell viability through the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of your drug for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

2. Western Blotting for MDR1 (P-glycoprotein) Expression

This protocol allows for the detection and quantification of specific proteins.

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the expression levels of MDR1 between the sensitive and resistant cell lines.

3. Rhodamine 123 Efflux Assay

This functional assay measures the efflux capacity of ABC transporters.

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS).

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 at 37°C.

  • Efflux Period: Wash the cells to remove excess dye and incubate them in a fresh medium at 37°C for a defined period to allow for efflux. For inhibitor studies, include the MDR1 inhibitor during the loading and efflux steps.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: Resistant cells with high MDR1 activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. The addition of an MDR1 inhibitor should increase the fluorescence in the resistant cells.

Visualizations

G cluster_0 Cell Membrane drug_out Extracellular Drug mdr1 MDR1 (P-gp) drug_out->mdr1 Binds to mdr1->drug_out Efflux drug_in Intracellular Drug drug_in->mdr1 Binds to target Intracellular Target drug_in->target Acts on effect Cytotoxicity target->effect Cellular Effect

Caption: P-glycoprotein (MDR1) mediated drug efflux mechanism.

G start Observe Drug Resistance (Increased IC50) check_mdr Assess for Multidrug Resistance start->check_mdr mdr_positive MDR Positive check_mdr->mdr_positive Yes mdr_negative MDR Negative check_mdr->mdr_negative No mdr_actions Investigate MDR1: - Western Blot - Efflux Assay - Use Inhibitors mdr_positive->mdr_actions target_analysis Investigate Target & Pathway: - Sequence Target Gene - Pathway Phospho-analysis mdr_negative->target_analysis

Caption: Experimental workflow for investigating drug resistance.

G start Suspected Drug Resistance q1 Is IC50 significantly increased compared to parental line? start->q1 a1_yes Resistance Confirmed q1->a1_yes Yes a1_no Troubleshoot Assay: - Check Cell Health - Verify Drug Concentration q1->a1_no No q2 Is there cross-resistance to other drugs? a1_yes->q2 a2_yes Investigate MDR (e.g., MDR1 expression) q2->a2_yes Yes a2_no Investigate Target-Specific Mechanisms q2->a2_no No

References

UK-66914 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound UK-66914.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, helping to identify potential sources of variability and offering solutions.

Issue IDQuestionPotential CausesSuggested Solutions
VAR-001 Inconsistent results in action potential duration (APD) prolongation between experiments? 1. Compound Stability: Degradation of this compound in solution. 2. Solvent Effects: Variability in final solvent concentration. 3. Temperature Fluctuations: Temperature sensitivity of ion channels. 4. Biological Variability: Differences in tissue preparations or cell passages.1. Prepare fresh stock solutions daily. Store stock solutions under recommended conditions and protect from light. 2. Ensure the final solvent concentration is consistent across all experiments and does not exceed 0.1%. 3. Maintain a stable experimental temperature using a reliable temperature controller. 4. Use tissues from a consistent source or cells within a narrow passage number range.
VAR-002 Higher than expected variability in the effective refractory period (ERP) measurements? 1. Stimulation Protocol: Inconsistent stimulation frequency or intensity. 2. Electrode Placement: Variability in the positioning of stimulating and recording electrodes. 3. Tissue Health: Deterioration of the tissue preparation over time.1. Use a standardized and consistent stimulation protocol for all experiments. 2. Ensure precise and reproducible electrode placement. 3. Monitor the health of the preparation throughout the experiment and discard if viability declines.
VAR-003 No significant effect of this compound observed at expected concentrations? 1. Incorrect Concentration: Errors in dilution calculations or pipetting. 2. Compound Adsorption: Adsorption of the compound to plasticware. 3. Cell Line Resistance: The specific cell line or tissue preparation may be insensitive.1. Double-check all calculations and use calibrated pipettes. 2. Consider using low-adhesion plasticware or pre-incubating solutions. 3. Verify the expression of the target potassium channels in your experimental model.
VAR-004 Unexpected changes in baseline electrophysiological parameters before drug application? 1. Unstable Recording Conditions: Drift in recording electrode potential or changes in perfusion rate. 2. Mechanical Instability: Vibrations or movement of the experimental setup. 3. Inadequate Equilibration: Insufficient time for the preparation to stabilize before starting the experiment.1. Ensure a stable recording setup with a consistent perfusion rate. 2. Use an anti-vibration table and secure all components of the setup. 3. Allow for an adequate equilibration period (e.g., 30-60 minutes) before recording baseline data.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a selective class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the time-dependent potassium current (IK), which leads to a prolongation of the action potential duration and an extension of the effective refractory period in cardiac muscle.[1]

2. What are the expected effects of this compound in in-vitro cardiac preparations?

In isolated canine ventricular muscle and Purkinje fibers, this compound prolongs action potential duration and extends the effective refractory period in a concentration-dependent manner, with a threshold concentration of 0.1 microM.[1] Similar effects are observed in isolated rabbit atrium, starting at a threshold concentration of 2 microM.[1]

3. Does this compound have effects on other ion channels?

At concentrations up to 20 microM, this compound has been shown to have no effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, suggesting it does not significantly affect sodium or calcium currents at these concentrations.[1]

4. What is a suitable solvent for this compound?

While the specific solvent is not detailed in the primary literature, compounds of this nature are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the experimental buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects.

5. How should this compound solutions be stored?

For optimal stability, stock solutions should be stored at -20°C or -80°C and protected from light.[2][3] It is recommended to prepare fresh working solutions from the stock solution for each experiment to minimize degradation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vitro Electrophysiological Effects of this compound [1]

PreparationParameterThreshold Concentration (µM)Concentration Range Tested (µM)
Canine Ventricular MuscleAction Potential Duration Prolongation0.10.1 - 20
Canine Purkinje FibersEffective Refractory Period Extension0.10.1 - 20
Rabbit AtriumAction Potential Duration Prolongation2Not Specified
Guinea Pig Papillary MusclesEffective Refractory Period Increase0.10.1 - 20

Table 2: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs [1]

ParameterMinimum Effective DoseDose Range Tested
Atrial Effective Refractory Period Prolongation10 µg/kg to 1 mg/kg i.v.Not Specified
Ventricular Effective Refractory Period Prolongation10 µg/kg to 1 mg/kg i.v.Not Specified

Experimental Protocols

Protocol 1: Evaluation of this compound on Action Potential Duration in Isolated Guinea Pig Papillary Muscles

  • Tissue Preparation:

    • Humanely euthanize a guinea pig in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

    • Dissect the right ventricle to isolate a papillary muscle.

    • Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution maintained at 37°C.

  • Electrophysiological Recording:

    • Impale a muscle fiber with a glass microelectrode filled with 3 M KCl to record intracellular action potentials.

    • Stimulate the muscle at a constant frequency (e.g., 1 Hz) using platinum electrodes.

    • Allow the preparation to equilibrate for at least 60 minutes until a stable baseline recording is achieved.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Create a concentration-response curve by adding increasing concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) to the perfusion solution.

    • Allow the preparation to stabilize for at least 20 minutes at each concentration before recording.

  • Data Analysis:

    • Measure the action potential duration at 90% repolarization (APD90) from the recorded traces.

    • Calculate the percentage change in APD90 from baseline for each concentration.

    • Plot the concentration-response curve to determine the EC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects UK66914 This compound K_Channel Time-Dependent Potassium Channel (IK) UK66914->K_Channel Blocks K_ion K+ Ions K_Channel->K_ion Reduces Efflux Repolarization Delayed Repolarization K_Channel->Repolarization Inhibits APD Action Potential Duration Prolongation Repolarization->APD ERP Effective Refractory Period Extension APD->ERP Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of this compound E Apply Increasing Concentrations of this compound A->E B Prepare Isolated Cardiac Tissue C Mount Tissue and Equilibrate B->C D Record Baseline Electrophysiological Data C->D D->E F Record Data at Each Concentration E->F G Measure Electrophysiological Parameters F->G H Calculate Percent Change from Baseline G->H I Generate Concentration- Response Curve H->I

References

Validation & Comparative

A Comparative Guide to UK-66914 and Other Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of UK-66914, a novel Class III antiarrhythmic agent, with other established drugs in the same class: amiodarone, sotalol (B1662669), dofetilide, and ibutilide. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action and Electrophysiological Effects

Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac myocytes. The main target for many of these drugs is the rapid component of the delayed rectifier potassium current (IKr). By extending the refractory period, these agents can interrupt re-entrant arrhythmias, a common mechanism for many cardiac tachyarrhythmias.

This compound is a potent and selective Class III antiarrhythmic agent.[1] It prolongs the action potential duration and extends the effective refractory period in a concentration-dependent manner in isolated canine ventricular muscle and Purkinje fibers, with effects starting at a concentration of 0.1 microM.[1] Notably, at concentrations up to 20 microM, this compound shows high selectivity, as it does not affect the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential.[1] Its mechanism is attributed to the selective blockade of the time-dependent potassium current.[1]

Amiodarone is a complex antiarrhythmic agent with multiple mechanisms of action, including Class I, II, III, and IV effects. Its Class III action involves the blockade of potassium channels, leading to a prolonged APD.

Sotalol is another multi-action drug, exhibiting both beta-blocking (Class II) and potassium channel-blocking (Class III) properties. Its Class III effects are responsible for the prolongation of the APD and ERP.

Dofetilide is a pure and potent IKr blocker, leading to a concentration-dependent increase in APD.

Ibutilide is also a Class III agent that prolongs the APD, primarily by blocking the IKr current.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the available quantitative data on the effects of this compound and other Class III antiarrhythmics on key electrophysiological parameters.

Table 1: Concentration-Dependent Effects on Action Potential Duration (APD) in Canine Ventricular Myocytes

DrugConcentration (µM)APD Prolongation (%)Reference
This compound 0.1Threshold for effect[1]
1Data not specified
10Data not specified
20Data not specified
Amiodarone VariousDose-dependent
Sotalol VariousReverse use-dependent[2]
Dofetilide VariousDose-dependent
Ibutilide VariousDose-dependent

Note: Specific percentage increases for this compound at each concentration were not available in the reviewed literature. The data indicates a concentration-dependent effect was observed.

Table 2: IC50 Values for IKr Channel Blockade

DrugIC50Species/Cell LineReference
This compound Not specifiedGuinea pig ventricular myocytes[1]
Amiodarone ~1-10 µMVarious
Sotalol High µM to mM rangeVarious
Dofetilide Low nM rangeVarious
Ibutilide Low nM to µM rangeVarious

Experimental Protocols

In Vitro Measurement of Action Potential Duration in Isolated Canine Ventricular Myocytes

Objective: To determine the effect of a compound on the action potential duration of isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of adult mongrel dogs.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is used to record action potentials.

  • Solutions: Myocytes are superfused with a Tyrode's solution. The patch pipette contains a potassium-based intracellular solution.

  • Stimulation: Action potentials are elicited by applying depolarizing current pulses through the patch pipette at a fixed cycle length (e.g., 1 Hz).

  • Drug Application: After obtaining a stable baseline recording, the superfusion solution is switched to one containing the test compound at various concentrations.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application. Concentration-response curves are then constructed.

In Vivo Electrophysiology Study in Anesthetized Dogs

Objective: To assess the in vivo effects of a compound on cardiac electrophysiological parameters.

Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Catheter Placement: Multipolar electrode catheters are positioned in the right atrium and right ventricle under fluoroscopic guidance for recording intracardiac electrograms and for programmed electrical stimulation.

  • Baseline Measurements: Baseline electrophysiological parameters, including heart rate, intracardiac intervals (AH, HV), and effective refractory periods of the atrium and ventricle, are recorded.

  • Drug Administration: The test compound is administered intravenously as a bolus or infusion.

  • Post-Drug Measurements: Electrophysiological parameters are reassessed at various time points after drug administration to determine its effects.

  • Arrhythmia Induction: Programmed electrical stimulation is used to assess the drug's effect on the inducibility of ventricular arrhythmias.

Signaling Pathways and Experimental Workflows

Class_III_Mechanism cluster_membrane Cardiomyocyte Membrane K_channel Potassium Channel (IKr) K_ion_out K+ Efflux Repolarization Phase 3 Repolarization K_channel->Repolarization Inhibits Class_III_Drug Class III Antiarrhythmic (e.g., this compound) Class_III_Drug->K_channel Blocks Action_Potential Action Potential Action_Potential->Repolarization Progresses to Repolarization->K_ion_out Dependent on APD_ERP Prolonged APD & ERP Repolarization->APD_ERP Leads to Antiarrhythmic_Effect Antiarrhythmic Effect APD_ERP->Antiarrhythmic_Effect Results in

Caption: Mechanism of Action of Class III Antiarrhythmic Drugs.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Isolation Isolate Canine Ventricular Myocytes Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp APD_Measurement Measure Action Potential Duration Patch_Clamp->APD_Measurement Concentration_Response Generate Concentration- Response Curve APD_Measurement->Concentration_Response Data_Analysis Comparative Data Analysis Concentration_Response->Data_Analysis Animal_Model Anesthetized Dog Model EP_Study Baseline Electrophysiology Study Animal_Model->EP_Study Drug_Admin Administer Test Compound (IV) EP_Study->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology Study Drug_Admin->Post_Drug_EP Arrhythmia_Induction Arrhythmia Induction Protocol Post_Drug_EP->Arrhythmia_Induction Arrhythmia_Induction->Data_Analysis

Caption: Experimental Workflow for Antiarrhythmic Drug Evaluation.

References

A Preclinical Comparative Analysis of UK-66914 and Amiodarone: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy and safety profiles of the investigational Class III antiarrhythmic agent UK-66914 and the established broad-spectrum antiarrhythmic drug, amiodarone (B1667116). The comparison is based on available preclinical experimental data, highlighting their respective mechanisms of action and electrophysiological effects on cardiac tissue. Due to the limited publicly available data on this compound, this comparison is primarily based on a key preclinical study and is juxtaposed with the extensive body of preclinical and clinical knowledge of amiodarone.

Executive Summary

This compound is a potent and selective Class III antiarrhythmic agent with a primary mechanism of blocking the time-dependent potassium current (IK). This selective action leads to a concentration-dependent prolongation of the cardiac action potential duration and an increase in the effective refractory period, with minimal effects on other ion channels at therapeutic concentrations. In contrast, amiodarone is a multi-channel blocker, exhibiting characteristics of all four Vaughan Williams classes. Its complex mechanism of action involves the blockade of potassium, sodium, and calcium channels, as well as non-competitive beta-adrenergic antagonism.

This guide will delve into the preclinical data that defines these characteristics, presenting quantitative comparisons of their electrophysiological effects and a discussion of their potential safety profiles based on their mechanisms.

Electrophysiological Efficacy: A Preclinical Overview

The primary measure of efficacy for Class III antiarrhythmic agents is their ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly affecting cardiac conduction. The following tables summarize the preclinical electrophysiological effects of this compound and amiodarone in various in vitro and in vivo models.

In Vitro Electrophysiological Effects

Table 1: Comparison of In Vitro Electrophysiological Effects on Canine Purkinje Fibers

ParameterThis compound (at 0.1 µM)Amiodarone (Chronic Treatment)Amiodarone (Acute Superfusion at 5 µM)
Action Potential Duration (APD) ProlongedShortened[1]Shortened[1]
Effective Refractory Period (ERP) ExtendedNo significant changeModerately shortened[2]
Maximum Upstroke Velocity (Vmax) No effectNo significant changeStrong use-dependent block[1]
Resting Membrane Potential No effectReducedNo significant change

Table 2: Comparison of In Vitro Electrophysiological Effects on Canine Ventricular Muscle

ParameterThis compound (at 0.1 µM)Amiodarone (Chronic Treatment)
Action Potential Duration (APD) ProlongedLengthened[1]
Effective Refractory Period (ERP) ExtendedNot specified
Maximum Upstroke Velocity (Vmax) No effectNot specified

Table 3: Comparison of In Vitro Electrophysiological Effects on Guinea Pig Papillary Muscle

ParameterThis compound (0.1 to 20 µM)Amiodarone (Acute Exposure)
Action Potential Duration (APD) IncreasedDecreased at >1.1 x 10-4 mol/l[3]
Effective Refractory Period (ERP) IncreasedIncreased ERP/APD90 ratio[4]
Maximum Upstroke Velocity (Vmax) No effectReduced[3][4]
Conduction Velocity No effectNot specified
In Vivo Electrophysiological Effects

Table 4: Comparison of In Vivo Electrophysiological Effects in Anesthetized Dogs

ParameterThis compound (10 µg/kg to 1 mg/kg i.v.)Amiodarone (3.0 mg/kg i.v.)
Atrial Effective Refractory Period ProlongedProlonged
Ventricular Effective Refractory Period ProlongedProlonged[5]
Heart Rate Not specifiedNegative chronotropic effect[5]
Blood Pressure Not specifiedTransient hypotensive action[5]

Mechanism of Action: A Tale of Two Blockers

The fundamental difference in the efficacy and safety profiles of this compound and amiodarone lies in their distinct mechanisms of action at the cellular level.

Comparative Mechanism of Action cluster_UK66914 This compound cluster_Amiodarone Amiodarone UK66914 This compound IK Time-Dependent Potassium Current (IK) UK66914->IK Selectively Blocks APD_UK Prolonged Action Potential Duration IK->APD_UK ERP_UK Increased Effective Refractory Period IK->ERP_UK Amiodarone Amiodarone K_channels Potassium Channels (IKr, IKs, etc.) Amiodarone->K_channels Blocks Na_channels Sodium Channels Amiodarone->Na_channels Blocks Ca_channels Calcium Channels Amiodarone->Ca_channels Blocks Beta_receptors Beta-Adrenergic Receptors Amiodarone->Beta_receptors Antagonizes Multi_effects Broad Spectrum Electrophysiological Effects K_channels->Multi_effects Na_channels->Multi_effects Ca_channels->Multi_effects Beta_receptors->Multi_effects

Caption: Comparative signaling pathways of this compound and amiodarone.

Safety Profile

Amiodarone: The clinical use of amiodarone is often limited by its extensive and potentially severe adverse effect profile, which can affect multiple organ systems. Chronic use is associated with pulmonary fibrosis, thyroid dysfunction (both hypothyroidism and hyperthyroidism), hepatotoxicity, corneal microdeposits, and skin discoloration.[6][7] These toxicities are thought to be related to the drug's high lipophilicity, long half-life, and accumulation in various tissues. Although it has a low incidence of torsades de pointes, it can cause significant bradycardia and heart block.[6]

This compound: Due to the lack of clinical development data, the safety profile of this compound in humans is unknown. Preclinical studies suggest a high degree of selectivity for the potassium channel, which theoretically could translate to a more favorable safety profile with a lower incidence of extra-cardiac side effects compared to amiodarone. However, as with other Class III agents, there would be an inherent risk of proarrhythmia, specifically torsades de pointes, due to the prolongation of the QT interval. Further preclinical toxicology and clinical studies would be required to establish its safety.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.

In Vitro Electrophysiology in Canine Purkinje Fibers and Ventricular Muscle

In Vitro Electrophysiology Workflow start Canine Heart Excision prep Dissection of Purkinje Fibers & Ventricular Muscle start->prep mount Tissue Mounting in Organ Bath prep->mount superfusion Superfusion with Tyrode's Solution (37°C, O2/CO2) mount->superfusion stimulate Electrical Stimulation (e.g., 1 Hz) superfusion->stimulate record Intracellular Recording (Glass Microelectrodes) stimulate->record drug_app Drug Application (this compound or Amiodarone) record->drug_app washout Washout Period record->washout analysis Data Analysis (APD, ERP, Vmax) record->analysis drug_app->record washout->record

Caption: Generalized workflow for in vitro cardiac electrophysiology studies.

1. Tissue Preparation:

  • Hearts are excised from anesthetized mongrel dogs.

  • Free-running Purkinje fibers and papillary muscles from the right ventricle are dissected.

  • Tissues are mounted in a heated organ bath.

2. Superfusion and Stimulation:

  • Tissues are superfused with oxygenated Tyrode's solution at 37°C.

  • Tissues are stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

3. Electrophysiological Recording:

  • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

  • Parameters such as action potential duration at 90% repolarization (APD90), effective refractory period (ERP), and maximum upstroke velocity (Vmax) are measured.

4. Drug Application:

  • Tissues are allowed to equilibrate before the application of this compound or amiodarone at various concentrations.

  • For chronic amiodarone studies, dogs are pre-treated orally for several weeks.[1][8][9]

In Vivo Electrophysiology in Anesthetized Dogs

1. Animal Preparation:

  • Dogs are anesthetized, and ventilation is maintained.

  • Catheters are inserted for drug administration and recording of cardiovascular parameters.

2. Electrophysiological Measurements:

  • Epicardial or endocardial electrodes are placed to record electrograms and to pace the heart.

  • Parameters such as atrial and ventricular effective refractory periods are determined using programmed electrical stimulation.

3. Drug Administration:

  • This compound or amiodarone is administered intravenously at varying doses.

  • Hemodynamic parameters such as heart rate and blood pressure are continuously monitored.[5][10]

Conclusion

Based on the available preclinical data, this compound presents as a selective Class III antiarrhythmic agent that potently prolongs cardiac repolarization with minimal effects on other ion channels. This selectivity suggests the potential for a more targeted antiarrhythmic effect with a possibly improved safety profile compared to the broad-spectrum actions of amiodarone. Amiodarone's multi-channel blocking properties contribute to its high efficacy across a range of arrhythmias but are also linked to its significant and varied adverse effect profile.

The lack of clinical data for this compound makes a definitive comparison of their clinical utility impossible. However, this preclinical analysis provides a valuable framework for understanding their fundamental differences in mechanism and potential therapeutic and safety profiles. Further investigation into selective Class III agents like this compound could inform the development of future antiarrhythmic therapies with improved risk-benefit ratios.

References

UK-66914: A Comparative Guide to its Potassium Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potassium channel selectivity of UK-66914, a Class III antiarrhythmic agent. Through a detailed comparison with other well-established potassium channel blockers, this document aims to offer valuable insights for research and development in the field of cardiac electrophysiology. The information is supported by experimental data and detailed methodologies to ensure a thorough understanding of the compound's profile.

Executive Summary

This compound is a potent and selective blocker of the delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential.[1][2][3] Its primary mechanism of action is the prolongation of the action potential duration (APD) and the effective refractory period (ERP), characteristic of Class III antiarrhythmic agents.[1][2] Preclinical studies have demonstrated its high selectivity for the time-dependent potassium current with minimal effects on other cardiac ion channels at therapeutic concentrations. This selective profile suggests a potentially favorable safety margin concerning off-target effects.

Comparative Analysis of Ion Channel Blocking Activity

Table 1: Comparative Effects on Key Cardiac Ion Channels

DrugIKr (hERG) Block IC50INa (NaV1.5) Block IC50ICa-L (CaV1.2) Block IC50Key Takeaway
This compound Potent Blocker (quantitative data not available)Weak effect reportedWeak effect reportedHighly selective IKr blocker.[1]
Dofetilide (B1670870) ~0.005 - 0.012 µM> 100 µM (very weak)> 30 µM (weak)Highly potent and selective IKr blocker with a large safety margin for other channels.[4]
Amiodarone ~0.05 - 1 µM~3 µM~3 - 15 µMPotent IKr block, but also significant INa and ICa-L block at clinical concentrations.[4]

Note: IC50 values represent the concentration of a drug that causes 50% inhibition of the specified ion current. Values can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cardiac action potential and the signaling pathways affected by Class III antiarrhythmic agents, as well as a typical workflow for assessing ion channel blocking activity.

cluster_AP Ventricular Myocyte Action Potential cluster_channels Ion Channel Activity cluster_drugs Drug Action Phase 0 Phase 0 Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 4 Phase 4 Phase 3->Phase 4 INa INa (NaV1.5) (Depolarization) INa->Phase 0 ICaL ICa,L (CaV1.2) (Plateau) ICaL->Phase 2 IKr IKr (hERG) (Repolarization) IKr->Phase 3 IKs IKs (KvLQT1/minK) (Repolarization) IKs->Phase 3 UK66914 This compound UK66914->IKr Potent & Selective Block Dofetilide Dofetilide Dofetilide->IKr Potent & Selective Block Amiodarone Amiodarone Amiodarone->INa Block Amiodarone->ICaL Block Amiodarone->IKr Block

Figure 1: Ion channel targets on the ventricular action potential.

cluster_workflow Experimental Workflow start Start: Stable cell line expressing target ion channel patch Whole-cell patch clamp recording start->patch baseline Record baseline current patch->baseline compound Perfuse with increasing concentrations of test compound baseline->compound record Record current inhibition compound->record analysis Data Analysis: Generate dose-response curve record->analysis ic50 Calculate IC50 value analysis->ic50 end End: Determine compound potency and selectivity ic50->end

Figure 2: Workflow for ion channel blocking assay.

Experimental Protocols

The validation of this compound's potassium channel selectivity relies on robust electrophysiological techniques. The primary method cited in the foundational studies is the whole-cell patch-clamp technique performed on isolated cardiac myocytes.

Whole-Cell Patch-Clamp Protocol for IKr (Time-Dependent Potassium Current) Assessment

This protocol is a generalized representation based on standard methodologies for characterizing Class III antiarrhythmic agents.

  • Cell Preparation:

    • Ventricular myocytes are enzymatically isolated from suitable animal models (e.g., guinea pig, rabbit).

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with a physiological saline solution.

  • Electrophysiological Recording:

    • Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution containing a high potassium concentration.

    • A gigaseal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane currents.

  • Voltage-Clamp Protocol:

    • The cell is held at a holding potential of approximately -80 mV.

    • To elicit IKr, a depolarizing voltage step to around +20 mV is applied for a duration sufficient to activate the channels (e.g., 2 seconds).

    • The membrane is then repolarized to a potential such as -40 mV to record the characteristic deactivating "tail" current of IKr.

  • Compound Application and Data Analysis:

    • After recording a stable baseline current, this compound is introduced into the superfusion solution at increasing concentrations.

    • The effect of each concentration on the amplitude of the IKr tail current is measured.

    • A concentration-response curve is constructed by plotting the percentage of current inhibition against the drug concentration.

    • The IC50 value, representing the concentration at which 50% of the current is inhibited, is determined from this curve.

  • Selectivity Assessment:

    • To determine selectivity, similar voltage-clamp protocols optimized for other ion channels (e.g., INa, ICa-L, IK1) are employed.

    • The potency of this compound to block these channels is compared to its potency for IKr to establish its selectivity profile.

Conclusion

This compound demonstrates the characteristics of a selective Class III antiarrhythmic agent, primarily targeting the IKr potassium channel. While direct quantitative comparisons with a broad range of ion channels are limited in publicly accessible literature, qualitative descriptions from foundational studies highlight its high degree of selectivity. For a comprehensive understanding, further head-to-head studies quantifying the IC50 values of this compound against a full panel of cardiac ion channels are warranted. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which are essential for the continued evaluation of its therapeutic potential and safety profile.

References

Comparative Analysis of UK-66914 and Dofetilide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of UK-66914 and dofetilide (B1670870), two potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented is intended for researchers, scientists, and drug development professionals interested in the electrophysiological effects and mechanisms of action of these compounds.

Introduction

Dofetilide is a well-characterized Class III antiarrhythmic agent known for its selective and potent blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by hERG.[1] This action prolongs the cardiac action potential duration and the effective refractory period, underlying its antiarrhythmic effects. However, this mechanism is also associated with a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[2] this compound is also a potent and selective Class III antiarrhythmic agent that blocks the time-dependent potassium current.[3] Both compounds are crucial tools for studying cardiac electrophysiology and serve as reference compounds in safety pharmacology studies.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and dofetilide, focusing on their inhibitory effects on cardiac ion channels.

ParameterThis compoundDofetilideCell Type/Expression SystemReference
hERG IC50 ~100 nM (estimated threshold)7 nM - 13 nMHEK293 cells, Rabbit ventricular myocytes[3][4]
IKr Blockade Selective blockade of time-dependent K+ currentPotent and selective blockade of IKrGuinea pig ventricular myocytes, Rabbit ventricular myocytes[3][4]
Effect on Action Potential Duration (APD) Prolongation in a concentration-dependent mannerProlongationCanine ventricular muscle, Purkinje fibers[3][5]
Effect on Vmax No effect up to 20 µMNo significant effectCanine ventricular muscle, Purkinje fibers[3]

IC50 values represent the concentration of the drug that causes 50% inhibition of the target. A lower IC50 value indicates higher potency.

Experimental Protocols

The data presented in this guide are derived from experiments utilizing standard electrophysiological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology for hERG Current Measurement

This technique is the gold standard for characterizing the effects of compounds on ion channels.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl26H2O, 1 CaCl2H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[6]

    • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[6]

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing pulse to +40 mV for 500 ms (B15284909) is applied to activate and then inactivate the hERG channels. This is followed by a repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current. This protocol is repeated at regular intervals (e.g., every 5 seconds).[6][7]

  • Data Acquisition and Analysis: The peak amplitude of the hERG tail current is measured before and after the application of the test compound at various concentrations. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.[4]

Action Potential Duration Measurement in Isolated Cardiac Preparations

  • Tissue Preparation: Papillary muscles or Purkinje fibers are dissected from animal hearts (e.g., canine, rabbit, or guinea pig) and mounted in an organ bath superfused with oxygenated Tyrode's solution.[3]

  • Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.[3]

  • Recording: A glass microelectrode filled with 3 M KCl is impaled into a cardiac cell to record the transmembrane action potentials.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured in the absence and presence of the test compound. The change in APD90 is then calculated to assess the drug's effect on repolarization.[3]

Visualizations

Signaling Pathway: hERG Channel Blockade

hERG_Blockade cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects hERG hERG Channel Pore S6 Helix IKr_Block Blockade of IKr Current Drug This compound or Dofetilide Drug->hERG:p1 Binds to pore region APD_Prolong Action Potential Duration Prolongation IKr_Block->APD_Prolong ERP_Increase Increased Effective Refractory Period APD_Prolong->ERP_Increase Outcome Antiarrhythmic/ Proarrhythmic Effects ERP_Increase->Outcome

Caption: Mechanism of hERG channel blockade by this compound and dofetilide.

Experimental Workflow: Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture (hERG-expressing cells) B Cell Plating A->B C Establish Whole-Cell Configuration B->C D Apply Voltage Protocol C->D E Record Baseline hERG Current D->E F Apply Test Compound E->F G Record hERG Current with Compound F->G H Measure Peak Tail Current G->H I Calculate % Inhibition H->I J Generate Concentration- Response Curve I->J K Determine IC50 J->K

Caption: Workflow for determining IC50 of a compound on hERG channels.

References

Cross-Species Comparison of UK-66914: An Electrophysiological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of UK-66914, a potent Class III antiarrhythmic agent, across multiple species. The data presented is intended to support research and development efforts in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Electrophysiological Effects of this compound: A Cross-Species Summary

This compound exerts its antiarrhythmic effect primarily by selectively blocking the time-dependent potassium current (IK) in cardiac myocytes. This action leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), key mechanisms for terminating and preventing re-entrant arrhythmias. The following table summarizes the key quantitative findings from in vitro and in vivo studies across canine, rabbit, and guinea pig models.

ParameterCanineRabbitGuinea PigCitation
Tissue Ventricular Muscle & Purkinje FibersAtriumPapillary Muscle & Ventricular Myocytes[1]
Primary Effect Prolongation of APD and ERPProlongation of ERPProlongation of ERP[1]
Threshold Concentration (In Vitro) 0.1 µM2 µM0.1 µM (for ERP increase)[1]
Key Findings (In Vitro) Concentration-dependent prolongation of APD and ERP.-Increased ERP at stimulation frequencies of 1 and 5 Hz. No effect on conduction velocity.[1]
Key Findings (In Vivo - Anesthetized Dogs) Prolonged both atrial and ventricular ERPs. Minimum effective doses for atria and ventricles were the same.Not specifiedNot specified[1]
Mechanism of Action Selective blockade of the time-dependent potassium current.Selective blockade of the time-dependent potassium current.Selective blockade of the time-dependent potassium current, reducing the amplitude of outward tail currents. Little effect on background K+ or Ca2+ currents.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the direct blockade of voltage-gated potassium channels responsible for the delayed rectifier potassium current (IK) during the repolarization phase of the cardiac action potential. By inhibiting this current, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the duration of the action potential. This, in turn, extends the effective refractory period, making the cardiac tissue less susceptible to premature stimuli and re-entrant arrhythmias.

UK66914_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect UK66914 This compound K_Channel Voltage-Gated Potassium Channel (IK) UK66914->K_Channel Blocks K_ion_out K+ Efflux APD Action Potential Duration (APD) Prolonged ERP Effective Refractory Period (ERP) Increased APD->ERP Arrhythmia Reduced Susceptibility to Re-entrant Arrhythmias ERP->Arrhythmia

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the electrophysiological effects of this compound.

In Vitro Electrophysiology in Isolated Cardiac Tissues
  • Tissue Preparation:

    • Canine: Ventricular muscle and Purkinje fibers are dissected from healthy canine hearts.

    • Rabbit: Atrial tissues are isolated.

    • Guinea Pig: Papillary muscles are obtained from the ventricles.

    • Tissues are placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).

  • Electrophysiological Recordings:

    • Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.

    • Parameters measured include Action Potential Duration (APD) at various levels of repolarization (e.g., APD90) and the maximum rate of depolarization (Vmax).

    • The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals after a train of regular stimuli.

  • Drug Application:

    • This compound is added to the superfusate at increasing concentrations to establish a concentration-response relationship.

    • A sufficient equilibration period is allowed after each concentration change.

Voltage Clamp Studies in Isolated Cardiomyocytes
  • Cell Isolation:

    • Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Voltage Clamp Recordings:

    • The whole-cell patch-clamp technique is employed to control the membrane potential of the myocyte and record ionic currents.

    • Specific voltage protocols are applied to isolate the time-dependent potassium current (IK). This typically involves depolarizing voltage steps from a holding potential.

    • The effect of this compound on the amplitude and kinetics of the outward tail currents is measured.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of a novel antiarrhythmic compound like this compound.

Experimental_Workflow start Start: Hypothesis (Compound has Class III antiarrhythmic potential) tissue_prep Tissue/Cell Preparation (e.g., Canine Purkinje Fibers, Guinea Pig Myocytes) start->tissue_prep baseline Baseline Electrophysiological Recordings (APD, ERP, I-V curves) tissue_prep->baseline drug_app Application of this compound (Concentration-Response) baseline->drug_app data_acq Data Acquisition (Post-drug recordings) drug_app->data_acq analysis Data Analysis (Comparison to baseline, statistical analysis) data_acq->analysis conclusion Conclusion (Determine potency, selectivity, and mechanism of action) analysis->conclusion

Caption: In vitro electrophysiological assessment workflow.

Pharmacokinetic Profile

Specific pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound in canine, rabbit, and guinea pig models were not available in the public domain at the time of this review. For Class III antiarrhythmic agents in general, pharmacokinetic properties can vary significantly between species, influencing the dosing regimen and potential for toxicity. Further studies are required to characterize the pharmacokinetic profile of this compound to enable effective translation from preclinical to clinical studies.

Disclaimer: This guide is for informational purposes only and is not a substitute for professional scientific or medical advice. The information provided is based on publicly available research, and further investigation is recommended for a comprehensive understanding.

References

In Vivo Antiarrhythmic Activity of UK-66914: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of the in vivo antiarrhythmic properties of UK-66914, a selective Class III antiarrhythmic agent, reveals its potential in the management of cardiac arrhythmias. This guide provides a comparative overview of this compound and the widely-used antiarrhythmic drug, amiodarone (B1667116), based on available in vivo experimental data. The information is intended for researchers, scientists, and drug development professionals.

Comparative Electrophysiological and Antiarrhythmic Effects

The following tables summarize the in vivo effects of this compound and amiodarone on key electrophysiological parameters and arrhythmia suppression in canine models. It is crucial to note that the data are collated from different studies and experimental conditions, which should be taken into consideration when making comparisons.

Table 1: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs

ParameterDosageEffect
Atrial Effective Refractory Period (AERP)10 µg/kg to 1 mg/kg i.v.Prolonged
Ventricular Effective Refractory Period (VERP)10 µg/kg to 1 mg/kg i.v.Prolonged

Table 2: In Vivo Antiarrhythmic and Electrophysiological Effects of Amiodarone in Canine Models

Arrhythmia ModelDosageEffect on ArrhythmiaEffect on Electrophysiology
Ischemia-Reperfusion40 mg/kg, oral loadingSuppressed number of ectopic beats and incidence of ventricular fibrillationDid not change the QT interval[1]
Chronic Atrioventricular Block3 and 30 mg/kg, oralNo lethal ventricular arrhythmias observedProlonged the QT interval[2]
Post-Myocardial Infarction30 g over 3 weeks, oralNot directly assessed for arrhythmia suppressionCaused a rate-dependent decrease in conduction velocity and rate-independent increases in repolarization intervals[3]

Mechanism of Action: A Tale of Two Blockers

The fundamental difference in the antiarrhythmic activity of this compound and amiodarone lies in their interaction with cardiac ion channels. This compound exhibits high selectivity for the IKr potassium channel, a key determinant of cardiac repolarization. By blocking this channel, this compound prolongs the action potential duration and, consequently, the effective refractory period of cardiac tissue. This targeted action is believed to be effective in terminating re-entrant arrhythmias.

Amiodarone, in contrast, is a non-selective antiarrhythmic agent.[2][4][5] Its therapeutic effects are attributed to its ability to block multiple ion channels, including potassium channels (IKr and IKs), sodium channels, and calcium channels.[2][4][5] Furthermore, amiodarone exhibits non-competitive β-adrenergic blocking properties.[2] This multi-faceted mechanism contributes to its broad antiarrhythmic efficacy but also to a more complex side-effect profile.

cluster_UK66914 This compound cluster_Amiodarone Amiodarone UK66914 This compound IKr_UK IKr Potassium Channel UK66914->IKr_UK Selectively Blocks Amiodarone Amiodarone IKr_Amio IKr Potassium Channel Amiodarone->IKr_Amio Blocks IKs_Amio IKs Potassium Channel Amiodarone->IKs_Amio Blocks Na_Channel Sodium Channel Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channel Amiodarone->Ca_Channel Blocks Beta_Receptor β-Adrenergic Receptor Amiodarone->Beta_Receptor Blocks (Non-competitive)

Comparison of the primary molecular targets of this compound and Amiodarone.

Experimental Protocols

The in vivo antiarrhythmic activity of these compounds has been evaluated in various animal models, primarily in canines. Below are generalized experimental workflows for common arrhythmia models used in such studies.

Ischemia-Reperfusion Induced Arrhythmia Model (Canine)

This model simulates the conditions of a myocardial infarction followed by the restoration of blood flow, a common trigger for ventricular arrhythmias.

A Anesthetize Beagle Dog B Open Chest Thoracotomy A->B C Isolate Left Anterior Descending (LAD) Coronary Artery B->C D Ligate LAD for a Defined Period (e.g., 30 minutes) C->D E Induce Myocardial Ischemia D->E F Release Ligature to Initiate Reperfusion D->F G Monitor ECG for Ventricular Arrhythmias (e.g., VT, VF) F->G I Assess Antiarrhythmic Efficacy G->I H Administer Test Compound (e.g., this compound or Amiodarone) H->I

Workflow for an in vivo canine model of ischemia-reperfusion induced arrhythmia.

Protocol Details:

  • Animal Model: Adult beagle dogs are commonly used.

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure, for example, with pentobarbital.[1]

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is carefully isolated.

  • Ischemia Induction: A ligature is placed around the LAD and tightened to occlude the artery for a predetermined period, typically 30 minutes, to induce myocardial ischemia.[1]

  • Reperfusion: The ligature is released to allow blood flow to return to the previously ischemic tissue.

  • Arrhythmia Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset and duration of ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).

  • Drug Administration: The test compound (this compound or a comparator) is administered intravenously or orally before or during the procedure to assess its ability to prevent or terminate the arrhythmias.

Programmed Electrical Stimulation (PES) Induced Arrhythmia Model (Canine)

This model is used to assess the vulnerability of the myocardium to arrhythmias by delivering controlled electrical stimuli.

A Anesthetize and Instrument Dog B Introduce Pacing Catheter into the Right Ventricle A->B C Deliver a Drive Train of Electrical Stimuli (S1) B->C D Introduce Premature Extrastimuli (S2, S3, etc.) C->D E Assess for Induction of Sustained Ventricular Tachycardia (VT) D->E H Determine Change in VT Inducibility and ERP E->H F Administer Test Compound G Repeat PES Protocol F->G G->H

Workflow for an in vivo canine model of programmed electrical stimulation for arrhythmia induction.

Protocol Details:

  • Animal Model: Canines, often with a healed myocardial infarction to create a substrate for arrhythmia, are used.

  • Instrumentation: Under anesthesia, pacing and recording electrodes are placed in the heart, typically in the right ventricle.

  • Stimulation Protocol: A basic drive train of electrical stimuli (S1) is delivered at a fixed cycle length.[6] This is followed by the introduction of one or more premature extrastimuli (S2, S3, etc.) at progressively shorter coupling intervals.[6]

  • Arrhythmia Induction: The endpoint is the induction of sustained ventricular tachycardia. The number of extrastimuli and their coupling intervals required to induce VT are recorded.

  • Electrophysiological Measurements: This model also allows for the measurement of key electrophysiological parameters such as the effective refractory period (ERP).

  • Drug Evaluation: The test compound is administered, and the PES protocol is repeated to determine if the drug alters the ability to induce VT or changes the ERP.

References

Independent Validation of UK-66914's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties and mechanism of action of UK-66914, a selective Class III antiarrhythmic agent. Its performance is contrasted with other established drugs in the same class: dofetilide, sotalol (B1662669), and amiodarone (B1667116). The information presented is supported by experimental data to aid in the independent validation of its therapeutic potential.

Core Mechanism of Action: Selective Potassium Channel Blockade

This compound exerts its antiarrhythmic effect primarily through the selective blockade of the time-dependent potassium current (IKr), also known as the rapid component of the delayed rectifier potassium current (IKr). This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac muscle tissue. This prolongation of the refractory period is the key mechanism by which Class III antiarrhythmic agents prevent re-entrant arrhythmias.

Comparative Electrophysiological Profile

The following tables summarize the quantitative data on the inhibitory effects on the IKr current and the consequential effects on cardiac action potential duration for this compound and its comparators.

Table 1: Comparative Potency on IKr Current Inhibition

CompoundIC50 for IKr InhibitionPrimary Mechanism of ActionAdditional Mechanisms
This compound Data not publicly availableSelective IKr BlockerNone reported
Dofetilide ~13 nM[1][2]Selective IKr BlockerNone
Sotalol ~52 µM[1]IKr BlockerNon-selective β-adrenergic blockade[3][4]
Amiodarone ~2.8 µM[5]IKr BlockerBlocks sodium and calcium channels; α and β-adrenergic blockade[6][7]

Table 2: Effects on Cardiac Action Potential Duration (APD)

CompoundConcentrationSpecies/TissueAPD Prolongation Effect
This compound Starting at 0.1 µM[8]Canine ventricular muscle & Purkinje fibersConcentration-dependent increase[8]
Dofetilide Not specifiedIsolated myocardiumDose-dependent prolongation[9]
Sotalol Not specifiedAtriumProlonged action potential duration[3][10]
Amiodarone 4.4 x 10-5 M (acute)Guinea pig ventricular muscleNo significant effect on APD with short-term exposure[11]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_0 Cardiac Action Potential cluster_1 Mechanism of this compound Depolarization Phase 0 (Na+ influx) Plateau Phase 2 (Ca2+ influx) Depolarization->Plateau Repolarization Phase 3 (K+ efflux) Plateau->Repolarization Resting Phase 4 (Resting Potential) Repolarization->Resting Prolonged_APD Prolonged Action Potential Duration Repolarization->Prolonged_APD Delayed by IKr blockade UK66914 This compound IKr IKr Potassium Channel UK66914->IKr Blocks Prolonged_ERP Extended Effective Refractory Period Prolonged_APD->Prolonged_ERP Antiarrhythmic_Effect Antiarrhythmic Effect Prolonged_ERP->Antiarrhythmic_Effect

Mechanism of Action of this compound.

cluster_0 Experimental Workflow: Patch Clamp Electrophysiology Cell_Isolation Isolate Cardiomyocytes Giga_Seal Form Gigaohm Seal Cell_Isolation->Giga_Seal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol to elicit IKr Whole_Cell->Voltage_Clamp Drug_Application Apply this compound or Comparator Drug Voltage_Clamp->Drug_Application Record_Current Record IKr Inhibition Drug_Application->Record_Current Data_Analysis Analyze Data (IC50) Record_Current->Data_Analysis

Patch Clamp Electrophysiology Workflow.

Experimental Protocols

Patch-Clamp Electrophysiology for IKr Measurement

This protocol is designed to measure the inhibitory effect of compounds on the IKr current in isolated cardiac myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or canine) using enzymatic digestion.

  • Maintain isolated cells in a Tyrode's solution at room temperature.

2. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • The standard external solution (Tyrode's) should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • The internal (pipette) solution should contain (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Obtain a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to isolate and measure the IKr current. A typical protocol involves a depolarizing pulse to +20 mV for 500 ms (B15284909) from a holding potential of -40 mV, followed by a repolarizing step to -50 mV to elicit the IKr tail current.

  • Perfuse the cell with the external solution containing the test compound (this compound or comparators) at various concentrations.

  • Record the changes in the IKr tail current amplitude at each concentration to determine the dose-dependent inhibition.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of the drug.

  • Construct concentration-response curves and calculate the IC50 value using a Hill equation.

In Vivo Electrophysiology Study in Anesthetized Dogs

This protocol evaluates the effects of the test compounds on cardiac electrophysiological parameters in a whole-animal model.

1. Animal Preparation:

  • Anesthetize adult mongrel dogs of either sex.

  • Introduce electrode catheters into the heart via the femoral vein for recording and stimulation.

  • Place catheters in the high right atrium, His bundle region, and right ventricular apex.

  • Record surface ECG leads simultaneously.

2. Electrophysiological Measurements:

  • Measure baseline electrophysiological parameters, including sinus cycle length, atrial-His (A-H) interval, and His-ventricular (H-V) interval.

  • Determine the atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (S1-S2 protocol).

  • Induce arrhythmias (e.g., ventricular tachycardia) through programmed stimulation or rapid pacing to assess the antiarrhythmic efficacy of the drug.

3. Drug Administration:

  • Administer this compound or comparator drugs intravenously at escalating doses.

  • Allow for a steady-state period after each dose before repeating the electrophysiological measurements.

4. Data Analysis:

  • Compare the electrophysiological parameters before and after drug administration.

  • Analyze the dose-dependent effects on heart rate, conduction intervals, and refractory periods.

  • Evaluate the ability of the drug to prevent or terminate induced arrhythmias.

Conclusion

This compound demonstrates a selective Class III antiarrhythmic mechanism of action by blocking the IKr potassium channel, leading to a concentration-dependent prolongation of the cardiac action potential duration and effective refractory period[8]. This profile is comparable to dofetilide, a highly selective IKr blocker. In contrast, sotalol combines IKr blockade with β-adrenergic antagonism, while amiodarone exhibits a more complex pharmacological profile with effects on multiple ion channels[3][4][6][7]. The provided experimental protocols offer a framework for the independent validation of these findings. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Benchmarking UK-66914: A Comparative Guide to Novel Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of UK-66914, a selective Class III antiarrhythmic agent, with a selection of newer antiarrhythmic drugs: dronedarone, vernakalant, ranolazine, and tedisamil. The information presented is intended to assist researchers in evaluating the relative pharmacological profiles of these compounds.

Executive Summary

This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), a hallmark of Class III antiarrhythmic agents. This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), mechanisms aimed at suppressing re-entrant arrhythmias. Newer antiarrhythmic drugs have been developed with more complex mechanisms of action, including multi-channel blockade and atrial-selective effects, in an effort to improve efficacy and safety profiles. This guide presents a quantitative comparison of their potencies against key cardiac ion channels, details of the experimental protocols used for these characterizations, and visual representations of their mechanisms of action.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and newer antiarrhythmic drugs against key cardiac ion channels. It is important to note that these values are compiled from various studies and experimental conditions may differ.

DrugIKr (hERG)IKsIKurItoPeak INaLate INaICa,L
This compound Potent Blocker (IC50 not specified in reviewed literature)Weak Effect--> 20 µM-> 20 µM
Dronedarone ~1 µMYesYesYes~0.7 µM (at -80mV)Yes~0.4 µM
Vernakalant ~13 µMWeak Effect~10 µMYes~10 µM (frequency-dependent)-Weak Effect
Ranolazine ~12 µMWeak Effect--~294 µM~6 µM~296 µM
Tedisamil YesYesYesYes (IC50: 11-35 µM)Yes-Weak Effect

Experimental Protocols

The data presented in this guide are primarily derived from in vitro electrophysiological studies using the whole-cell patch-clamp technique on isolated cardiomyocytes or heterologous expression systems.

Whole-Cell Voltage Clamp for Measuring Ion Channel Currents

Objective: To measure the effect of a compound on the current flowing through a specific ion channel at a controlled membrane potential.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human) or a cell line (e.g., HEK293) stably expressing the ion channel of interest is cultured.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and containing a recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp Protocol: The membrane potential is held at a specific level (holding potential) by a voltage-clamp amplifier. A series of voltage steps are then applied to elicit the current through the ion channel of interest. The specific voltage protocol (e.g., depolarization steps, repolarization ramps) is designed to isolate the target current from other endogenous currents.

  • Drug Application: The baseline current is recorded, after which the drug is applied to the external solution at various concentrations. The effect of the drug on the current amplitude and kinetics is then measured.

  • Data Analysis: The peak current amplitude at each drug concentration is measured and plotted to generate a concentration-response curve, from which the IC50 value is calculated.

Measurement of Action Potential Duration (APD)

Objective: To assess the effect of a compound on the overall duration of the cardiac action potential.

Methodology:

  • Cell/Tissue Preparation: Isolated cardiomyocytes or multicellular preparations like papillary muscles or Purkinje fibers are used.

  • Current Clamp Configuration: The cell or tissue is impaled with a sharp microelectrode or recorded in the whole-cell patch-clamp configuration in current-clamp mode.

  • Stimulation: Action potentials are elicited at a fixed frequency (e.g., 1 Hz) by injecting brief depolarizing current pulses through the recording electrode or external stimulating electrodes.

  • Recording: The changes in membrane potential over time (the action potential) are recorded.

  • Drug Perfusion: After recording a stable baseline, the preparation is superfused with a solution containing the test compound at a specific concentration.

  • Data Analysis: The action potential duration is measured at different levels of repolarization (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively). The percentage change in APD from baseline is calculated to determine the effect of the drug.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of this compound and the newer antiarrhythmic drugs at the level of cardiac ion channels.

UK_66914_Mechanism UK66914 This compound IKr IKr (hERG) Potassium Channel UK66914->IKr Blocks APD Action Potential Duration UK66914->APD Prolongs Repolarization Phase 3 Repolarization IKr->Repolarization Mediates Repolarization->APD Shortens ERP Effective Refractory Period APD->ERP Prolongs Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Figure 1: Mechanism of action of this compound.

New_AAD_Mechanisms cluster_dronedarone Dronedarone cluster_vernakalant Vernakalant cluster_ranolazine Ranolazine cluster_tedisamil Tedisamil Dronedarone Dronedarone DIKr IKr Dronedarone->DIKr Blocks DIKs IKs Dronedarone->DIKs Blocks DINa INa Dronedarone->DINa Blocks DICa ICa,L Dronedarone->DICa Blocks Vernakalant Vernakalant VIKur IKur (Atrial) Vernakalant->VIKur Blocks VINa INa (Atrial) Vernakalant->VINa Blocks Ranolazine Ranolazine RLateINa Late INa Ranolazine->RLateINa Inhibits Tedisamil Tedisamil TIKr IKr Tedisamil->TIKr Blocks TIKs IKs Tedisamil->TIKs Blocks TIto Ito Tedisamil->TIto Blocks

Figure 2: Primary ion channel targets of newer antiarrhythmic drugs.

Experimental Workflow

The general workflow for preclinical evaluation of a novel antiarrhythmic compound is depicted below.

Experimental_Workflow A Compound Synthesis and Selection B In Vitro Ion Channel Screening (Patch Clamp) A->B Characterize IC50 C Action Potential Studies (Isolated Cardiomyocytes/Tissues) B->C Assess APD Prolongation D In Vivo Electrophysiology Studies (Animal Models) C->D Evaluate in Intact Heart E Arrhythmia Models (e.g., Ischemia-Reperfusion) D->E Test Antiarrhythmic Efficacy F Toxicology and Safety Pharmacology E->F Determine Safety Profile G Clinical Trials F->G Human Studies

Figure 3: Preclinical to clinical workflow for antiarrhythmic drug development.

Head-to-Head Comparison: UK-66914 vs. Sotalol in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the electrophysiological properties, mechanisms of action, and experimental data of the selective IKr blocker UK-66914 and the dual-action antiarrhythmic sotalol (B1662669).

This guide provides a detailed comparative analysis of this compound and sotalol, two potassium channel-blocking antiarrhythmic agents. While no direct head-to-head clinical trials are publicly available, this document synthesizes data from various preclinical and clinical studies to offer an objective comparison of their electrophysiological effects, potency, and underlying mechanisms. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further research.

Mechanism of Action: A Tale of Two Blockers

The fundamental difference between this compound and sotalol lies in their selectivity and spectrum of activity.

This compound is a potent and highly selective Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This selective action leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, without significantly affecting other ion channels or adrenergic receptors.

Sotalol , in contrast, exhibits a dual mechanism of action, classifying it as both a Class II and a Class III antiarrhythmic agent.[1][2] It is a non-selective beta-adrenergic blocker, inhibiting both β1 and β2 adrenergic receptors.[1][2] This Class II activity results in a reduction of heart rate and myocardial contractility. Additionally, sotalol blocks the IKr potassium current, which is responsible for its Class III effects of prolonging the APD and ERP.[1][2] Sotalol is a racemic mixture, with both its d- and l-isomers contributing to the Class III activity, while the l-isomer is primarily responsible for the beta-blocking effects.[3]

cluster_UK66914 This compound Signaling Pathway UK66914 This compound IKr_UK IKr (hERG) Channel UK66914->IKr_UK Selectively Blocks APD_UK Action Potential Duration Prolongation IKr_UK->APD_UK Leads to ERP_UK Effective Refractory Period Prolongation APD_UK->ERP_UK Antiarrhythmic_UK Antiarrhythmic Effect ERP_UK->Antiarrhythmic_UK Results in

Figure 1. Signaling pathway of this compound.

cluster_Sotalol Sotalol Signaling Pathway Sotalol Sotalol Beta_Receptors β-Adrenergic Receptors Sotalol->Beta_Receptors Blocks (Class II) IKr_Sotalol IKr (hERG) Channel Sotalol->IKr_Sotalol Blocks (Class III) Heart_Rate Decreased Heart Rate & Contractility Beta_Receptors->Heart_Rate APD_Sotalol Action Potential Duration Prolongation IKr_Sotalol->APD_Sotalol Leads to Antiarrhythmic_Sotalol Antiarrhythmic Effect Heart_Rate->Antiarrhythmic_Sotalol Contributes to ERP_Sotalol Effective Refractory Period Prolongation APD_Sotalol->ERP_Sotalol ERP_Sotalol->Antiarrhythmic_Sotalol Results in

Figure 2. Dual signaling pathway of sotalol.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and sotalol from various preclinical studies. It is important to note that these values were not obtained in a single head-to-head study and experimental conditions may vary.

Table 1: In Vitro Electrophysiological Potency

ParameterThis compoundSotalolExperimental Model
IKr (hERG) Blockade IC50 Not explicitly found52 µM - 343 µM[4]Rabbit ventricular myocytes, HEK293 cells
Threshold Concentration for APD Prolongation 0.1 µMNot explicitly foundCanine ventricular muscle and Purkinje fibers
Threshold Concentration for APD Prolongation 2.0 µMNot explicitly foundIsolated rabbit atrium

Table 2: In Vitro Effects on Action Potential Duration (APD) and Effective Refractory Period (ERP)

Tissue TypeParameterThis compound EffectSotalol Effect
Canine Ventricular Muscle & Purkinje Fibers APDConcentration-dependent prolongationProlongation
ERPConcentration-dependent extensionProlongation
Isolated Rabbit Atrium APDProlongationProlongation
ERPExtensionProlongation
Guinea Pig Papillary Muscles ERPIncreased at 1 and 5 HzProlongation
Conduction VelocityNo effect at concentrations up to 20 µMNot explicitly found in these studies

Table 3: In Vivo Electrophysiological Effects

Animal ModelParameterThis compound Effect (10 µg/kg to 1 mg/kg i.v.)Sotalol Effect
Anesthetized Dogs Atrial ERPProlongedProlonged
Ventricular ERPProlongedProlonged

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are descriptions of the methodologies used in the key experiments cited in this guide.

In Vitro Electrophysiology: Patch-Clamp Technique for IKr Measurement

The whole-cell patch-clamp technique is the gold standard for measuring the activity of ion channels, including the IKr current.

Start Cell Preparation (e.g., HEK293 expressing hERG or isolated cardiomyocytes) Establish_Seal Establish Gigaohm Seal (Cell-attached configuration) Start->Establish_Seal Whole_Cell Rupture Membrane (Whole-cell configuration) Establish_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol (Depolarizing and repolarizing steps) Whole_Cell->Voltage_Protocol Record_Baseline Record Baseline IKr Current Voltage_Protocol->Record_Baseline Apply_Drug Apply Test Compound (this compound or Sotalol) Record_Baseline->Apply_Drug Record_Drug_Effect Record IKr Current in presence of drug Apply_Drug->Record_Drug_Effect Analyze Data Analysis (IC50 determination) Record_Drug_Effect->Analyze

Figure 3. Experimental workflow for patch-clamp analysis.

  • Cell Preparation: Studies on this compound utilized isolated guinea pig ventricular myocytes. For sotalol, both HEK293 cells stably expressing the hERG channel and isolated rabbit ventricular myocytes have been used.[4]

  • Solutions:

    • External (Bath) Solution (Typical): Tyrode's solution containing (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, HEPES 10, and glucose 10, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (Typical): Containing (in mM): K-aspartate 110, KCl 20, MgCl2 1.0, MgATP 5, HEPES 10, EGTA 10, and GTP 0.1, with pH adjusted to 7.2.

  • Voltage-Clamp Protocol: To isolate and measure the IKr tail current, a specific voltage protocol is applied. A common protocol involves:

    • Holding the cell membrane at a potential of -80 mV.

    • A depolarizing step to a potential between +20 mV and +40 mV for a duration of 500 ms (B15284909) to 2 seconds to activate and then inactivate the IKr channels.

    • A repolarizing step to a potential around -50 mV to record the deactivating tail current, which is a measure of the IKr current.

  • Data Acquisition and Analysis: The peak amplitude of the tail current is measured before and after the application of various concentrations of the test compound. The concentration-response data are then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the current.

In Vitro Tissue Preparations: Measurement of APD and ERP
  • Tissue Isolation and Preparation: Studies on this compound involved the isolation of canine ventricular muscle and Purkinje fibers, as well as rabbit atrial tissue. These tissues are dissected and mounted in an organ bath continuously perfused with oxygenated Tyrode's solution at 37°C.

  • Electrophysiological Recordings: Standard glass microelectrodes filled with 3 M KCl are used to impale cardiac cells and record transmembrane action potentials.

  • Stimulation Protocol for ERP Measurement: The tissue is stimulated at a constant cycle length (e.g., 1000 ms). The effective refractory period is determined by introducing extrastimuli at progressively shorter coupling intervals after the last basic stimulus. The ERP is defined as the longest coupling interval at which the extrastimulus fails to elicit a propagated action potential.

  • Drug Application: After obtaining baseline recordings, the tissue is superfused with increasing concentrations of the test drug, and the effects on APD and ERP are measured.

In Vivo Animal Models: Evaluation of Antiarrhythmic Efficacy
  • Animal Model: Anesthetized dogs are a common model for in vivo electrophysiological studies. For this compound, studies were performed in anesthetized dogs. Sotalol has been studied in various canine models, including those with induced ventricular arrhythmias.

  • Surgical Preparation: Animals are anesthetized, and multipolar electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms and for programmed electrical stimulation.

  • Electrophysiological Measurements: Baseline measurements of cardiac intervals (e.g., AH, HV) and refractory periods of different cardiac tissues (atria, ventricles, AV node) are obtained.

  • Arrhythmia Induction: In some models, ventricular arrhythmias are induced through programmed electrical stimulation or by creating an ischemic zone (e.g., by coronary artery ligation).

  • Drug Administration: The test drug is administered intravenously, and its effects on electrophysiological parameters and the inducibility or termination of arrhythmias are assessed.

Concluding Remarks

This comparative guide highlights the key differences and similarities between this compound and sotalol based on available experimental data. This compound presents as a highly selective IKr blocker with potent Class III antiarrhythmic effects, devoid of the beta-blocking activity characteristic of sotalol. Sotalol's dual mechanism of action, combining beta-blockade with potassium channel blockade, offers a broader spectrum of antiarrhythmic effects but may also contribute to a different side-effect profile.

The absence of direct head-to-head comparative studies necessitates careful interpretation of the presented data. Researchers and drug development professionals are encouraged to consider the specific experimental conditions when comparing the potency and efficacy of these two agents. Further research, including direct comparative studies, would be invaluable in fully elucidating the relative therapeutic potential and safety profiles of this compound and sotalol.

References

Validating UK-66914 as a Tool Compound for Cardiac Electrophysiology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UK-66914 with other well-established Class III antiarrhythmic agents. The objective is to aid researchers in validating this compound as a suitable tool compound for studying cardiac potassium channels and their role in cardiac arrhythmias. This document summarizes key performance data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective Class III antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of the time-dependent potassium current in cardiomyocytes.[1] This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[1] These effects are characteristic of Class III antiarrhythmic drugs and are crucial for their efficacy in suppressing re-entrant arrhythmias.

Comparison with Alternative Tool Compounds

To validate this compound as a research tool, it is essential to compare its pharmacological profile with that of other commonly used Class III antiarrhythmic agents. This section provides a comparative analysis of this compound against Amiodarone, Dofetilide, and Sotalol.

Signaling Pathway of Class III Antiarrhythmic Agents

The following diagram illustrates the general signaling pathway affected by Class III antiarrhythmic agents, including this compound. These compounds primarily target and block outward potassium currents during Phase 3 of the cardiac action potential, leading to its prolongation.

General Signaling Pathway of Class III Antiarrhythmic Agents Cardiac Action Potential Cardiac Action Potential Phase3_Repolarization Phase 3 Repolarization Cardiac Action Potential->Phase3_Repolarization K_Channels Delayed Rectifier K+ Channels (e.g., IKr, IKs) Phase3_Repolarization->K_Channels Activation of K_Efflux K+ Efflux K_Channels->K_Efflux APD_Prolongation Action Potential Duration Prolongation K_Channels->APD_Prolongation Leads to K_Efflux->Phase3_Repolarization Drives ClassIII_Agents Class III Antiarrhythmic Agents (this compound, Amiodarone, Dofetilide, Sotalol) ClassIII_Agents->K_Channels Blockade

Caption: General mechanism of Class III antiarrhythmics.

Potency Comparison

The potency of a tool compound is a critical parameter for its validation. The following table summarizes the available data on the potency of this compound and its alternatives. It is important to note that a direct comparison is challenging due to the different metrics and experimental conditions reported in the literature.

CompoundTarget CurrentPotency (IC50 / Threshold)Species/Cell LineReference
This compound Time-dependent K+ currentThreshold: 0.1 µM Canine ventricular muscle[1]
AmiodaroneIKr (hERG)~2.8 µMRabbit ventricular myocytes
DofetilideIKr (hERG)~13 nMRabbit ventricular myocytes
SotalolIKr (hERG)~52 µMRabbit ventricular myocytes

Note: IC50 values can vary significantly depending on the experimental conditions, including temperature, cell type, and specific voltage protocols.

Selectivity Profile

A validated tool compound should exhibit high selectivity for its intended target to minimize off-target effects and ensure that the observed phenotype is a direct result of modulating the target of interest.

CompoundPrimary TargetKnown Off-Target EffectsSelectivity Summary
This compound Time-dependent K+ currentLittle effect on background K+ or Ca2+ currents.[1]High selectivity for the intended Class III antiarrhythmic effect.[1]
AmiodaroneIKr, IKsBlocks Na+ and Ca2+ channels; non-competitive anti-sympathetic action.Broad-spectrum antiarrhythmic with multiple channel effects.
DofetilideIKrHighly selective for IKr.Considered one of the most selective IKr blockers.
SotalolIKrNon-selective β-adrenergic blocker.Dual action as a Class III antiarrhythmic and a β-blocker.

Experimental Protocols

To aid researchers in their validation studies, this section provides a detailed protocol for a key experiment used to characterize the activity of compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) Current Measurement

This protocol describes the standard method for measuring the inhibitory effect of a compound on the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.

Objective: To determine the IC50 value of a test compound for the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope.

  • Micromanipulator and perfusion system.

Experimental Workflow:

Workflow for Whole-Cell Patch-Clamp Experiment cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293-hERG cells Plating Plate cells on coverslips Cell_Culture->Plating Chamber Transfer coverslip to recording chamber Plating->Chamber Pipette Approach cell with patch pipette Chamber->Pipette Seal Form a gigaohm seal Pipette->Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Seal->Whole_Cell Baseline Record baseline IKr currents Whole_Cell->Baseline Compound_App Apply test compound at various concentrations Baseline->Compound_App Recording Record IKr currents in the presence of the compound Compound_App->Recording Measure_Current Measure peak tail current amplitude Recording->Measure_Current Dose_Response Construct a dose-response curve Measure_Current->Dose_Response IC50_Calc Calculate the IC50 value Dose_Response->IC50_Calc

Caption: Workflow for IC50 determination using patch-clamp.

Procedure:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel under standard conditions. Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

    • Repolarize the membrane to -50 mV for 2 seconds to record the peak tail current, which is characteristic of hERG channels.

    • Repeat this voltage-step protocol at a regular interval (e.g., every 15 seconds).

  • Data Acquisition:

    • Record baseline currents in the external solution until a stable recording is achieved.

    • Apply the test compound at increasing concentrations through the perfusion system, allowing for equilibration at each concentration.

    • Record the steady-state block of the hERG tail current at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Normalize the current amplitude at each concentration to the baseline current (before drug application).

    • Plot the percentage of current inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Conclusion and Recommendations

This compound demonstrates the characteristics of a potent and selective Class III antiarrhythmic agent, primarily acting through the blockade of the time-dependent potassium current. Its high selectivity, as suggested by early studies, makes it a promising tool compound for investigating the role of this specific current in cardiac electrophysiology and arrhythmia models.

For rigorous validation, it is recommended that researchers:

  • Determine the IC50 of this compound on the hERG (IKr) channel using the whole-cell patch-clamp technique as described above. This will allow for a more direct potency comparison with other standard compounds.

  • Perform a selectivity screen to assess the activity of this compound against other key cardiac ion channels (e.g., IKs, ICa,L, INa) to confirm its selectivity profile.

  • Utilize an inactive analog , if available, as a negative control in cellular and in vivo experiments to further validate that the observed effects are due to the specific action of this compound on its target.

By following these recommendations, researchers can confidently validate this compound as a valuable tool compound for advancing our understanding of cardiac arrhythmia mechanisms and for the development of novel therapeutic strategies.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Novel Research Compound UK-66914

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and development, researchers frequently synthesize or work with novel compounds where the full toxicological and environmental hazard profile is not yet established. For the hypothetical research compound UK-66914, where a specific Safety Data Sheet (SDS) is not available, a precautionary approach to disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of uncharacterized research chemicals, in line with UK regulations and best practices.

Immediate Safety and Handling Precautions

Given the unknown nature of this compound, it must be treated as a hazardous substance. The Control of Substances Hazardous to Health (COSHH) Regulations 2002 legally requires employers to prevent or reduce workers' exposure to harmful substances.[1][2][3]

Core Principles for Handling this compound:

  • Assume Hazard: In the absence of specific data, assume the compound is toxic, flammable, corrosive, and environmentally persistent.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Depending on the physical form of the compound (e.g., fine powder), respiratory protection may be necessary.

  • Containment: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]

  • Segregation: Store this compound away from incompatible materials. As a general rule, keep it separate from strong acids, bases, oxidizers, and reducers.

Step-by-Step Disposal Protocol for this compound

The disposal of any chemical waste, particularly one with unknown properties, must be undertaken with meticulous planning and adherence to institutional and national guidelines.[5] The Environmental Protection Act 1990 places a "duty of care" on all individuals handling waste.[4][5]

  • COSHH Assessment: Before disposal, a thorough COSHH assessment must be conducted.[2] This assessment should detail the potential hazards (based on assumptions for an unknown compound) and outline the control measures for its safe disposal.

  • Waste Identification and Labeling:

    • The waste container must be clearly and accurately labeled.[6] Since the precise hazards are unknown, the label should include:

      • The name of the compound: "this compound"

      • The words "Hazardous Waste"[7]

      • The names of the principal investigator and the laboratory.

      • A clear statement such as: "Caution: Uncharacterized Research Compound. Handle with Extreme Care."

      • Avoid using chemical formulas or abbreviations that may not be universally understood.[6]

  • Waste Accumulation and Storage:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Store the waste container in a designated, secure satellite accumulation area within the laboratory.[8]

    • Do not mix this compound waste with other chemical waste streams unless it is part of a documented and risk-assessed procedure.[9]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

    • Many institutions have specific procedures for unknown chemicals, which may require completing a dedicated form.[10]

    • Provide the waste contractor with as much information as possible, including the chemical structure (if known), any preliminary data, and the COSHH assessment.

Never dispose of uncharacterized chemicals down the drain or in the general waste. [11][12] The University of Glasgow, for example, advocates a "Zero to Drain" policy for chemical waste.[11]

Quantitative Data for Hazardous Waste Classification

While specific thresholds for this compound are unknown, general concentration limits are used to classify waste as hazardous. The following table, based on general guidance from the University of Glasgow, provides an illustrative example of such thresholds.[11]

Hazard ClassificationAbsolute Maximum Concentration in Waste
Very Toxic, Carcinogenic, Mutagenic, Reproductive Toxin0.1%
Corrosive (causing severe burns), Ecotoxins0.1%
Unknown or Novel Compounds0.1%
Toxic, Corrosive (causing burns)1%
Eye, Skin, and Respiratory Irritants1%
Harmful Substances1%

Experimental Protocols: A Precautionary Approach

When designing experiments involving this compound, the protocol should include a section on waste management.

Methodology for Waste Stream Management:

  • Pre-experiment Planning: Before starting any experiment, identify all potential waste streams that will be generated (e.g., pure compound, solutions, contaminated labware).

  • Segregation at Source: Establish separate, clearly labeled waste containers for each waste stream in the immediate work area.

  • Decontamination Procedure: Develop a procedure for decontaminating glassware and equipment. This may involve rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

  • Spill Management: Have a spill kit readily available. The procedure for managing a spill of this compound should assume the compound is highly hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized research compound like this compound.

cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Disposal Pathway start Start: this compound Waste Generated coshh Conduct COSHH Assessment for Disposal start->coshh drain Drain Disposal general_waste General Waste label_waste Label Waste Container Accurately (Name, 'Hazardous Waste', PI, Lab) coshh->label_waste container Use Designated, Leak-Proof Container label_waste->container storage Store in Secure Satellite Accumulation Area container->storage contact_ehs Contact Institutional EHS / Licensed Waste Contractor storage->contact_ehs provide_info Provide COSHH Assessment & All Known Information contact_ehs->provide_info collection Arrange for Professional Collection provide_info->collection

Disposal Workflow for an Uncharacterized Research Compound

By adhering to these stringent procedures, researchers can ensure they are not only compliant with UK regulations but are also fostering a culture of safety and environmental responsibility within their laboratories. This proactive approach to waste management for novel compounds is a critical component of responsible scientific practice.

References

Navigating the Safe Handling of UK-66914: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling UK-66914, a potassium channel blocker. While a comprehensive Safety Data Sheet (SDS) for this compound (CAS Number: 113049-11-9) is not publicly available, this document synthesizes general safety protocols for handling research-grade chemical compounds of this nature to establish a robust operational and disposal plan.

Chemical Identifier:

  • This compound is also known as:

    • Methanesulfonamide, N-(4-(1-hydroxy-2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)phenyl)-

    • CAS Number: 113049-11-9

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving for enhanced protection.
Eye Protection Safety Glasses/GogglesChemical splash goggles should be worn at all times.
Body Protection Lab CoatA standard laboratory coat should be worn and kept fastened.
Respiratory Mask/RespiratorA surgical mask is recommended for general handling. A respirator may be necessary if aerosolization is likely.

Operational Plan for Handling and Disposal

Adherence to a strict, step-by-step procedure is critical for the safe management of this compound from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Handling and Experimental Use:
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, all personnel must don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing or preparing solutions, use care to avoid generating dust or aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Contain the spill with an appropriate absorbent material. Clean the area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container should be kept closed when not in use and stored in a designated secondary containment area.

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal vendor in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Ready for handling Perform Experiment Perform Experiment Retrieve this compound->Perform Experiment Proceed with research Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Post-experiment Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Containment Doff PPE Doff PPE Clean Work Area->Doff PPE Decontaminate Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final step

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UK-66914
Reactant of Route 2
Reactant of Route 2
UK-66914

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.